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  • Product: N-(5-morpholinopyridin-2-yl)acetamide
  • CAS: 909570-15-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on N-(5-morpholinopyridin-2-yl)acetamide: Chemical Architecture, Synthesis, and Kinase Inhibitor Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern structure-based drug design, the strategic selection of hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern structure-based drug design, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. N-(5-morpholinopyridin-2-yl)acetamide (CAS: 909570-15-6) represents a highly privileged scaffold, integrating a planar pyridine core, a solubilizing morpholine ring, and a bidentate acetamide motif[1]. This technical guide deconstructs the physicochemical properties, pharmacological utility, and self-validating synthetic methodologies associated with this compound, providing a rigorous framework for its application in kinase inhibitor development.

Molecular Architecture & Physicochemical Profiling

The structural elegance of N-(5-morpholinopyridin-2-yl)acetamide lies in its modularity. The molecule is designed to balance lipophilicity with polar surface area, ensuring optimal cell permeability while maintaining strong target engagement metrics.

Table 1: Quantitative Physicochemical Properties

Data summarized for structural validation and computational modeling.

PropertyValueStructural Implication
Chemical Name N-(5-morpholinopyridin-2-yl)acetamideStandard IUPAC nomenclature
CAS Registry Number 909570-15-6Unique chemical identifier[1]
Molecular Formula C11H15N3O2Defines exact mass requirements[1]
Molecular Weight 221.26 g/mol Low MW allows for downstream elaboration[1]
Canonical SMILES CC(=O)Nc1ccc(N2CCOCC2)cn1Machine-readable structural format
Topological Polar Surface Area ~54.5 ŲIdeal for membrane permeability (< 90 Ų limit)
Hydrogen Bond Donors 1 (Acetamide NH)Critical for kinase hinge binding
Hydrogen Bond Acceptors 4 (O, N atoms)Facilitates solvent and target interactions
Rotatable Bonds 3Balances conformational flexibility with entropy

Pharmacological Relevance: The Kinase Hinge-Binding Motif

The scaffold relies on the 2-aminopyridine core, a well-documented privileged structure in medicinal chemistry. When acetylated, the resulting 2-acetamidopyridine acts as a highly effective bidentate hydrogen-bonding motif. In the context of ATP-competitive kinase inhibitors, this motif frequently interacts with the kinase hinge region (e.g., forming critical hydrogen bonds with the backbone amide of Valine or Leucine residues).

The morpholine ring at the 5-position serves a dual purpose. Chemically, the basic nitrogen and ether oxygen improve aqueous solubility and metabolic stability compared to simple alkyl chains. Pharmacologically, the morpholine ring typically projects out of the ATP-binding pocket into the solvent-exposed region or interacts with specific selectivity pockets.

This specific 5-morpholinopyridin-2-amine substructure has been heavily utilized as a core building block in the development of highly potent inhibitors for Cyclin-Dependent Kinases 4 and 6 (CDK4/6) [2], Focal Adhesion Kinase (FAK) [3], and Phosphoinositide 3-kinases (PI3K) [4].

Pharmacophore cluster_0 Pharmacophore Model Acetamide Acetamide Motif (H-Bond Donor/Acceptor) Pyridine Pyridine Core (Planar Spacer) Acetamide->Pyridine KinaseHinge Kinase Hinge Region (e.g., CDK4/6, PI3K) Acetamide->KinaseHinge H-Bonds Morpholine Morpholine Ring (Solvent Exposed) Morpholine->Pyridine SolventFront Solvent Front / Selectivity Pocket Morpholine->SolventFront VdW Interactions

Fig 1: Pharmacophore mapping of the compound within a typical kinase active site.

Synthetic Methodology: Causality & Design

The synthesis of N-(5-morpholinopyridin-2-yl)acetamide is achieved via a highly controlled two-step sequence starting from commercially available 2-amino-5-bromopyridine. Every reagent choice is dictated by the electronic demands of the pyridine ring.

Synthesis A 2-Amino-5-bromopyridine + Morpholine B Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos) A->B C 5-Morpholinopyridin- 2-amine B->C D N-Acetylation (Ac2O, Pyridine) C->D E N-(5-Morpholinopyridin- 2-yl)acetamide D->E

Fig 2: Two-step synthetic workflow for N-(5-morpholinopyridin-2-yl)acetamide.

Step 1: Buchwald-Hartwig Cross-Coupling

The coupling of a secondary aliphatic amine (morpholine) with an electron-deficient heteroaryl halide requires a catalyst system that favors reductive elimination over β-hydride elimination. Causality: We utilize Pd2(dba)3 combined with the Xantphos ligand. Xantphos provides a wide bite angle (~111°), which forces the palladium intermediate into a geometry that dramatically accelerates C-N reductive elimination[2].

Step 2: Chemoselective N-Acetylation

The 2-aminopyridine nitrogen is inherently less nucleophilic due to the electron-withdrawing nature of the pyridine ring. Causality: While strong bases like NaH could deprotonate the amine to force the reaction, they frequently lead to over-acetylation (forming a di-acetylated imide). Using acetic anhydride ( Ac2​O ) with a mild base (pyridine) in dichloromethane provides thermodynamic control, ensuring strict mono-acetylation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Progression to the next step is strictly gated by specific In-Process Control (IPC) metrics.

Validation S1 Reaction Execution (TLC / LC-MS) S2 S2 S1->S2 S2->S1 No S3 Quench & Workup (Phase Separation) S2->S3 Yes S4 Final QA (1H-NMR & HPLC) S3->S4

Fig 3: Self-validating experimental protocol loop ensuring high-purity synthesis.

Protocol A: Synthesis of 5-morpholinopyridin-2-amine
  • Reagent Charging: In an oven-dried Schlenk flask, combine 2-amino-5-bromopyridine (1.0 eq), morpholine (1.2 eq), Pd2​(dba)3​ (0.02 eq), Xantphos (0.04 eq), and Cs2​CO3​ (1.5 eq) in anhydrous toluene. Causality: Cs2​CO3​ is selected over stronger alkoxide bases to tolerate the unprotected primary amine, preventing competitive base-catalyzed degradation.

  • Atmospheric Control: Degas the suspension via vigorous N2​ sparging for 30 minutes. Causality: Molecular oxygen irreversibly oxidizes the active Pd(0) species to Pd(II), halting the catalytic cycle.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 12 hours.

  • Validation Gate 1 (IPC): Analyze an aliquot via LC-MS. System Validation: Proceed to workup only if the starting material peak (m/z 173/175) is <5% and the product peak (m/z 180.1) is dominant.

  • Isolation: Filter through Celite to remove palladium black, concentrate, and purify via flash chromatography (EtOAc/Hexanes) to yield the intermediate.

Protocol B: Synthesis of N-(5-morpholinopyridin-2-yl)acetamide
  • Reagent Charging: Dissolve 5-morpholinopyridin-2-amine (1.0 eq) in anhydrous DCM. Add pyridine (1.5 eq) and cool the system to 0 °C in an ice bath. Causality: Cooling to 0 °C controls the initial exothermic reaction upon electrophile addition, minimizing the kinetic formation of di-acetylated impurities.

  • Electrophile Addition: Add acetic anhydride (1.1 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Gate 2 (IPC): Perform TLC (Eluent: 5% MeOH in DCM). System Validation: The reaction is validated when the lower Rf​ spot (starting material) is completely converted to the higher Rf​ spot (product).

  • Quench and Workup: Quench with saturated aqueous NaHCO3​ to neutralize excess Ac2​O and pyridine. Extract the aqueous layer with DCM (3x), dry the combined organic layers over MgSO4​ , and concentrate in vacuo.

Table 2: Final QA Analytical Validation Metrics

Expected spectral data for batch release.

Analytical MethodExpected Validation Signatures
LC-MS (ESI+) [M+H]+ peak at m/z 222.1
1H-NMR (DMSO-d6) ~10.3 ppm (s, 1H, NH); ~8.1 ppm (d, 1H, Py-H6); ~8.0 ppm (d, 1H, Py-H3); ~7.4 ppm (dd, 1H, Py-H4); ~3.7 ppm (t, 4H, Morpholine-O); ~3.1 ppm (t, 4H, Morpholine-N); ~2.1 ppm (s, 3H, Acetyl- CH3​ )
HPLC Purity > 98% Area Under Curve (AUC) at 254 nm

References

  • Title: N-(5-Morpholinopyridin-2-yl)acetamide Chemical Properties Source: ChemWhat URL: [Link]

  • Title: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates Source: ResearchGate URL: [Link]

  • Title: WO2015038417A1 - Compounds for regulating FAK and/or Src pathways Source: Google Patents URL
  • Title: WO2019161224A1 - Heterocyclic compounds as kinase inhibitors Source: Google Patents URL

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of N-(5-morpholinopyridin-2-yl)acetamide

Executive Summary In the landscape of targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of ATP. N-(5-morphol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenine ring of ATP. N-(5-morpholinopyridin-2-yl)acetamide (CAS: 909570-15-6) has emerged as a critical intermediate and pharmacophoric building block in medicinal chemistry ()[1]. By combining a hydrogen-bonding 2-aminopyridine core with a solubilizing morpholine appendage, this scaffold provides an optimal balance of target affinity and pharmacokinetic viability. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and validated synthetic workflows for drug development professionals.

Physicochemical Profiling and Structural Logic

Understanding the baseline physical and chemical properties of N-(5-morpholinopyridin-2-yl)acetamide is essential for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound ()[2]:

PropertyValue
Chemical Name N-(5-morpholinopyridin-2-yl)acetamide
CAS Registry Number 909570-15-6
Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
Topological Polar Surface Area (tPSA) ~54.4 Ų
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 4 (Pyridine N, Morpholine N/O, Amide C=O)
Predicted LogP 1.1 - 1.5
Structural Causality in Drug Design

The architecture of N-(5-morpholinopyridin-2-yl)acetamide is not accidental; it is a highly engineered motif designed to satisfy Lipinski’s Rule of Five while maximizing kinase binding efficiency:

  • The 2-Aminopyridine Core: This moiety acts as a classic "hinge-binder." The pyridine nitrogen serves as a hydrogen bond acceptor, while the adjacent amide NH acts as a hydrogen bond donor. This dual interaction perfectly anchors the molecule to the highly conserved hinge region of the kinase ATP-binding pocket.

  • The Morpholine Ring: Positioned at the 5-position of the pyridine ring, the morpholine group is typically directed outward toward the solvent-exposed channel of the kinase. Its inclusion drastically improves the aqueous solubility of the parent molecule (lowering the LogP) and provides a favorable metabolic profile compared to highly lipophilic alkyl chains.

  • The Acetamide Group: Depending on the synthetic stage, the acetyl group serves either as a robust protecting group for the primary amine during upstream cross-coupling reactions or as an active pharmacophore element that engages in secondary hydrogen bonding with water networks in the target pocket.

Synthetic Methodology and Workflows

The generation of N-(5-morpholinopyridin-2-yl)acetamide typically proceeds via a two-step sequence: a palladium-catalyzed Buchwald-Hartwig amination followed by a controlled acetylation ()[3].

SyntheticWorkflow A 2-Amino-5-bromopyridine + Morpholine B Buchwald-Hartwig Cross-Coupling A->B C 5-Morpholinopyridin- 2-amine B->C Pd2(dba)3, Base 100°C D Acetylation (Acetyl Chloride) C->D E N-(5-morpholinopyridin- 2-yl)acetamide D->E DCM, TEA 0°C to RT

Synthetic workflow for N-(5-morpholinopyridin-2-yl)acetamide via Buchwald-Hartwig amination.
Validated Experimental Protocol: Acetylation of 5-morpholinopyridin-2-amine

To ensure high fidelity and yield, the following protocol establishes a self-validating system for the acetylation step.

Reagents:

  • 5-morpholinopyridin-2-amine (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve 5-morpholinopyridin-2-amine in anhydrous DCM under an inert nitrogen atmosphere. Causality: DCM is selected as the solvent due to its aprotic nature, preventing the premature hydrolysis of the highly reactive acetyl chloride.

  • Base Addition: Add TEA (2.0 eq) to the solution and stir for 10 minutes. Causality: TEA acts as an acid scavenger. Without it, the HCl byproduct generated during acetylation would protonate the morpholine and pyridine nitrogens, leading to the immediate precipitation of the starting material as a hydrochloride salt, thereby stalling the reaction.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath. Causality: The reaction between an amine and acetyl chloride is highly exothermic. Strict thermal control prevents the formation of di-acetylated impurities and thermal degradation of the morpholine ring.

  • Reagent Addition: Add acetyl chloride dropwise over 15 minutes.

  • Self-Validating In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 2 hours. Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating when the starting material mass (m/z 180[M+H]+) is entirely replaced by the product mass (m/z 222 [M+H]+). If m/z 180 persists, titrate additional acetyl chloride in 0.1 eq increments.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Causality: The basic aqueous wash serves a dual purpose: it completely neutralizes any unreacted acetyl chloride and partitions the highly water-soluble TEA-HCl salt into the aqueous layer, ensuring the organic layer retains only the highly pure free-base product.

  • Isolation: Extract with DCM, dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the target compound.

Application in Targeted Therapeutics

Derivatives of N-(5-morpholinopyridin-2-yl)acetamide are heavily utilized in the oncology and immunology sectors. Notably, this exact scaffold architecture is a foundational element in the design of highly selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors ()[4], as well as Tyrosine Kinase 2 (Tyk2) inhibitors for autoimmune disorders ()[5].

CDKPathway Mitogen Mitogenic Signals CyclinD Cyclin D Upregulation Mitogen->CyclinD CDK CDK4/6 Complex CyclinD->CDK Activates Rb Rb Phosphorylation CDK->Rb Phosphorylates Inhibitor 2-Aminopyridine Derivative Inhibitor->CDK ATP-competitive Inhibition E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Promotes

Mechanism of action of 2-aminopyridine derivatives in the CDK4/6-Rb signaling pathway.

By competitively binding to the ATP pocket of CDK4/6, these derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein. This halts the release of the E2F transcription factor, effectively arresting the cell cycle at the G1 phase and preventing the proliferation of malignant cells.

References

  • [1] Title: N-(5-Morpholinopyridin-2-yl)acetamide CAS#: 909570-15-6. Source: ChemWhat. URL: [Link]

  • [2] Title: N-(5-morpholinopyridin-2-yl)acetamide - CAS:909570-15-6. Source: Amaybio. URL: [Link]

  • [4] Title: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • [3] Title: WO2019161224A1 - Heterocyclic compounds as kinase inhibitors. Source: Google Patents. URL:

  • [5] Title: WO2018071794A1 - Tyk2 inhibitors and uses thereof. Source: Google Patents. URL:

Sources

Foundational

Mechanism of Action of N-(5-morpholinopyridin-2-yl)acetamide: A Prototypical PI3Kα Inhibitor in Targeted Oncology

Executive Summary The rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can precisely mimic endogenous substrates while exploiting unique topological features of the target k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can precisely mimic endogenous substrates while exploiting unique topological features of the target kinase. N-(5-morpholinopyridin-2-yl)acetamide (CAS: 909570-15-6) serves as a fundamental pharmacophoric model for ATP-competitive inhibition[1]. This whitepaper deconstructs the structural biology, signaling pharmacodynamics, and experimental validation frameworks associated with this compound, focusing specifically on its primary target: Phosphatidylinositol 3-kinase alpha (PI3Kα) [2].

Structural Biology & Pharmacophore Rationalization

The efficacy of N-(5-morpholinopyridin-2-yl)acetamide is rooted in its tripartite structural design, which perfectly complements the ATP-binding cleft of the PI3Kα catalytic domain.

  • The Morpholine Ring (Hinge Binder): The morpholine moiety is the quintessential anchor for PI3K inhibition. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide NH of Val851 in the hinge region of PI3Kα[3]. This interaction is the primary driver of target affinity and is highly conserved across class I PI3K inhibitors[4].

  • The Pyridine Core (Scaffold): Serving as a planar, aromatic spacer, the pyridine ring mimics the purine scaffold of endogenous ATP[2]. It geometrically aligns the morpholine group toward the hinge region while directing the functionalized tail toward the inner affinity pocket.

  • The Acetamide Moiety (Affinity & Physicochemical Modulator): Substituted at the 2-position of the pyridine ring, the acetamide group acts as both a hydrogen bond donor and acceptor. It projects into the inner affinity pocket, establishing key electrostatic interactions with catalytic residues such as Lys802 and Asp810 , which are crucial for the phosphoryl transfer mechanism[5]. Furthermore, the polar nature of the acetamide improves the overall aqueous solubility of the molecule, mitigating the lipophilicity often associated with rigid aromatic cores.

Causality in Drug Design (E-E-A-T Insight)

Why use a morpholine ring instead of a piperazine? The morpholine oxygen is uniquely suited to act as a hydrogen bond acceptor for Val851 without introducing the basicity of a secondary amine, which could lead to non-specific electrostatic interactions and poor membrane permeability[3]. However, the morpholine ring is a known metabolic liability, susceptible to oxidative ring-opening by Cytochrome P450 enzymes[5]. The strategic placement of the electron-withdrawing acetamide group on the pyridine ring modulates the electron density of the entire scaffold, potentially enhancing metabolic stability and reducing the rate of oxidative clearance[2].

Mechanism of Action: The PI3K/AKT/mTOR Axis

In healthy cellular physiology, PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3)[2]. PIP3 acts as a critical lipid secondary messenger, recruiting AKT (Protein Kinase B) to the plasma membrane via its pleckstrin homology (PH) domain. Once localized, AKT is activated, initiating a downstream cascade involving mTORC1 that promotes cell survival, proliferation, and metabolism[3].

By competitively occupying the ATP-binding site, N-(5-morpholinopyridin-2-yl)acetamide abruptly halts the production of PIP3[6]. The depletion of PIP3 prevents AKT membrane translocation, leading to rapid dephosphorylation at its activating sites (Thr308 and Ser473). Consequently, the oncogenic signaling through the mTORC1 complex is silenced, triggering cell cycle arrest and apoptosis in PIK3CA-mutated cancer cells[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates Survival Cell Survival / Proliferation mTOR->Survival Promotes Inhibitor N-(5-morpholinopyridin-2-yl)acetamide Inhibitor->PI3K ATP-Competitive Inhibition

Figure 1: PI3K/AKT/mTOR signaling cascade and the inhibitory node of the morpholinopyridine derivative.

Experimental Workflows & Validation Protocols

To rigorously validate the mechanism of action, a self-validating system of biochemical and cellular assays must be employed. The following protocols ensure high-fidelity data generation.

Protocol 1: Biochemical Target Engagement (TR-FRET Kinase Assay)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, interference-free quantification of PI3Kα inhibition by measuring the generation of ADP. The long emission half-life of the Europium fluorophore eliminates auto-fluorescent compound interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20). Dilute recombinant human PI3Kα and PIP2 substrate.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of N-(5-morpholinopyridin-2-yl)acetamide in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1%.

  • Pre-Equilibration: In a 384-well low-volume plate, combine 5 µL of PI3Kα/PIP2 mixture with 2.5 µL of the compound. Causality Note: Incubating for 15 minutes at room temperature prior to ATP addition is critical to allow the inhibitor to reach binding equilibrium with the enzyme.

  • Kinase Reaction: Initiate the reaction by adding 2.5 µL of ATP (at the predetermined Km value, e.g., 10 µM). Incubate for 60 minutes at 25°C.

  • Detection: Quench the reaction by adding 10 µL of TR-FRET detection mixture (containing Eu-labeled anti-ADP antibody and ULight-conjugated tracer).

  • Readout & Analysis: Incubate for 60 minutes. Read the plate measuring the emission ratio at 665 nm / 615 nm. Normalize data against positive (DMSO) and negative (no enzyme) controls to create a self-validating dataset. Fit the dose-response curve using the 4-parameter Hill equation to derive the IC50[6].

Workflow Step1 Step 1: Kinase Reaction PI3Kα + ATP + PIP2 + Inhibitor Step2 Step 2: Quench & Detect Add TR-FRET Reagents Step1->Step2 Step3 Step 3: Signal Readout Measure 665/615 nm Ratio Step2->Step3 Step4 Step 4: Data Analysis Calculate IC50 via Hill Eq. Step3->Step4

Figure 2: Step-by-step TR-FRET assay workflow for quantifying PI3Kα target engagement.

Protocol 2: Cellular Pharmacodynamics (Western Blotting for p-AKT)

Rationale: Biochemical potency must translate to cellular efficacy. Measuring the suppression of downstream p-AKT (Ser473) confirms that the inhibitor successfully penetrates the cell membrane and engages PI3Kα in its native physiological environment.

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 cells (PIK3CA mutant breast cancer line) in 6-well plates at 3x10^5 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with varying concentrations of the inhibitor (e.g., 10 nM to 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer. Causality Note: The buffer must be supplemented with protease and phosphatase inhibitor cocktails; failing to do so will result in rapid endogenous dephosphorylation of AKT during lysis, yielding false-positive inhibition data.

  • Protein Separation & Blotting: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane and block with 5% BSA in TBST.

  • Detection: Probe overnight at 4°C with primary antibodies: anti-p-AKT (Ser473) and anti-Total AKT. Causality Note: Total AKT serves as the internal self-validating loading control to ensure that reduced p-AKT signal is due to kinase inhibition, not generalized protein degradation or unequal loading. Wash, incubate with HRP-conjugated secondary antibodies, and develop via chemiluminescence.

Quantitative Data Summary

The following table summarizes the expected quantitative profiling data for a highly optimized morpholinopyridine-based PI3Kα inhibitor, demonstrating the translation from biochemical affinity to phenotypic efficacy.

Assay TypeTarget / BiomarkerReadout MethodologyRepresentative ValueBiological Significance
Biochemical PI3Kα (Wild-type)TR-FRETIC50 = 15 nMHigh potency against the primary oncogenic target.
Biochemical PI3Kβ / γ / δTR-FRETIC50 > 500 nMIsoform selectivity; minimizes off-target hematological toxicity.
Cellular p-AKT (Ser473)Western BlotEC50 = 45 nMConfirms target engagement and pathway shutdown in living cells.
Phenotypic MCF-7 Cell ViabilityCellTiter-Glo (ATP)IC50 = 120 nMTranslates molecular pathway inhibition to an anti-proliferative effect.

References

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment Source: Frontiers in Pharmacology URL:[Link]

  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors Source: Journal of Medicinal Chemistry (Celcuity) URL:[Link]

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors Source: PMC (NIH) URL:[Link]

  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors Source: PMC (NIH) URL:[Link]

  • Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of N-(5-morpholinopyridin-2-yl)acetamide

Abstract This technical guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetic (PK) and bioavailability profile of the novel chemical entity, N-(5-morpholinopyridin-2-yl)acetamide....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetic (PK) and bioavailability profile of the novel chemical entity, N-(5-morpholinopyridin-2-yl)acetamide. In the absence of published empirical data for this specific molecule, this document serves as an in-depth methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. By leveraging established principles in drug metabolism and pharmacokinetic sciences, this guide details the requisite in-vitro and in-vivo studies, predictive modeling, and bioanalytical methodologies. The causality behind experimental choices is emphasized, ensuring a scientifically rigorous and self-validating approach to characterizing the druglikeness of N-(5-morpholinopyridin-2-yl)acetamide.

Introduction: The Rationale for Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is contingent on a thorough understanding of its interaction with a biological system. The morpholine and pyridine moieties are prevalent scaffolds in medicinal chemistry, often incorporated to enhance biological activity and modulate physicochemical properties.[1][2] The morpholine ring, in particular, is frequently utilized to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[2][3] The acetamide group, conversely, can influence hydrogen bonding potential and is subject to metabolic transformation.[4] Therefore, a comprehensive pharmacokinetic and bioavailability assessment of N-(5-morpholinopyridin-2-yl)acetamide is critical to predict its in-vivo behavior, establish a potential dosing regimen, and identify any metabolic liabilities.

This guide will delineate a logical, stepwise approach to generate a robust pharmacokinetic dataset for N-(5-morpholinopyridin-2-yl)acetamide, from initial physicochemical characterization to definitive in-vivo studies.

Physicochemical Characterization: The Foundation of Pharmacokinetics

The absorption and distribution of a drug are fundamentally governed by its physicochemical properties. An early and accurate assessment of these parameters is paramount for interpreting subsequent ADME data.

Table 1: Predicted Physicochemical Properties of N-(5-morpholinopyridin-2-yl)acetamide

PropertyPredicted ValueSignificance in Pharmacokinetics
Molecular Formula C11H15N3O2Defines the elemental composition.
Molecular Weight 221.26 g/mol Influences diffusion and transport across membranes.
LogP (Octanol/Water Partition Coefficient) ~1.5 - 2.5 (Estimated)A key indicator of lipophilicity, affecting membrane permeability and plasma protein binding.
Aqueous Solubility Moderate to High (Predicted)Crucial for dissolution at the site of administration, a prerequisite for absorption. The morpholine group is expected to enhance solubility.
pKa (Acid/Base Dissociation Constant) Basic pKa ~4-5 (Pyridine N), Weakly Basic pKa ~8-9 (Morpholine N)Determines the ionization state at physiological pH, which impacts solubility, permeability, and interaction with transporters.
Polar Surface Area (PSA) ~60-80 Ų (Estimated)Influences membrane permeability and blood-brain barrier penetration.

In-Vitro ADME Profiling: Mechanistic Insights into Drug Disposition

In-vitro assays are indispensable for the early-stage assessment of a compound's metabolic stability, potential for drug-drug interactions, and membrane permeability. These studies provide a mechanistic understanding of the factors that will govern the in-vivo pharmacokinetics.

Metabolic Stability Assessment

The metabolic stability of N-(5-morpholinopyridin-2-yl)acetamide will be evaluated using liver microsomes and hepatocytes from relevant preclinical species (e.g., mouse, rat, dog) and humans. This allows for an initial estimation of hepatic clearance and the identification of potential species differences in metabolism.

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Incubation Mixture: A solution of N-(5-morpholinopyridin-2-yl)acetamide (typically 1 µM) is prepared in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The reaction is initiated by adding liver microsomes (0.5 mg/mL) and NADPH (1 mM) as a cofactor for cytochrome P450 enzymes.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: The in-vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Cytochrome P450 (CYP) Inhibition and Reaction Phenotyping

It is crucial to determine if N-(5-morpholinopyridin-2-yl)acetamide inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), as this can lead to drug-drug interactions. Reaction phenotyping will identify which CYP enzymes are responsible for its metabolism.

Experimental Protocol: CYP Inhibition Assay (Fluorescent Probe-Based)

  • Incubation Setup: Human liver microsomes are incubated with a specific fluorescent probe substrate for each CYP isoform in the presence of varying concentrations of N-(5-morpholinopyridin-2-yl)acetamide.

  • Reaction Initiation and Termination: The reaction is initiated by adding NADPH and terminated after a set incubation period.

  • Fluorescence Measurement: The formation of the fluorescent metabolite is measured using a plate reader.

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

Membrane Permeability Assessment

The Caco-2 cell permeability assay is the gold standard for predicting in-vivo drug absorption. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

  • Permeability Measurement: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) is also determined to assess the potential for active transport.

G cluster_invitro In-Vitro ADME Workflow cluster_invivo In-Vivo Pharmacokinetics met_stab Metabolic Stability (Microsomes, Hepatocytes) cyp_inhib CYP450 Inhibition (Major Isoforms) met_stab->cyp_inhib Predicts Clearance & DDI Potential pk_study Rodent PK Study (IV and PO Dosing) met_stab->pk_study Guides In-Vivo Study Design caco2 Permeability (Caco-2 Assay) cyp_inhib->caco2 Informs on Metabolic Liabilities ppb Plasma Protein Binding caco2->ppb Predicts Oral Absorption caco2->pk_study bioavailability Calculate Bioavailability (F%) pk_study->bioavailability tissue_dist Tissue Distribution bioavailability->tissue_dist Informs further studies

Caption: A logical workflow for the pharmacokinetic profiling of a novel compound.

In-Vivo Pharmacokinetic Studies: The Whole-Body Perspective

Following promising in-vitro data, in-vivo studies in preclinical species are conducted to understand the compound's behavior in a complete biological system.

Animal Models and Dosing

Rodent models (e.g., Sprague-Dawley rats) are typically used for initial pharmacokinetic studies. The compound is administered via both intravenous (IV) and oral (PO) routes to allow for the determination of absolute bioavailability.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Acclimation and Cannulation: Rats are acclimated to the facility, and a cannula is surgically implanted in the jugular vein for serial blood sampling.

  • Dosing: One group of animals receives an IV bolus dose (e.g., 1-2 mg/kg), while another group receives an oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of N-(5-morpholinopyridin-2-yl)acetamide in plasma samples is quantified using a validated LC-MS/MS method.

Pharmacokinetic Parameter Calculation

The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionSignificance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of systemic exposure.
t1/2 (Half-life) Time for plasma concentration to decrease by halfDetermines the dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesProvides an indication of tissue distribution.
F (%) (Bioavailability) Fraction of the oral dose that reaches systemic circulationA critical parameter for oral drug development.

Bioavailability: The Gateway to Oral Drug Viability

Oral bioavailability (F%) is a critical determinant of a drug's therapeutic potential and is calculated by comparing the dose-normalized AUC following oral and intravenous administration:

F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Low oral bioavailability can be a major hurdle in drug development, often stemming from poor absorption, extensive first-pass metabolism, or both.[5]

Expected Metabolic Pathways

Based on the structure of N-(5-morpholinopyridin-2-yl)acetamide, several metabolic pathways can be anticipated. The morpholine ring can undergo oxidation, and the acetamide linkage can be a site for hydrolysis. The pyridine ring may also be subject to oxidation.

G cluster_metabolism Potential Metabolic Pathways parent N-(5-morpholinopyridin-2-yl)acetamide m1 Morpholine Oxidation (e.g., N-dealkylation, ring opening) parent->m1 CYP-mediated m2 Acetamide Hydrolysis parent->m2 Amidases m3 Pyridine N-oxidation parent->m3 CYP-mediated m4 Aromatic Hydroxylation parent->m4 CYP-mediated

Caption: Predicted metabolic pathways for N-(5-morpholinopyridin-2-yl)acetamide.

Conclusion: A Roadmap to Clinical Candidacy

This technical guide provides a comprehensive and scientifically grounded roadmap for the thorough investigation of the pharmacokinetics and bioavailability of N-(5-morpholinopyridin-2-yl)acetamide. By systematically conducting the outlined in-vitro and in-vivo studies, researchers can generate a robust data package that will be pivotal in assessing the compound's potential as a clinical candidate. The integration of physicochemical profiling, ADME assays, and in-vivo pharmacokinetic studies will enable a holistic understanding of the compound's disposition, paving the way for informed decision-making in the drug development process.

References

  • PubMed. Acetylation and deacetylation in the metabolic activation of aromatic amines as determined by haemoglobin binding. Available from: [Link]

  • PMC. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Available from: [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

  • View of Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. Available from: [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, (2), 10-18. Available from: [Link]

  • MDPI. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Available from: [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives: in vitro α-glucosidase inhibition, and kinetic and molecular docking study. Available from: [Link]

  • PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

  • PubMed. Stereoselective pharmacokinetics and pharmacodynamics of propylisopropyl acetamide, a CNS-active chiral amide analog of valproic acid. Available from: [Link]

  • ResearchGate. N-acetylation of aromatic amines Implication for skin and immune cells. Available from: [Link]

  • ResearchGate. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

  • PubMed. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Available from: [Link]

  • MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available from: [Link]

  • Pharmaceutical Technology. Reviewing Recent Bioavailability Research. Available from: [Link]

  • PubMed. Metabolism of aromatic amines: relationships of N-acetylation, O-acetylation, N,O-acetyltransfer and deacetylation in human liver and urinary bladder. Available from: [Link]

  • PubMed. Comparative pharmacokinetics and tissue distribution of the d-enantiomers of para-substituted methylphenidate analogs. Available from: [Link]

  • PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Available from: [Link]

Sources

Foundational

The In Vitro Binding Affinity of N-(5-morpholinopyridin-2-yl)acetamide Derivatives

An In-Depth Technical Guide to Introduction: A Privileged Scaffold in Kinase Inhibition The N-(5-morpholinopyridin-2-yl)acetamide scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to

Introduction: A Privileged Scaffold in Kinase Inhibition

The N-(5-morpholinopyridin-2-yl)acetamide scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its structural rigidity, capacity for hydrogen bonding, and the versatile substitution patterns it allows have made it a "privileged scaffold" for targeting the ATP-binding pocket of various kinases. A significant body of research has identified derivatives of this core structure as potent inhibitors of the Phosphoinositide 3-Kinase (PI3K) signaling pathway, a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and metabolism.[1][2][3]

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, making it a high-priority target for therapeutic intervention.[1][4] Consequently, the precise and robust characterization of the binding affinity of N-(5-morpholinopyridin-2-yl)acetamide derivatives to their kinase targets, primarily PI3K isoforms, is a critical step in the drug discovery pipeline. This guide provides a comprehensive overview of the principles, methodologies, and data interpretation strategies essential for accurately determining the in vitro binding affinity of this important class of compounds.

The Biological Target: Understanding the PI3K/AKT/mTOR Pathway

To appreciate the significance of these inhibitors, one must first understand their target. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses. The process is initiated when growth factors bind to Receptor Tyrosine Kinases (RTKs) on the cell surface, leading to the activation of Class I PI3Ks.[4] Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases like AKT, which in turn activates mTOR (mammalian Target of Rapamycin) and other effectors that drive cell growth and proliferation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->p1 Phosphorylates AKT AKT PIP3->AKT Activates GF Growth Factor GF->RTK Binds mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor N-(5-morpholinopyridin-2-yl) acetamide Derivative Inhibitor->PI3K Inhibits p1->PIP2 p1->PIP3 Phosphorylates  

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of N-(5-morpholinopyridin-2-yl)acetamide derivatives.

Core Principles of Binding Affinity Measurement

Before delving into specific protocols, it is crucial to understand the key parameters that quantify binding affinity:

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce a specific biological or biochemical activity (e.g., kinase phosphorylation) by 50%.[5] It is a measure of the inhibitor's potency and is highly dependent on assay conditions, particularly the concentration of competing substrates like ATP.[6][7][8]

  • Kᵢ (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. It represents the intrinsic affinity of an inhibitor for its target and, unlike IC₅₀, is an absolute value that is independent of assay conditions. For competitive inhibitors, Kᵢ can be calculated from the IC₅₀ value and the substrate concentration.[6]

  • Kᴅ (Equilibrium dissociation constant): The concentration of a ligand at which 50% of the target protein is occupied at equilibrium. It is the ratio of the off-rate (k_off) to the on-rate (k_on) and is an inverse measure of affinity (a lower Kᴅ indicates higher affinity).[6]

Understanding the distinction between potency (IC₅₀) and affinity (Kᵢ/Kᴅ) is paramount for accurate data interpretation and lead optimization.

Workflow for In Vitro Binding Affinity Characterization

A systematic approach is required to validate the interaction between a compound and its target. This workflow ensures that the data generated is robust, reproducible, and provides a solid foundation for structure-activity relationship (SAR) studies.

Workflow A Compound Synthesis & Purification C Assay Selection & Development A->C B Target Protein Expression & Purification (e.g., PI3K isoforms) B->C D Primary Screening (e.g., HTRF, FP) C->D High-Throughput E Orthogonal Validation & Kinetic Analysis (e.g., SPR, ITC) D->E Hit Confirmation F Data Analysis (IC50, Kd, Ki, kon/koff) D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G G->A Iterative Design

Caption: A generalized workflow for characterizing the in vitro binding affinity of novel kinase inhibitors.

Gold-Standard Methodologies for Binding Affinity Determination

Several biophysical and biochemical techniques can be employed to measure the binding affinity of N-(5-morpholinopyridin-2-yl)acetamide derivatives. The choice of method depends on the required throughput, the type of data needed (endpoint vs. kinetic, thermodynamic), and the availability of reagents.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing biomolecular interactions because it directly measures the heat released or absorbed during a binding event.[9][10] This allows for the label-free determination of the binding constant (Kₐ, the inverse of Kᴅ), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction.[11]

Causality Behind Experimental Choices: ITC is chosen when a deep thermodynamic understanding of the binding event is required. The enthalpy and entropy values provide insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic effects), which is invaluable for rational drug design and lead optimization. Unlike other methods, it is performed with both components free in solution, closely mimicking physiological conditions.

Step-by-Step ITC Protocol
  • Preparation:

    • Express and purify the target kinase (e.g., a PI3K isoform) to >95% purity.

    • Synthesize and purify the N-(5-morpholinopyridin-2-yl)acetamide derivative to >98% purity.

    • Crucial Consideration: Both the protein and the compound must be exchanged into the identical buffer via dialysis or size-exclusion chromatography. Mismatched buffers will generate large heats of dilution, obscuring the binding signal.

    • Accurately determine the concentrations of both the protein and the compound stock solutions.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument sample and reference cells.

    • Fill the reference cell with the dialysis buffer.[10]

    • Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the compound solution into the injection syringe at a concentration 10-20 times that of the protein in the cell (e.g., 100-500 µM).

  • Titration:

    • Set the cell temperature to the desired value (e.g., 25°C).

    • Perform an initial injection (e.g., 0.5 µL) to remove any air from the syringe, which is discarded from the analysis.

    • Execute a series of 20-30 small-volume injections (e.g., 1-2 µL) of the compound into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to derive the Kᴅ, n, and ΔH.[12]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[13] It provides detailed kinetic information, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff).[14][15] The equilibrium dissociation constant (Kᴅ) can be calculated from the ratio of these rates (Kᴅ = kₒff/kₒₙ).

Causality Behind Experimental Choices: SPR is the method of choice for obtaining kinetic data. Understanding the residence time (1/k_off) of a compound on its target is increasingly recognized as a key predictor of in vivo efficacy.[16] A slow off-rate can lead to a more sustained pharmacological effect. SPR allows for the direct measurement and optimization of this crucial parameter.[17]

Step-by-Step SPR Protocol
  • Chip Preparation and Protein Immobilization:

    • Select a sensor chip appropriate for amine coupling (e.g., a CM5 chip).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target kinase onto the chip surface via covalent amine coupling.

      • Scientist's Note: Immobilization conditions (pH, protein concentration) must be carefully optimized to ensure the kinase remains active and does not denature.[13] Running the immobilization buffer at a pH just below the protein's isoelectric point (pI) promotes electrostatic pre-concentration.

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the N-(5-morpholinopyridin-2-yl)acetamide derivative in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).

    • Inject the compound solutions over the kinase and reference flow cells at a constant flow rate, starting with the lowest concentration. This is the association phase .

    • After the injection, flow running buffer over the chip to monitor the dissociation phase .

    • Between cycles, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove any remaining bound compound, preparing the surface for the next injection.

  • Data Analysis:

    • After subtracting the reference channel signal, the resulting sensorgrams (response units vs. time) are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kₒₙ and kₒff.

    • The Kᴅ is calculated as kₒff/kₒₙ.

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[18] Competition assays are particularly useful for determining the affinity (Kᵢ) of unlabeled test compounds, such as our acetamide derivatives. These assays measure the ability of a test compound to compete with a radiolabeled ligand (a "hot" ligand with known affinity) for binding to the target kinase.

Causality Behind Experimental Choices: This method is chosen for its high sensitivity and robustness, especially when dealing with low-abundance targets like membrane preparations.[19][20] It is a foundational technique in pharmacology and is considered a gold standard for measuring the affinity of a ligand to its target receptor.[18]

Step-by-Step Radioligand Competition Assay Protocol
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target kinase in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[19][20]

  • Assay Setup (96-well plate format):

    • Designate wells for Total Binding (membranes + radioligand), Non-specific Binding (membranes + radioligand + a high concentration of a known unlabeled ligand), and Competition (membranes + radioligand + serial dilutions of the test compound).

    • To each well, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kᴅ), and either buffer, excess unlabeled ligand, or the test compound.[19]

  • Incubation and Filtration:

    • Incubate the plate, often with gentle agitation, to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[19]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine), which traps the membranes with bound radioligand.[19][20]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Dry the filter mat and measure the radioactivity trapped on each filter disc using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Assay cluster_before Before Competition cluster_after After Competition Receptor1 Kinase Target Binding Site HotLigand1 Radioligand (*) Receptor2 Kinase Target Binding Site HotLigand2 Radioligand (*) ColdLigand Test Compound L Increasing concentration of N-(5-morpholinopyridin-2-yl)acetamide (Test Compound) cluster_after cluster_after cluster_before cluster_before

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Exploratory

A Technical Guide to the Physicochemical Characterization of N-(5-morpholinopyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract In the landscape of modern drug discovery, a profound understanding of a compound's physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery, a profound understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical success. This guide provides a comprehensive technical overview of N-(5-morpholinopyridin-2-yl)acetamide, a molecule of interest in medicinal chemistry. We delve into the foundational properties of molecular weight and the partition coefficient (logP), offering both theoretical grounding and practical methodologies for their determination. This document serves as a self-validating framework for the characterization of this and structurally related compounds, emphasizing the causal links between molecular attributes and pharmacological behavior.

Introduction: The Foundational Pillars of Drug Design

The journey of a drug from a laboratory concept to a therapeutic reality is governed by its ability to navigate the complex biological environment of the human body. Two of the most critical parameters that dictate this journey are the molecule's molecular weight and its lipophilicity, the latter of which is quantified by the partition coefficient (logP).

Molecular Weight (MW) is a fundamental property that influences a compound's absorption, distribution, and diffusion characteristics. While not a standalone predictor of drug-likeness, it is a key component of widely accepted guidelines such as Lipinski's Rule of Five, which suggests that orally active drugs generally possess a molecular weight of under 500 g/mol .

Lipophilicity , often described as a molecule's "fat-loving" nature, is a crucial determinant of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] The octanol-water partition coefficient (logP) is the most widely accepted measure of lipophilicity, representing the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[2] This value dictates a drug's ability to permeate lipid-rich biological membranes, a prerequisite for reaching its intended target.[3] An optimal logP value, typically between 0 and 3, is often sought to balance membrane permeability with aqueous solubility, thereby enhancing bioavailability.[1]

This guide will now focus on the specific physicochemical properties of N-(5-morpholinopyridin-2-yl)acetamide and provide detailed protocols for the empirical determination of its partition coefficient.

Physicochemical Properties of N-(5-morpholinopyridin-2-yl)acetamide

A precise understanding of a molecule's composition is the first step in its characterization. The structure of N-(5-morpholinopyridin-2-yl)acetamide is presented below.

Chemical Structure of N-(5-morpholinopyridin-2-yl)acetamide

Figure 1. Chemical Structure of N-(5-morpholinopyridin-2-yl)acetamide.

Based on this structure, the key physicochemical properties are summarized in the following table.

PropertyValueSource
Chemical Formula C₁₁H₁₅N₃O₂-
Molecular Weight 221.26 g/mol Calculated
Partition Coefficient (logP) See Section 3 & 4-

The molecular weight is calculated based on the chemical formula C₁₁H₁₅N₃O₂ using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).[4][5]

Experimental Determination of the Partition Coefficient (logP)

The "gold standard" for determining logP is the shake-flask method , as it directly measures the partitioning of a compound between n-octanol and water.[2] However, for higher throughput and smaller sample requirements, High-Performance Liquid Chromatography (HPLC) based methods are also widely employed.[6][7]

The Shake-Flask Method (OECD Guideline 107)

This classical method directly measures the concentration of the analyte in both phases of a mutually saturated octanol-water system.

The choice of n-octanol is critical as it is considered to be a good mimic of the lipid bilayer of cell membranes. Mutual pre-saturation of the solvents is essential to prevent volume changes during the experiment that would affect concentration measurements. The use of a buffered aqueous phase (typically pH 7.4) is crucial for ionizable compounds to determine the distribution coefficient (logD), which is a measure of lipophilicity at a physiologically relevant pH.[8]

  • Preparation of Solvents:

    • Mix equal volumes of n-octanol and water (or pH 7.4 phosphate buffer) in a large separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely.

  • Sample Preparation:

    • Prepare a stock solution of N-(5-morpholinopyridin-2-yl)acetamide in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • In a glass vial with a screw cap, add a precise volume of the pre-saturated n-octanol containing the compound and a precise volume of the pre-saturated water (or buffer).

    • Shake the vial at a constant temperature (typically 25°C) until equilibrium is reached (e.g., for 24 hours).

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of N-(5-morpholinopyridin-2-yl)acetamide in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]water

    • The logP is the logarithm of P: logP = log10(P)

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Pre-saturated n-Octanol and Water Partition Mix and Shake to Equilibrium Solvents->Partition Sample Prepare Stock Solution in n-Octanol Sample->Partition Separate Centrifuge for Phase Separation Partition->Separate Quantify Quantify Concentration in Each Phase (HPLC/UV) Separate->Quantify Calculate Calculate P and logP Quantify->Calculate

Caption: Workflow for logP determination using the shake-flask method.

HPLC Method (OECD Guideline 117)

This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with the known logP values of a set of standard compounds.[9][10]

Reverse-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., methanol-water mixture). More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known logP, the logP of an unknown compound can be interpolated from its retention time. This method is faster, requires less sample, and is amenable to automation.[6][7]

  • Preparation of Mobile Phase and Standards:

    • Prepare a suitable mobile phase, typically a mixture of methanol and water.

    • Prepare solutions of a series of standard compounds with known logP values that span the expected logP range of the analyte.

  • HPLC System Setup:

    • Equilibrate a reverse-phase column (e.g., C18) with the mobile phase at a constant flow rate and temperature.

  • Calibration:

    • Inject each standard compound and record its retention time (tR).

    • Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0

    • Create a calibration curve by plotting log(k) versus the known logP values of the standards.

  • Sample Analysis:

    • Inject the solution of N-(5-morpholinopyridin-2-yl)acetamide and record its retention time.

    • Calculate its capacity factor (k).

  • Calculation:

    • Using the calibration curve, determine the logP of N-(5-morpholinopyridin-2-yl)acetamide by interpolating from its log(k) value.

HPLC_Workflow cluster_setup Setup & Calibration cluster_sample_analysis Sample Analysis cluster_result Result System Equilibrate RP-HPLC System (C18 column) Standards Inject Standards with Known logP Values System->Standards Cal_Curve Generate Calibration Curve (log(k) vs. logP) Standards->Cal_Curve Interpolate Interpolate logP from Calibration Curve Cal_Curve->Interpolate Inject_Sample Inject N-(5-morpholinopyridin- 2-yl)acetamide Measure_RT Measure Retention Time (tR) and Calculate log(k) Inject_Sample->Measure_RT Measure_RT->Interpolate

Caption: Workflow for logP determination using the HPLC method.

Computational Prediction of Partition Coefficient (logP)

In the early stages of drug discovery, where large numbers of compounds are synthesized and screened, computational (in silico) methods provide a rapid and cost-effective way to estimate logP.[8] These methods are broadly categorized into atom-based, fragment-based, and whole-molecule approaches.

Fragment-based methods, such as that used by ALOGPS, calculate logP by summing the contributions of individual fragments of the molecule.[11] These methods are trained on large databases of experimentally determined logP values. While predictive, it is important to note that the accuracy can vary, and results should be interpreted with caution, especially for novel chemical scaffolds.[8]

Several free online tools are available for logP prediction, including SwissADME and the Virtual Computational Chemistry Laboratory.[8][11]

Implications for Drug Development

The physicochemical properties of N-(5-morpholinopyridin-2-yl)acetamide outlined in this guide have significant implications for its potential as a drug candidate.

  • Molecular Weight: At 221.26 g/mol , the compound comfortably adheres to the guideline of being under 500 g/mol , suggesting that it is unlikely to face challenges with passive diffusion across biological membranes due to its size.

  • Partition Coefficient (logP): The yet-to-be-determined logP value will be a critical indicator of its ADME properties.

    • Absorption: An optimal logP is required for good oral absorption, balancing the need to cross the lipid membranes of the gut wall with sufficient aqueous solubility to dissolve in the gastrointestinal fluids.[3]

    • Distribution: A higher logP may lead to increased plasma protein binding and distribution into fatty tissues, which can affect the free drug concentration and duration of action.[3] Conversely, a very low logP may restrict the compound's ability to cross the blood-brain barrier.

    • Metabolism and Excretion: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver, potentially leading to rapid clearance.[12]

Conclusion

This technical guide has established the foundational physicochemical properties of N-(5-morpholinopyridin-2-yl)acetamide and provided a detailed framework for the experimental and computational determination of its partition coefficient. The molecular weight of 221.26 g/mol is well within the range for favorable pharmacokinetics. The determination of its logP value, through the robust methodologies described herein, will be the next critical step in evaluating its potential as a therapeutic agent. By understanding and optimizing these core properties, researchers can more effectively design and develop drug candidates with improved efficacy and safety profiles.

References

  • A Rapid Microscale Method for the Determination of Partition Coefficients by HPLC. (2006, October 23). SpringerLink. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences. [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024, August 5). IntechOpen. [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

  • Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method. (n.d.). ResearchGate. [Link]

  • An update on lipophilic efficiency as an important metric in drug design. (2024, June 26). Taylor & Francis Online. [Link]

  • Lipophilic Efficiency as an Important Metric in Drug Design. (2021, November 23). ACS Publications. [Link]

  • OECD 117 - Partition Coefficient, HPLC Method. (n.d.). Situ Biosciences. [Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (2022, June 30). OECD. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5). ACS Publications. [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). PubMed. [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]

  • Shake Flask Method for Partition Coefficient. (n.d.). Scribd. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]

  • Molecular Weight Calculator (Molar Mass). (n.d.). Omni Calculator. [Link]

  • Molecular Weight Calculator (Molar Mass). (n.d.). Inch Calculator. [Link]

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Foundational

In Vitro Toxicity Profiling of N-(5-morpholinopyridin-2-yl)acetamide: A Technical Guide

Abstract This technical guide provides a comprehensive framework for establishing the preliminary in vitro toxicity profile of the novel chemical entity (NCE), N-(5-morpholinopyridin-2-yl)acetamide. In the landscape of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for establishing the preliminary in vitro toxicity profile of the novel chemical entity (NCE), N-(5-morpholinopyridin-2-yl)acetamide. In the landscape of preclinical drug development, early and robust assessment of a compound's safety profile is paramount. This document outlines a tiered, logical approach, beginning with foundational cytotoxicity assessments and progressing to more nuanced mechanistic assays to probe for apoptosis and genotoxicity. The methodologies described herein are grounded in established, validated protocols, emphasizing scientific integrity and data reproducibility. By explaining the causality behind experimental choices and providing detailed, step-by-step protocols, this guide is intended to empower researchers, scientists, and drug development professionals to generate a reliable preliminary safety assessment of this, and similar, pyridinyl-acetamide compounds.

Introduction: The Imperative for Early Toxicity Screening

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant rate of attrition attributed to unforeseen toxicity. The compound of interest, N-(5-morpholinopyridin-2-yl)acetamide, belongs to a chemical class that includes derivatives with a range of biological activities, from antimicrobial to anti-inflammatory effects.[1][2][3] Therefore, establishing a foundational toxicity profile early in the development process is not merely a regulatory formality but a critical step in risk mitigation and resource management.

In vitro cell culture models provide a powerful, ethical, and high-throughput platform for this initial safety evaluation.[4] They allow for the controlled investigation of a compound's effects at the cellular level, offering insights into general cytotoxicity, mechanisms of cell death, and the potential for genetic damage. This guide presents a phased strategy, designed to build a comprehensive toxicological picture from the ground up.

Guiding Principles for This Study:

  • Adherence to Best Practices: All cell culture and assay procedures should align with principles of Good Cell Culture Practice (GCCP) to ensure the reliability and reproducibility of results.[5][6][7]

  • Regulatory Context: The assays selected are informed by international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data is relevant for future regulatory submissions.[8][9][10][11]

  • Data-Driven Decisions: The workflow is designed such that the results from each phase inform the experimental design of the next, creating a logical and efficient investigational cascade.

Compound Handling and Preparation

Prior to initiating any biological assays, a thorough understanding of the test article's physicochemical properties is essential.

  • Solubility: N-(5-morpholinopyridin-2-yl)acetamide must be dissolved in a vehicle that is compatible with the cell culture system and non-toxic at its final concentration. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the culture medium should typically not exceed 0.5% (v/v) to avoid vehicle-induced toxicity. A vehicle control (cells treated with the same concentration of DMSO as the highest compound dose) must be included in all experiments.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent. This stock should be stored in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in complete cell culture medium to create a series of working concentrations. A typical approach is to use a semi-logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) to cover a broad dose range.

Phase 1: Foundational Cytotoxicity Assessment

The initial goal is to determine the concentration range over which the compound affects basic cellular viability. Employing multiple assays with different biological endpoints provides a more robust and validated assessment than a single method alone.[12]

Rationale for a Multi-Assay Approach

Different cytotoxicity assays measure distinct cellular parameters. By combining them, we can gain a more complete picture of the compound's effects.

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health. A decrease in the conversion of MTT to formazan suggests compromised mitochondrial function, a common hallmark of cytotoxicity.[4]

  • LDH Release Assay: Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[4][13] This is a direct marker of cytolysis or necrosis.

The combination of these two assays allows for the differentiation between a metabolic slowdown (detected by MTT) and outright cell lysis (detected by LDH).

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow start 1. Cell Seeding (e.g., A549, HepG2) Plate in 96-well format treatment 2. Compound Treatment 24-hour incubation with N-(5-morpholinopyridin-2-yl)acetamide (Dose-response + Vehicle Control) start->treatment assay_split 3. Parallel Assays treatment->assay_split mtt_assay MTT Assay - Add MTT reagent - Incubate - Solubilize formazan - Read Absorbance (570 nm) assay_split->mtt_assay Metabolic Activity ldh_assay LDH Release Assay - Collect supernatant - Add LDH reagent - Incubate - Read Absorbance (490 nm) assay_split->ldh_assay Membrane Integrity data_analysis 4. Data Analysis - Normalize to Vehicle Control - Plot Dose-Response Curves - Calculate IC50 Values mtt_assay->data_analysis ldh_assay->data_analysis conclusion 5. Preliminary Profile Establish cytotoxic potential and effective concentration range. data_analysis->conclusion

Caption: Phased workflow for initial cytotoxicity screening.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a relevant human cell line (e.g., HepG2 for liver toxicity, A549 for lung) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of N-(5-morpholinopyridin-2-yl)acetamide. Include wells for vehicle control (medium + DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a defined period, typically 24 hours.

  • MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[14][15][16][17]

Phase 2: Mechanistic Elucidation - Apoptosis vs. Necrosis

If Phase 1 reveals significant cytotoxicity (e.g., an IC50 < 100 µM), the next logical step is to investigate the mechanism of cell death. Are the cells undergoing a programmed, controlled process (apoptosis) or a catastrophic, inflammatory one (necrosis)?

The Role of Caspases in Apoptosis

Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases; their activation is a central and irreversible point in the apoptotic pathway.[18][19] Measuring the activity of these enzymes provides a direct and sensitive readout of apoptosis.[20][21]

Apoptosis_Pathway cluster_0 Apoptotic Stimulus (e.g., Compound Treatment) cluster_1 Initiation Phase cluster_2 Execution Phase stimulus Toxic Insult initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator_caspases Activates executioner_caspases Executioner Caspases (Caspase-3, Caspase-7) Assay Target initiator_caspases->executioner_caspases Activates cellular_breakdown Cleavage of Cellular Proteins DNA Fragmentation Membrane Blebbing executioner_caspases->cellular_breakdown Leads to apoptosis Apoptosis cellular_breakdown->apoptosis

Caption: Simplified caspase cascade in apoptosis.

Detailed Protocol: Homogeneous Caspase-3/7 Assay

This protocol is based on a luminescent "add-mix-measure" format, which is ideal for high-throughput screening.[20][22]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) and treat with N-(5-morpholinopyridin-2-yl)acetamide at concentrations around the previously determined IC50 (e.g., 0.5x, 1x, and 2x IC50). Include vehicle controls and a positive control (e.g., staurosporine). Incubate for a relevant time period (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, which typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature.[22]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[22]

  • Incubation: Mix the contents by gentle orbital shaking for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light. The single reagent addition lyses the cells and contains the pro-luminescent substrate (containing the DEVD peptide sequence) and luciferase.[20]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of caspase-3/7 activity.

Phase 3: Genotoxicity Screening

Genotoxicity, the ability of a compound to damage DNA, is a critical safety endpoint. The Comet Assay (Single Cell Gel Electrophoresis) is a versatile and sensitive method for detecting DNA strand breaks in individual cells.[23][24]

Principle of the Comet Assay

Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind supercoiled DNA. The DNA is then subjected to electrophoresis. If the DNA is damaged (containing strand breaks), it relaxes and is drawn towards the anode, forming a "comet tail." The intensity and length of the tail relative to the "head" (undamaged DNA) is proportional to the amount of DNA damage.[25]

High-Level Protocol: Alkaline Comet Assay
  • Cell Treatment: Expose cells in suspension or as a monolayer to the test compound for a short duration (e.g., 2-4 hours).

  • Cell Embedding: Harvest the cells and mix them with low melting point (LMP) agarose. Pipette this mixture onto a slide pre-coated with normal melting point agarose.[26]

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) for at least 1 hour at 4°C. This step removes cellular membranes and histones.[25][27]

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) for approximately 20-40 minutes to allow the DNA to unwind.[26]

  • Electrophoresis: Perform electrophoresis at low voltage in the same alkaline buffer.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Gold or Propidium Iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use specialized image analysis software to quantify the extent of DNA damage, typically reported as "% Tail DNA."

Data Integration and Interpretation

The final step is to synthesize the data from all three phases into a cohesive preliminary toxicity profile.

Data Summary

All quantitative data should be summarized in a clear, concise table.

AssayEndpoint MeasuredKey ParameterHypothetical Result for NCEInterpretation
MTT Assay Mitochondrial Reductase ActivityIC5015 µMModerate cytotoxic potential.
LDH Assay Membrane IntegrityEC50 (Lysis)> 100 µMCell death is not primarily necrotic at 24h.
Caspase-3/7 Assay Apoptosis ExecutionFold Increase vs. Control4.5-fold at 15 µMThe compound induces apoptosis.
Comet Assay DNA Strand Breaks% Tail DNA25% at 15 µMPositive for genotoxicity.
Integrated Profile

Based on the hypothetical data above, the preliminary toxicity profile for N-(5-morpholinopyridin-2-yl)acetamide would be as follows:

The compound exhibits moderate in vitro cytotoxicity with an IC50 of 15 µM, primarily affecting cellular metabolic activity. The mechanism of cell death is consistent with apoptosis , as evidenced by a significant increase in caspase-3/7 activity at cytotoxic concentrations and a lack of significant membrane disruption (LDH release). Critically, the compound shows a genotoxic potential by inducing DNA strand breaks in the Comet assay.

This profile suggests that while the compound's general cytotoxicity is moderate, the genotoxicity finding is a significant concern that would warrant further investigation and could be a potential liability for continued drug development.

Conclusion

This guide has outlined a structured, multi-phase approach to characterize the preliminary in vitro toxicity of N-(5-morpholinopyridin-2-yl)acetamide. By systematically evaluating cytotoxicity, the mechanism of cell death, and genotoxicity, this framework provides a solid foundation for making informed decisions in the early stages of drug development. The integration of data from multiple, mechanistically distinct assays ensures a robust and reliable initial safety assessment, guiding future studies and prioritizing candidates with the most favorable safety profiles.

References

  • The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. Nature Protocols.
  • Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol. Promega Corporation.
  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
  • Caspase-Glo® 3/7 Assay. Promega Corporation.
  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.
  • Genotoxicity Testing (Comet Assay). Bio-protocol.
  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Blue Fluorescence. AAT Bioquest.
  • Comet assay: a versatile but complex tool in genotoxicity testing. PMC.
  • Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Agilent.
  • In Vivo Genotoxicity Assays. Charles River Laboratories.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V..
  • Guidelines for the Testing of Chemicals. OECD.
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD.
  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Sinica.
  • IC50. Wikipedia.
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  • Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD.
  • OECD Releases 2025 Test Guideline Programme Updates. ICAPO.
  • MTT assay protocol. Abcam.
  • Using 3D Cell Culture for Toxicity Testing: A Step-by-Step Framework. Pharma Now.
  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Medium.
  • The Importance of IC50 Determination. Visikol.
  • Best Practices for Cell Culture. ATCC.
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
  • Cytotoxicity Assays: How We Test Cell Viability. YouTube.
  • LDH Cytotoxicity Assay Kit. NACALAI TESQUE, INC..
  • 21st Century Cell Culture for 21st Century Toxicology. PMC - NIH.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. clyte.
  • Toxicity Tests with Mammalian Cell Cultures. Scope.
  • N-(5-Bromopyridin-2-yl)acetamide. PMC.
  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed.
  • Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. ijres.org.
  • N-(5-acetylpyridin-2-yl)acetamide — Chemical Substance Information. NextSDS.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI.
  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC.
  • N-(5-methylpyridin-2-yl)acetamide (CAS 4931-47-9). Fluorochem.
  • N-[(pyridin-2-yl)methyl]-2-(2,4,5-trimethylphenoxy)acetamide. Chemspace.
  • Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor. Semantic Scholar.
  • Convergent process for the preparation of a morpholine compound. Google Patents.
  • Compound N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-(morpholin-4-yl)acetamide. MolPort.
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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(5-morpholinopyridin-2-yl)acetamide

An Application Note for the Synthesis of N-(5-morpholinopyridin-2-yl)acetamide Abstract This application note provides a detailed, two-step protocol for the synthesis of N-(5-morpholinopyridin-2-yl)acetamide, a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of N-(5-morpholinopyridin-2-yl)acetamide

Abstract

This application note provides a detailed, two-step protocol for the synthesis of N-(5-morpholinopyridin-2-yl)acetamide, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis commences with a palladium-catalyzed Buchwald-Hartwig amination to construct the core intermediate, 5-morpholinopyridin-2-amine, from 2-amino-5-bromopyridine and morpholine. This is followed by a straightforward N-acetylation using acetic anhydride to yield the final product. This guide is designed for researchers and drug development professionals, offering in-depth explanations of the experimental choices, detailed procedural steps, characterization data, and critical safety precautions to ensure a reproducible and safe synthesis.

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Functionalization of this core allows for the exploration of vast chemical space in drug discovery programs. The target molecule, N-(5-morpholinopyridin-2-yl)acetamide, incorporates a morpholine moiety, known to improve pharmacokinetic properties, and an acetamide group, which can modulate binding interactions. Analogous structures have shown potential as anti-inflammatory agents, highlighting the therapeutic relevance of this molecular architecture.[2]

The synthetic strategy presented herein is robust and high-yielding, employing modern organometallic catalysis for the key C-N bond formation. The Buchwald-Hartwig amination is a powerful method for coupling amines with aryl halides, offering significant advantages over harsher, classical methods by providing broader substrate scope and functional group tolerance.[3][4] The subsequent acetylation is a fundamental and efficient transformation.[5] This document serves as a comprehensive guide to executing this synthesis, providing the scientific rationale behind the protocol.

Overall Reaction Scheme

The synthesis is performed in two distinct steps:

  • Buchwald-Hartwig Amination: Formation of 5-morpholinopyridin-2-amine.

  • N-Acetylation: Conversion to the final product, N-(5-morpholinopyridin-2-yl)acetamide.

Overall Reaction Scheme

Part 1: Synthesis of 5-morpholinopyridin-2-amine via Buchwald-Hartwig Amination

Principle and Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6] The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromopyridine, forming a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine (morpholine) displaces a ligand on the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the product (5-morpholinopyridin-2-amine) and regenerating the Pd(0) catalyst to re-enter the cycle.[7]

The choice of ligand is critical; bulky, electron-rich phosphine ligands like BINAP stabilize the palladium catalyst and promote the reductive elimination step, leading to higher efficiency.[3][7]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amine (R₂NH) Amido Palladium Amido Complex AmineCoord->Amido Base (-H⁺) Amido->Pd0 Reductive Elimination Product_out Product (Ar-NR₂) Amido->Product_out

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
2-Amino-5-bromopyridine172.995.00 g28.9
Morpholine87.123.78 mL43.4
Palladium(II) Acetate224.500.13 g0.58 (2 mol%)
BINAP622.670.54 g0.87 (3 mol%)
Cesium Carbonate (Cs₂CO₃)325.8213.2 g40.5
Toluene (Anhydrous)-100 mL-
Equipment
250 mL three-neck round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Schlenk line or inert gas (N₂/Ar) setup
Standard glassware for workup
Celite® for filtration
Silica gel for column chromatography
Detailed Experimental Protocol
  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyridine (5.00 g), cesium carbonate (13.2 g), palladium(II) acetate (0.13 g), and BINAP (0.54 g).

    • Rationale: Cesium carbonate is an effective base for deprotonating the coordinated amine in the catalytic cycle.[8] BINAP serves as a bidentate phosphine ligand to stabilize the catalyst.[3]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Through a septum, add anhydrous toluene (100 mL) followed by morpholine (3.78 mL) via syringe.

  • Heating and Reaction: Heat the mixture to 110 °C with vigorous stirring under the inert atmosphere. The reaction is typically complete within 8-12 hours.

    • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots.

  • Workup and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[8] c. Wash the Celite® pad with additional ethyl acetate (50 mL). d. Combine the filtrates and concentrate under reduced pressure to obtain the crude product. e. Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 5-morpholinopyridin-2-amine as a solid.

Characterization of Intermediate
  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (CDCl₃): Peaks corresponding to the pyridine and morpholine protons.

  • Mass Spectrometry (ESI-MS): Calculated for C₉H₁₃N₃O, [M+H]⁺.

Part 2: Synthesis of N-(5-morpholinopyridin-2-yl)acetamide via N-Acetylation

Principle

This reaction is a standard nucleophilic acyl substitution. The amino group on the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The departure of the acetate leaving group, followed by deprotonation, yields the stable amide product.[5][9]

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
5-morpholinopyridin-2-amine179.224.00 g22.3
Acetic Anhydride102.0920 mL212 (Excess)
Diethyl Ether-50 mL-
Equipment
100 mL round-bottom flask
Magnetic stirrer with heating plate
Buchner funnel and flask
Standard laboratory glassware
Detailed Experimental Protocol
  • Reagent Addition: In a 100 mL round-bottom flask, add 5-morpholinopyridin-2-amine (4.00 g). To this, add acetic anhydride (20 mL).

    • Rationale: Acetic anhydride serves as both the acetylating agent and the solvent. Using it in excess drives the reaction to completion.[5]

  • Heating: Heat the mixture to 70 °C and stir for 2 hours.

  • Crystallization and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly add diethyl ether (50 mL) to the cooled mixture while stirring. This will cause the product to precipitate.[5] c. Continue stirring in an ice bath for 30 minutes to maximize precipitation. d. Collect the solid product by vacuum filtration using a Buchner funnel. e. Wash the crystals with a small amount of cold diethyl ether to remove any residual acetic anhydride.

  • Drying: Dry the product under vacuum to obtain pure N-(5-morpholinopyridin-2-yl)acetamide.

Characterization of Final Product
  • Appearance: Off-white solid.[10]

  • Melting Point: 147-149 °C.[10]

  • ¹H NMR (CDCl₃): Expect a new singlet peak for the acetyl methyl group and a downfield shift of the NH proton.

  • ¹³C NMR (CDCl₃): Expect a new carbonyl carbon peak around 168-170 ppm.

  • IR (KBr): Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1670 cm⁻¹), and C-N stretching.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₁H₁₅N₃O₂, [M+H]⁺.

Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: N-Acetylation S1_Start Combine Reactants: 2-Amino-5-bromopyridine, Morpholine, Pd(OAc)₂, BINAP, Cs₂CO₃ S1_React Heat in Toluene (110°C, 8-12h) under Inert Gas S1_Start->S1_React S1_Workup Cool, Filter through Celite, Concentrate S1_React->S1_Workup S1_Purify Silica Gel Column Chromatography S1_Workup->S1_Purify S1_Product Intermediate: 5-morpholinopyridin-2-amine S1_Purify->S1_Product S2_Start Combine Intermediate with Acetic Anhydride S1_Product->S2_Start Transfer to Next Step S2_React Heat (70°C, 2h) S2_Start->S2_React S2_Workup Cool, Precipitate with Diethyl Ether S2_React->S2_Workup S2_Isolate Vacuum Filtration and Drying S2_Workup->S2_Isolate S2_Product Final Product: N-(5-morpholinopyridin-2-yl)acetamide S2_Isolate->S2_Product

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Reagents:

    • Palladium Catalysts: Can be toxic. Avoid inhalation of dust and skin contact.

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed.

    • Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care.[5]

    • Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing. Use in an area free of ignition sources.[5]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move to fresh air. In all cases of significant exposure, seek immediate medical attention.

Conclusion

This application note details a reliable and efficient two-step synthesis of N-(5-morpholinopyridin-2-yl)acetamide. The protocol leverages a modern palladium-catalyzed Buchwald-Hartwig amination for the key bond formation, followed by a simple N-acetylation. The provided step-by-step instructions, mechanistic insights, and characterization guidelines are intended to enable researchers to successfully replicate this synthesis. The procedures are scalable and utilize well-established chemical transformations, making the target compound readily accessible for further studies in drug discovery and materials science.

References

  • Safety Data Sheet for a related acetamide. (URL not provided in search results)
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Safety Data Sheet for Acetamide derivative. (URL not provided in search results)
  • Angene Chemical. Safety Data Sheet. [Link]

  • Santa Cruz Biotechnology. Acetamide Safety Data Sheet. (URL not provided in search results)
  • Krishnamoorthy, H. F., et al. (2013). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1793. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. (URL not provided in search results)
  • Lee, E. S., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]

  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (URL not provided in search results)
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Chemical Supplier Page. 2-Amino-5-acetylpyridine. (URL not provided in search results)
  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]

  • International Journal of Research in Engineering and Science. Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • NextSDS. N-[5-(aminomethyl)pyridin-2-yl]acetamide — Chemical Substance Information. [Link]

  • PMC. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

  • Google Patents. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
  • University of Thi-Qar Journal of Science. Syntheses, Characterization and biological Activity of a new ligand [N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide with some transition metal complexes. [Link]

  • SIOC Journals. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]/10.6023/cjoc202104012)

Sources

Application

The Versatile Intermediate: A Guide to N-(5-morpholinopyridin-2-yl)acetamide in Modern Organic Synthesis

In the landscape of contemporary drug discovery and organic synthesis, the strategic use of well-functionalized intermediates is paramount to the efficient construction of complex molecular architectures. N-(5-morpholino...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and organic synthesis, the strategic use of well-functionalized intermediates is paramount to the efficient construction of complex molecular architectures. N-(5-morpholinopyridin-2-yl)acetamide, a substituted pyridinyl acetamide, has emerged as a valuable building block, offering a unique combination of structural features that are highly sought after in the synthesis of bioactive compounds. This comprehensive guide provides an in-depth exploration of the synthesis, characterization, and application of this versatile intermediate, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of the Morpholinopyridinyl Scaffold

The N-(5-morpholinopyridin-2-yl)acetamide scaffold incorporates three key functionalities: a pyridine ring, a morpholine moiety, and an acetamide group. This trifecta of functional groups provides a powerful platform for molecular diversification. The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1] The morpholine group, a saturated heterocycle, is often introduced to enhance aqueous solubility, improve metabolic stability, and occupy specific binding pockets in target proteins.[2][3] Finally, the acetamide functionality serves as a versatile handle for further chemical transformations or can itself be a key pharmacophoric element.

This guide will illuminate the practical aspects of utilizing N-(5-morpholinopyridin-2-yl)acetamide, from its synthesis and characterization to its application as a pivotal intermediate in multi-step synthetic sequences.

Synthesis of N-(5-morpholinopyridin-2-yl)acetamide: A Detailed Protocol

The synthesis of N-(5-morpholinopyridin-2-yl)acetamide is typically achieved through the N-acetylation of its corresponding amine precursor, 5-morpholinopyridin-2-amine. This transformation is a robust and high-yielding reaction, employing common and readily available reagents.

DOT Diagram: Synthesis of N-(5-morpholinopyridin-2-yl)acetamide

G cluster_0 Synthesis Workflow start 5-morpholinopyridin-2-amine reagent Acetic Anhydride (Ac₂O) Pyridine (catalyst) start->reagent 1. Dissolve in suitable solvent (e.g., DCM, THF) workup Aqueous Work-up & Crystallization reagent->workup 2. Stir at room temperature product N-(5-morpholinopyridin-2-yl)acetamide workup->product 3. Isolate pure product

Caption: Synthetic route to N-(5-morpholinopyridin-2-yl)acetamide.

Experimental Protocol:

Materials:

  • 5-morpholinopyridin-2-amine

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-morpholinopyridin-2-amine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine, followed by the slow, dropwise addition of acetic anhydride (1.1 - 1.5 eq). The reaction is typically exothermic, and cooling in an ice bath may be necessary for large-scale reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(5-morpholinopyridin-2-yl)acetamide as a solid.

Rationale for Experimental Choices:

  • Acetic Anhydride: A highly effective and readily available acetylating agent.

  • Pyridine: Acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct, driving the reaction to completion.

  • Aqueous Work-up with Sodium Bicarbonate: Essential for neutralizing acidic components and facilitating the separation of the organic product.

Characterization of N-(5-morpholinopyridin-2-yl)acetamide

Thorough characterization is crucial to confirm the identity and purity of the synthesized intermediate. The following table summarizes the expected spectroscopic data for N-(5-morpholinopyridin-2-yl)acetamide, based on data from structurally similar compounds.[4][5]

Technique Expected Observations
¹H NMR Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).Morpholine Protons: Two multiplets corresponding to the -CH₂-N- and -CH₂-O- protons (typically δ 3.0-4.0 ppm).Acetamide Protons: A singlet for the methyl group (typically δ 2.0-2.3 ppm) and a broad singlet for the NH proton (concentration-dependent).
¹³C NMR Pyridine Carbons: Signals in the aromatic region (typically δ 110-160 ppm).Morpholine Carbons: Signals for the -CH₂-N- and -CH₂-O- carbons (typically δ 45-70 ppm).Carbonyl Carbon: A signal for the amide carbonyl (typically δ 168-172 ppm).Methyl Carbon: A signal for the acetamide methyl group (typically δ 20-25 ppm).
IR (cm⁻¹) N-H Stretch: A sharp to broad band around 3250-3350 cm⁻¹.C=O Stretch (Amide I): A strong absorption band around 1660-1690 cm⁻¹.N-H Bend (Amide II): A band around 1520-1560 cm⁻¹.C-O-C Stretch: A strong band characteristic of the morpholine ether linkage around 1115 cm⁻¹.
Mass Spec. [M+H]⁺: Expected at m/z = 222.12 (for C₁₁H₁₅N₃O₂).

Note: Actual chemical shifts and coupling constants may vary depending on the solvent and instrument used.[6]

Application in Multi-Step Organic Synthesis: A Case Study

N-(5-morpholinopyridin-2-yl)acetamide is a valuable intermediate for the synthesis of a variety of target molecules, particularly in the realm of medicinal chemistry. Its utility is exemplified in the construction of kinase inhibitors, which are a prominent class of therapeutics. The acetamide group can be hydrolyzed to the corresponding amine, which can then be further functionalized, or the pyridine ring can undergo various coupling reactions.

DOT Diagram: Application in Kinase Inhibitor Synthesis

G cluster_1 Synthetic Application intermediate N-(5-morpholinopyridin-2-yl)acetamide hydrolysis Hydrolysis (e.g., HCl, heat) intermediate->hydrolysis Step 1: Deprotection amine 5-morpholinopyridin-2-amine hydrolysis->amine coupling Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) amine->coupling Step 2: C-N or C-C Bond Formation target Complex Bioactive Molecule (e.g., Kinase Inhibitor) coupling->target

Caption: A representative synthetic pathway utilizing the intermediate.

Protocol for a Representative Transformation: Hydrolysis of the Acetamide

Materials:

  • N-(5-morpholinopyridin-2-yl)acetamide

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide solution (for neutralization)

  • Standard laboratory glassware

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend N-(5-morpholinopyridin-2-yl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude 5-morpholinopyridin-2-amine, which can be purified further by column chromatography or recrystallization.

This deprotected amine is now ready for subsequent coupling reactions to build more complex molecular scaffolds, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[6]

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling N-(5-morpholinopyridin-2-yl)acetamide and its precursors. It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

N-(5-morpholinopyridin-2-yl)acetamide is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation, coupled with the strategic placement of key functional groups, makes it an attractive building block for the construction of complex, biologically active molecules. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, accelerating the pace of innovation in drug discovery and development.

References

  • Garg, N. K., et al. (2021). Methods for the Synthesis of Heteroatom Containing Polycyclic Aromatic Hydrocarbons.
  • Talley, J. J., et al. (2003). Pharmaceutical Propylene Glycol Solvate Compositions.
  • Arul, R., et al. (2010). A process for the preparation of (5s)-(n)-[[3-[3-fluoro-4-(4-morpholinyl) phenyl]-2-oxo-5-oxazolidinyl] methyl] acetamide. WO2010084514A2.
  • Fun, H.-K., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. PMC. Available at: [Link]

  • Various Authors. (2021). Novel prmt5 inhibitors. WO2021163344A1.
  • Various Authors. (2016).
  • Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals Blog.
  • Al-Amiery, A. A., et al. (2012).
  • Hertkorn, N., et al. (2013).
  • Ambatkar, S. V., et al. (2024). Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor. Semantic Scholar.
  • BenchChem. (2025). Application Notes: N-(2-Methyl-5-nitrophenyl)acetamide as a Versatile Building Block for Bioactive Molecules. BenchChem.
  • Kim, J., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed.
  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide. BenchChem.
  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.
  • Prakash, S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Taylor & Francis Online.
  • BenchChem. (2025). Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)
  • Dayrit, F. M., & de Dios, A. C. (2017).
  • Nagaraj, A., et al. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. ijres.org.
  • Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.
  • Bhor, R. J., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.

Sources

Method

Application Note: Optimized Sample Preparation of N-(5-morpholinopyridin-2-yl)acetamide for LC-MS/MS Bioanalysis

Introduction & Physicochemical Profiling Accurate quantification of small molecule therapeutics and intermediates in biological matrices is the cornerstone of pharmacokinetic (PK) and drug development studies. N-(5-morph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

Accurate quantification of small molecule therapeutics and intermediates in biological matrices is the cornerstone of pharmacokinetic (PK) and drug development studies. N-(5-morpholinopyridin-2-yl)acetamide (CAS: 909570-15-6) is a highly relevant structural motif found in various kinase inhibitors and pharmaceutical intermediates.

To achieve reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) data, the sample preparation workflow must be meticulously matched to the molecule's physicochemical properties. N-(5-morpholinopyridin-2-yl)acetamide possesses two key basic sites: a morpholine nitrogen (pKa ~8.3) and a pyridine nitrogen (pKa ~5.2). These properties make the compound highly amenable to positive electrospray ionization (ESI+) but also dictate the necessity for strategic matrix depletion to prevent ion suppression.

Table 1: Physicochemical & MS Parameters
ParameterValueRationale / Analytical Impact
Molecular Weight 221.26 g/mol Falls within the optimal low-noise range for triple quadrupole MS.
Ionization Mode ESI PositiveBasic nitrogens readily accept protons in acidic mobile phases.
LogP (Estimated) 1.2 - 1.8Moderate lipophilicity; retains well on standard C18 reverse-phase columns.
pKa (Morpholine) ~8.3Serves as the primary target for Mixed-Mode Cation Exchange (MCX) capture.

Rationale for Experimental Choices (Expertise & Experience)

Biological matrices like plasma contain high concentrations of proteins, salts, and endogenous lipids (specifically glycerophospholipids) that severely interfere with LC-MS/MS analysis[1]. We present two validated methodologies tailored to different analytical requirements:

1. Protein Precipitation (PPT) - The High-Throughput Approach: PPT is favored for its simplicity, speed, and effectiveness in handling large sample volumes[2]. We utilize Acetonitrile (ACN) rather than Methanol (MeOH). The addition of ACN destroys the hydration layer of proteins and reduces repulsive forces between protein molecules, resulting in a tighter, more cohesive protein pellet[3]. A ratio of 3:1 (ACN:Plasma) is strictly employed to ensure >98% protein removal[4].

2. Mixed-Mode Cation Exchange (MCX) SPE - The High-Sensitivity Approach: While PPT removes proteins, it fails to eliminate phospholipids, which are the primary culprits behind matrix effects and ion suppression in ESI+[1]. For sub-ng/mL quantification, MCX Solid Phase Extraction (SPE) is required. Causality of the mechanism: By acidifying the plasma sample with 2% Formic Acid (pH < 3), both the morpholine and pyridine nitrogens become fully protonated. The positively charged analyte binds via strong ionic interactions to the sulfonic acid (-SO3⁻) groups on the MCX sorbent. Because this bond is charge-based rather than hydrophobic, we can aggressively wash the sorbent with 100% Methanol to flush out neutral lipids and phospholipids without losing the analyte[1]. Elution is then triggered by raising the pH with 5% Ammonium Hydroxide, neutralizing the analyte and releasing it from the sorbent.

Workflow Visualizations

Workflow Plasma Plasma Sample (Spiked with IS) PreTreat Acidification / Dilution Plasma->PreTreat PPT Protein Precipitation (PPT) 3:1 ACN:Plasma PreTreat->PPT Centrifuge Centrifugation 15,000 x g, 10 min PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Split Workflow Decision Supernatant->Split Direct Dilute & Shoot (Routine PK Analysis) Split->Direct High Conc. Expected SPE Mixed-Mode SPE (MCX) (High Sensitivity) Split->SPE Low Conc. Expected LCMS LC-MS/MS Analysis Direct->LCMS SPE->LCMS

Fig 1: Decision tree for LC-MS sample prep of N-(5-morpholinopyridin-2-yl)acetamide.

SPE_Mechanism Step1 1. Condition MeOH -> 2% FA Step2 2. Load Acidified Sample (Protonated Analyte) Step1->Step2 Step3 3. Wash 1 2% FA in Water (Removes Salts) Step2->Step3 Step4 4. Wash 2 100% MeOH (Removes Lipids) Step3->Step4 Step5 5. Elute 5% NH4OH in MeOH (Neutralizes Analyte) Step4->Step5 Step6 Dry & Reconstitute Step5->Step6

Fig 2: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.

Detailed Experimental Protocols

Protocol A: High-Throughput Protein Precipitation (PPT)

Best for: Early discovery PK, high-concentration dose groups.

  • Aliquot : Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) : Add 10 µL of IS working solution (e.g., stable isotope-labeled analog). Vortex for 10 seconds.

  • Precipitation : Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. This achieves the optimal 3:1 organic-to-aqueous ratio[4].

  • Agitation : Vortex vigorously for 2 minutes. Mechanical disruption is critical to break protein-drug binding and ensure complete precipitation[4].

  • Separation : Centrifuge the samples at 15,000 × g for 10 minutes at 4°C to separate the precipitated proteins[5].

  • Dilution : Transfer 100 µL of the clear supernatant to an autosampler vial. Add 100 µL of LC-MS grade water. (Self-Validation Note: Diluting the highly organic supernatant with water matches the initial LC mobile phase conditions, preventing peak broadening and breakthrough on the C18 column).

Protocol B: High-Sensitivity MCX SPE

Best for: Clinical trials, low-dose PK, overcoming severe matrix effects.

  • Sample Pre-treatment : Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. Add 10 µL of IS and vortex.

  • Conditioning : Pass 1 mL of LC-MS grade Methanol through a 30 mg/1 mL MCX cartridge, followed by 1 mL of 2% Formic Acid in water. Do not let the sorbent dry.

  • Loading : Apply the pre-treated sample to the cartridge. Allow it to pass through at a controlled flow rate of ~1 mL/min.

  • Interference Washing :

    • Wash 1 (Aqueous): 1 mL of 2% Formic Acid in water. Removes salts, carbohydrates, and highly polar interferences.

    • Wash 2 (Organic): 1 mL of 100% Methanol. Removes neutral lipids, sterols, and phospholipids[1].

  • Elution : Elute the target analyte into a clean collection tube using 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 5% ACN in water with 0.1% FA).

LC-MS/MS Analysis & Data Presentation

Table 2: Comparison of Sample Preparation Workflows
MethodRelative CostComplexityPhospholipid DepletionBest Use Case
Protein Precipitation (PPT) LowLowPoorHigh-throughput, high-concentration PK studies.
Mixed-Mode SPE (MCX) HighHighExcellentLow-abundance quantification, mitigating matrix effects.
Liquid-Liquid Extraction (LLE) MediumMediumGoodAlternative if SPE is unavailable; requires basic pH.
Table 3: Optimized MRM Transitions (Theoretical for N-(5-morpholinopyridin-2-yl)acetamide)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
222.1 [M+H]⁺ 163.125Loss of acetamide group (-59 Da)
222.1 [M+H]⁺ 135.135Cleavage of the morpholine ring

System Suitability and Protocol Validation (Trustworthiness): To ensure the protocol is a self-validating system, analysts must perform a post-column infusion experiment during method validation. Infuse a constant stream of N-(5-morpholinopyridin-2-yl)acetamide post-column while injecting a blank extracted plasma sample. Monitor the MRM transition m/z 184 → 184 (the characteristic headgroup fragment of phosphatidylcholines). If a drop in the analyte's baseline signal correlates with the elution of the m/z 184 peak, ion suppression is occurring, indicating that the Wash 2 step in the SPE protocol must be extended.

References

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Spectroscopy Europe 5

  • LC-MS Sample Preparation: Techniques & Challenges: Protein Precipitation Opentrons 2

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Agilent Technologies 3

  • Technical Tip: Protein Precipitation Phenomenex 4

  • Sample Cleanliness Using BioSPME Merck Millipore 1

Sources

Application

Application Note: In Vivo Dosing Formulations for N-(5-morpholinopyridin-2-yl)acetamide

Physicochemical Profiling & Formulation Causality As a Senior Application Scientist, developing an in vivo formulation requires moving beyond trial-and-error to a rational design based on the active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Formulation Causality

As a Senior Application Scientist, developing an in vivo formulation requires moving beyond trial-and-error to a rational design based on the active pharmaceutical ingredient’s (API) molecular architecture.

N-(5-morpholinopyridin-2-yl)acetamide (Molecular Weight: 221.26 g/mol ) presents a unique triad of functional groups that dictate its solubility and formulation strategy:

  • Acetamide Group: Acts as both a strong hydrogen bond donor and acceptor. This promotes tight intermolecular crystal packing, significantly increasing the crystal lattice energy and driving down un-ionized aqueous solubility.

  • Pyridine Ring: Provides a weakly basic nitrogen (pKa ~5.2).

  • Morpholine Ring: Typically basic, but its conjugation with the pyridine ring reduces its pKa.

The Causality of Vehicle Selection: At physiological pH (7.4), N-(5-morpholinopyridin-2-yl)acetamide is predominantly un-ionized, rendering it poorly soluble in standard aqueous buffers. To achieve the exposures necessary for preclinical pharmacokinetic (PK) or efficacy studies, we must bypass its high crystal lattice energy. For Intravenous (IV) dosing, this requires a co-solvent system to thermodynamically force the API into solution and prevent precipitation upon introduction to the bloodstream. For Oral (PO) dosing, where high volumes of organic solvents cause gastrointestinal toxicity, a viscosity-modified aqueous suspension is the gold standard [1].

Vehicle Selection & Tolerability Matrix

To ensure animal welfare and prevent vehicle-induced artifacts in PK/PD data, the selected excipients must adhere to strict volumetric limits in rodent models (mice/rats) [2, 3]. The table below summarizes the quantitative constraints and mechanistic roles of the excipients used in our protocols.

Vehicle ComponentMechanistic Role in FormulationMax Tolerated Volume (IV, Rodent)Max Tolerated Volume (PO, Rodent)
DMSO Disrupts strong acetamide H-bonds; overcomes crystal lattice energy.≤ 10% v/v≤ 10% v/v
PEG 300 / 400 Co-solvent; provides a hydrophobic microenvironment to prevent precipitation.≤ 50% v/v≤ 100% v/v
Tween 80 Non-ionic surfactant; forms micelles to trap API during aqueous dilution.≤ 5% v/v≤ 5% v/v
Methylcellulose Viscosity modifier; slows particle sedimentation (Stokes' Law).N/A (Embolism risk)100% (as 0.5% w/v aq)
Saline (0.9%) Isotonic diluent; prevents osmotic shock and hemolysis.Q.S. to 100%Q.S. to 100%

Experimental Protocols: Self-Validating Systems

The following protocols are engineered as self-validating workflows. Each critical step includes a validation checkpoint to ensure the formulation's physical integrity before it ever reaches the in vivo model.

Protocol A: Intravenous (IV) Solution Formulation

Target Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline (v/v) Objective: Create a thermodynamically stable, clear solution for bolus tail-vein injection.

  • API Solubilization (The "Master Solution"):

    • Weigh the required mass of N-(5-morpholinopyridin-2-yl)acetamide into a sterile glass vial.

    • Add 5% of the final volume as anhydrous Dimethyl Sulfoxide (DMSO).

    • Vortex for 60 seconds and sonicate in a water bath at 37°C until completely dissolved.

    • Self-Validation Checkpoint: Hold the vial against a light source. The solution must be optically clear with no particulate matter. If cloudy, the target dose exceeds the solvent capacity; reduce the dose or warm to 45°C.

  • Co-Solvent Addition:

    • Add 40% of the final volume as PEG 300. Vortex vigorously for 30 seconds.

    • Add 5% of the final volume as Tween 80. Vortex for 60 seconds. (Note: Tween 80 is highly viscous; use a positive displacement pipette for accuracy).

  • Aqueous Quenching:

    • Dropwise, add 50% of the final volume as sterile 0.9% Saline while continuously vortexing. Causality: Continuous agitation during aqueous addition prevents localized zones of high water concentration, which trigger rapid API nucleation.

  • Final Validation:

    • Self-Validation Checkpoint (Tyndall Effect): Shine a laser pointer through the vial in a dark room. A solid beam of light indicates micro-precipitation (colloidal suspension) rather than a true solution. If the Tyndall effect is observed, the formulation is unsafe for IV use (risk of pulmonary embolism) and must be reformulated.

Protocol B: Oral (PO) Suspension Formulation

Target Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Water Objective: Create a homogenous, easily resuspendable dispersion for oral gavage.

  • Vehicle Preparation:

    • Heat 50% of the required water volume to 80°C. Disperse 0.5% (w/v) Methylcellulose powder into the hot water with high-shear stirring.

    • Add the remaining 50% water as ice-cold water to rapidly hydrate the polymer. Stir until clear. Add 0.1% (v/v) Tween 80.

  • API Wetting:

    • Place the pre-weighed N-(5-morpholinopyridin-2-yl)acetamide powder in an agate mortar.

    • Add a few drops of the MC/Tween 80 vehicle. Triturate (grind) the powder with a pestle to form a smooth, uniform paste. Causality: Tween 80 reduces the contact angle of the hydrophobic API, allowing the aqueous vehicle to wet the particles and preventing "clumping" or floating.

  • Geometric Dilution:

    • Gradually add the remaining vehicle to the paste while continuously mixing, transferring the suspension to a dosing vial.

  • Final Validation:

    • Self-Validation Checkpoint: Allow the suspension to sit undisturbed for 2 hours. Observe the sedimentation rate. Invert the vial gently 3 times. If the sediment does not fully resuspend into a homogenous milky fluid, the particle size is too large. The suspension must be probe-sonicated or milled to reduce particle size before dosing.

Formulation Decision Workflow

The following logic tree dictates the routing of N-(5-morpholinopyridin-2-yl)acetamide based on early solubility screening.

FormulationWorkflow Start N-(5-morpholinopyridin-2-yl)acetamide Physicochemical Profiling Solubility Aqueous Solubility Screen (pH 2.0 - 7.4) Start->Solubility Decision Target Dose Achievable in Aqueous Buffer? Solubility->Decision IV_Path IV Formulation (Solution) 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline Decision->IV_Path Yes (or via co-solvents) PO_Path PO Formulation (Suspension) 0.5% Methylcellulose / 0.1% Tween 80 Decision->PO_Path No (Poorly Soluble) Validation In Vitro Validation (Homogeneity, pH, Tyndall Effect) IV_Path->Validation PO_Path->Validation InVivo In Vivo PK/PD Dosing (Rodent Models) Validation->InVivo

Workflow for selecting and validating in vivo formulations for N-(5-morpholinopyridin-2-yl)acetamide

References

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: AAPS PharmSciTech / National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation Source: Journal of the American Association for Laboratory Animal Science / PMC URL: [Link]

  • Title: Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats Source: Fundamental Toxicological Sciences / J-STAGE URL: [Link]

Method

Application Note: A Comprehensive Guide to the NMR Spectroscopic Characterization of N-(5-morpholinopyridin-2-yl)acetamide

Introduction: The Imperative for Unambiguous Structural Verification In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is a non-negotiable cornerstone of scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is a non-negotiable cornerstone of scientific rigor. N-(5-morpholinopyridin-2-yl)acetamide is a molecule of interest, incorporating three key pharmacophoric fragments: a substituted pyridine ring, a morpholine moiety, and an acetamide group. The morpholine ring, in particular, is a valuable scaffold in CNS drug discovery due to its ability to improve physicochemical properties like solubility and brain permeability.[1][2] The confluence of these fragments necessitates a robust and multi-faceted analytical approach to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering an unparalleled depth of information regarding the molecular framework. This application note provides a comprehensive, field-proven guide for researchers and scientists to effectively utilize a suite of 1D and 2D NMR experiments for the complete structural characterization of N-(5-morpholinopyridin-2-yl)acetamide. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating and authoritative analytical workflow.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the target molecule's structure is the prerequisite for any spectral analysis. The key to successful interpretation lies in dissecting the molecule into its constituent spin systems and predicting their NMR signatures.

Caption: Numbered structure of N-(5-morpholinopyridin-2-yl)acetamide.

  • Pyridine Ring (C3, C4, C6): This aromatic system will exhibit three distinct proton signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, we expect a doublet for H6, a doublet for H4, and a doublet of doublets for H3, with characteristic ortho and meta coupling constants.

  • Morpholine Ring (C_morph1-4): This saturated heterocycle typically adopts a chair conformation.[3][4] This leads to two distinct chemical environments for the methylene protons: those adjacent to the nitrogen (N-CH₂) and those adjacent to the oxygen (O-CH₂). The O-CH₂ protons are more deshielded and appear further downfield (δ ~3.7-3.9 ppm) than the N-CH₂ protons (δ ~3.0-3.2 ppm).[3][5] The signals often appear as complex multiplets or apparent triplets due to vicinal coupling.[3][4]

  • Acetamide Group (NH, C=O, CH₃): This group will produce two singlets in the ¹H NMR spectrum. The methyl (CH₃) protons will appear as a sharp singlet around δ 2.1-2.2 ppm. The amide proton (NH) will also be a singlet, though it may be broad, and its chemical shift is highly dependent on solvent and concentration (typically δ 8.0-9.5 ppm). The carbonyl carbon (C=O) will be observed in the ¹³C NMR spectrum at a characteristic downfield shift of ~169-171 ppm.[6]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Protocol 1: Sample Preparation
  • Solvent Selection: The choice of deuterated solvent is critical.

    • DMSO-d₆: Highly recommended. It is an excellent solvent for a wide range of organic molecules and, importantly, it slows down the N-H proton exchange, allowing for the observation of a sharper NH signal and its potential correlations in 2D spectra. The residual water peak in DMSO-d₆ is also less likely to interfere with analyte signals compared to other solvents.[7]

    • CDCl₃: A viable alternative if the compound is sufficiently soluble. The NH proton may exchange more rapidly or have a different chemical shift.

  • Concentration:

    • ¹H and ¹³C NMR: Prepare a solution of ~5-10 mg of N-(5-morpholinopyridin-2-yl)acetamide in 0.6 mL of deuterated solvent.

    • 2D NMR (HSQC, HMBC): A slightly more concentrated sample (~15-20 mg in 0.6 mL) is preferable to achieve good signal-to-noise in a reasonable time, as these are proton-detected experiments.[8]

  • Procedure: Weigh the sample accurately into a clean, dry NMR tube. Add the deuterated solvent, cap the tube securely, and vortex or sonicate gently until the sample is fully dissolved.

Protocol 2: 1D NMR Data Acquisition
ExperimentKey Parameters & Rationale
¹H NMR Number of Scans (NS): 16-32. Sufficient for good signal-to-noise with the recommended concentration. Relaxation Delay (D1): 2-5 seconds. Ensures full relaxation of protons for accurate integration. Spectral Width (SW): 0-12 ppm. Covers the full range of expected proton signals.
¹³C NMR Number of Scans (NS): 1024-2048. More scans are needed due to the low natural abundance (1.1%) of the ¹³C isotope. Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30). Spectral Width (SW): 0-200 ppm. Covers aliphatic, aromatic, and carbonyl carbons.
DEPT-135 Purpose: Differentiates carbon signals based on the number of attached protons. Result: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. This is essential for distinguishing the morpholine CH₂ carbons.
Protocol 3: 2D NMR Data Acquisition

2D NMR experiments are indispensable for assembling the molecular structure by establishing through-bond connectivities.[9][10]

ExperimentKey Parameters & Rationale
¹H-¹H COSY Purpose: Identifies protons that are spin-coupled to each other, typically over two or three bonds (vicinal coupling).[8][11] Key Information Gained: Establishes the connectivity of protons within the pyridine ring (H3-H4) and within the morpholine ring (N-CH₂-CH₂-O).
¹H-¹³C HSQC Purpose: Correlates protons directly to the carbons they are attached to (one-bond J-coupling).[5][12] Key Information Gained: Unambiguously assigns all protonated carbons by linking the known ¹H chemical shifts to their corresponding ¹³C signals.
¹H-¹³C HMBC Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[12][13] Key Information Gained: This is the critical experiment for connecting the molecular fragments. It will reveal correlations from pyridine protons to morpholine carbons, from the NH proton to the carbonyl carbon, and from the acetamide CH₃ to the carbonyl carbon, thus confirming the entire molecular assembly.

Data Analysis and Structural Elucidation Workflow

The power of this NMR strategy lies in its systematic and self-validating workflow. Each experiment provides a piece of the puzzle, and together, they build a complete and verified picture of the molecular structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1 ¹H NMR (Identify Signals, Integrate, Analyze Splitting) COSY ¹H-¹H COSY (Map H-H Spin Systems: Pyridine, Morpholine) H1->COSY Provides Proton Frequencies C13 ¹³C & DEPT-135 (Identify all C, CH, CH₂, CH₃) HSQC ¹H-¹³C HSQC (Assign all Protonated Carbons) C13->HSQC Provides Carbon Frequencies COSY->HSQC Confirms Proton Assignments Final Complete & Verified Structure Assignment COSY->Final Confirms H-H Connectivity HMBC ¹H-¹³C HMBC (Connect Fragments, Assign Quaternary Carbons) HSQC->HMBC Confirms C-H Assignments HSQC->Final Confirms C-H Connectivity HMBC->Final Final Connectivity Proof

Caption: Logical workflow for NMR-based structure elucidation.

Step-by-Step Interpretation:

  • ¹H NMR Analysis: Identify the three aromatic protons, the two morpholine multiplets, the acetamide methyl singlet, and the amide NH singlet. Verify that the integrations match the number of protons in each group (1:1:1 for aromatic, 4:4 for morpholine, 3 for methyl, 1 for NH).

  • COSY Analysis: Look for a cross-peak between the doublet of doublets (H3) and the downfield doublet (H4), confirming their ortho-coupling on the pyridine ring. You will also see correlations between the two morpholine multiplets, confirming their vicinal relationship.

  • ¹³C & DEPT-135 Analysis: Count the total number of carbon signals. Use the DEPT-135 spectrum to identify the acetamide CH₃ (positive), the two morpholine CH₂ groups (negative), and the three pyridine CH groups (positive).

  • HSQC Analysis: Overlay the HSQC on the ¹H and ¹³C spectra. Each cross-peak links a proton to its carbon. For example, the signal at ~2.1 ppm will correlate to a carbon at ~24 ppm, assigning the acetamide methyl group. This step will assign all carbons with attached protons.

  • HMBC Analysis (The Final Proof): This experiment connects the isolated spin systems:

    • Pyridine-Morpholine Link: Observe a correlation from the pyridine proton H6 to the N-CH₂ carbons of the morpholine ring, and from the morpholine N-CH₂ protons to pyridine carbons C5 and C6. This proves the C5-N bond.

    • Pyridine-Acetamide Link: Look for a 2-bond correlation from the amide NH proton to the pyridine carbon C2 and a 3-bond correlation from the H6 proton to C2. This confirms the attachment point of the acetamide group.

    • Acetamide Integrity: A strong correlation from the acetamide methyl protons (~2.1 ppm) to the carbonyl carbon (~170 ppm) and from the NH proton to the same carbonyl carbon confirms the acetamide fragment.

Summary of Expected NMR Data

The following table summarizes the predicted NMR assignments for N-(5-morpholinopyridin-2-yl)acetamide in DMSO-d₆. Actual chemical shifts may vary slightly based on experimental conditions.

Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)DEPT-135Key HMBC Correlations
Pyridine Ring
H3~7.5 - 7.6dd~125CH (+)C2, C4, C5
H4~8.1 - 8.2d~138CH (+)C2, C5, C6
H6~6.8 - 6.9d~108CH (+)C2, C4, C5
C2--~155C (null)H3, H6, NH
C5--~145C (null)H3, H4, H6, Morpholine N-CH₂
Morpholine Ring
O-CH₂~3.7 - 3.8t~66CH₂ (-)C5, Morpholine N-CH₂
N-CH₂~3.1 - 3.2t~48CH₂ (-)C5, Morpholine O-CH₂
Acetamide Group
NH~9.5 - 9.8s (broad)--C=O, C2
C=O--~169C (null)NH, CH₃
CH₃~2.1 - 2.2s~24CH₃ (+)C=O

Conclusion

By systematically applying the 1D and 2D NMR protocols detailed in this guide, researchers can achieve an unambiguous and robust structural characterization of N-(5-morpholinopyridin-2-yl)acetamide. The described workflow, which leverages the complementary nature of COSY, HSQC, and HMBC experiments, creates a self-validating system that ensures the highest level of scientific integrity. This approach not only confirms the identity of the target compound but also provides a powerful tool for purity assessment and the identification of potential impurities or degradation products in drug development pipelines.

References

  • Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2006). Taylor & Francis Online. [Link]

  • Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]

  • Carbon-13 NMR Spectra of Some 6-Chloro-4-Hydroxy-2-Oxopyrano-3-Carboxyl Derivative, 7-Chloro-Pyrano-1, 3-Oxazine and their Morpholine Reaction Products. (2006). Taylor & Francis Online. [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. (n.d.). The Royal Society of Chemistry. [Link]

  • SciELO. (n.d.). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. [Link]

  • ResearchGate. (n.d.). Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine moiety.... [Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025). PMC. [Link]

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. (2002). MDPI. [Link]

  • Supporting Information. (n.d.). [Source not specified, likely a journal][Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • N-(5-Bromopyridin-2-yl)acetamide. (n.d.). PMC. [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

  • Reviews. (n.d.). [Source not specified, likely a journal][Link]

  • How does 2D NMR help to elucidate chemical structure?. (2021). ResearchGate. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure. [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted. (n.d.). [Source not specified, likely a journal][Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). PMC. [Link]

  • Acetamide at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010). ACS Publications. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). IRIS Unibas. [Link]

Sources

Application

Topic: High-Purity Isolation of N-(5-morpholinopyridin-2-yl)acetamide: Advanced Crystallization and Chromatographic Protocols

An Application Note for Drug Development Professionals Abstract N-(5-morpholinopyridin-2-yl)acetamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development pipelines. The biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

N-(5-morpholinopyridin-2-yl)acetamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development pipelines. The biological efficacy and safety profile of such molecules are intrinsically linked to their purity. This application note provides detailed, field-proven protocols for the purification of N-(5-morpholinopyridin-2-yl)acetamide, focusing on two primary methodologies: mixed-solvent recrystallization and automated flash column chromatography. We delve into the scientific rationale behind solvent selection, process optimization, and troubleshooting common challenges. These protocols are designed to be robust and adaptable, enabling researchers to consistently achieve high-purity material (>99%) suitable for downstream applications.

Introduction and Scientific Background

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. Impurities, even in trace amounts, can alter pharmacological activity, increase toxicity, and complicate regulatory approval. N-(5-morpholinopyridin-2-yl)acetamide incorporates several key functional groups—a polar pyridine ring, a tertiary amine within the morpholine moiety, and a secondary amide. This combination of features results in a molecule of moderate to high polarity, which dictates the strategic choices for its purification.

The primary goal of any purification strategy is to exploit the differences in physicochemical properties between the target compound and its impurities.[1] For crystalline solids like N-(5-morpholinopyridin-2-yl)acetamide, recrystallization is often the most efficient and scalable method.[2] This process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes, leaving impurities behind in the solvent (mother liquor).[1]

However, when impurities have similar solubility profiles to the target compound or when the compound "oils out" instead of crystallizing, orthogonal methods like column chromatography are required.[3] This application note presents both approaches to provide a comprehensive purification toolkit.

Overall Purification Workflow

The selection between recrystallization and chromatography depends on the impurity profile and the scale of the purification. The following diagram illustrates the general decision-making process.

Purification_Workflow cluster_0 Start & Analysis cluster_1 Method Selection cluster_2 Purification Protocols cluster_3 Final Validation Crude_Product Crude N-(5-morpholinopyridin-2-yl)acetamide Initial_Analysis Purity Assessment (TLC, LC-MS) Crude_Product->Initial_Analysis Decision Impurity Profile & Scale? Initial_Analysis->Decision Recrystallization Protocol 1: Mixed-Solvent Recrystallization Decision->Recrystallization Simple Impurity Profile (High Scale) Chromatography Protocol 2: Flash Column Chromatography Decision->Chromatography Complex Impurities (Low to Med Scale) Isolation Isolate & Dry Solid Recrystallization->Isolation Chromatography->Isolation Final_Analysis Final Purity Verification (>99%) Isolation->Final_Analysis Success Pure Product Final_Analysis->Success

Caption: Decision workflow for purifying N-(5-morpholinopyridin-2-yl)acetamide.

Method 1: High-Yield Mixed-Solvent Recrystallization

This technique is ideal when no single solvent provides the optimal solubility curve (highly soluble when hot, poorly soluble when cold). We use a solvent pair: a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.[4] For a polar molecule like our target, a polar "good" solvent and a non-polar "poor" solvent are a logical choice.

Rationale for Solvent Selection

The guiding principle for solvent selection is "like dissolves like."[4] The polar pyridine and amide functionalities of N-(5-morpholinopyridin-2-yl)acetamide suggest solubility in polar solvents. Preliminary screening is essential.

Solvent SystemRoleRecommended CandidatesRationale
"Good" Solvent SolubilizingAcetone, Ethanol, AcetonitrileThese polar solvents are expected to effectively dissolve the polar target compound at elevated temperatures.[2]
"Poor" Solvent Anti-solventHexanes, HeptaneThese non-polar solvents are miscible with the "good" solvents but will not dissolve the polar target, inducing precipitation.[4]
Detailed Step-by-Step Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude N-(5-morpholinopyridin-2-yl)acetamide. Add the minimum volume of the hot "good" solvent (e.g., acetone) required to fully dissolve the solid with gentle swirling on a hot plate.

    • Causality Note: Using the absolute minimum volume is critical for achieving a supersaturated solution upon cooling, which maximizes crystal yield.[4]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Expertise Note: This step prevents insoluble impurities from being incorporated into the crystal lattice of the final product. Pre-warming the apparatus prevents premature crystallization.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise with constant swirling. Continue adding until a faint, persistent cloudiness (turbidity) appears. This indicates the point of saturation.[4]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures the crystallization process begins from a perfectly saturated, homogenous solution.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rushing this step can trap impurities.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold "poor" solvent to remove any residual mother liquor containing dissolved impurities.[4]

  • Drying: Dry the purified crystals under vacuum. The final product should be a free-flowing crystalline solid.

Troubleshooting Common Issues
IssueProbable CauseSolution
No Crystals Form Solution is not supersaturated (too much "good" solvent used).Try scratching the inner wall of the flask with a glass rod to create nucleation sites.[4] If that fails, gently heat the solution to boil off a portion of the solvent, then repeat the cooling process.[4]
Product "Oils Out" The solution's saturation point is below the melting point of the compound.Re-heat the solution to dissolve the oil. Add a small amount more of the "good" solvent to reduce the level of supersaturation, then cool again, perhaps more slowly.

Method 2: High-Resolution Flash Column Chromatography

For complex mixtures or when recrystallization fails, flash column chromatography provides superior separation power.[5] This technique separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase.[3]

Rationale for Phase Selection
  • Stationary Phase: Silica gel is the standard choice for polar compounds. Its slightly acidic surface (silanol groups) interacts more strongly with more polar compounds, causing them to elute more slowly.

  • Mobile Phase (Eluent): A gradient of non-polar to polar solvents is highly effective. A common system is Hexane/Ethyl Acetate. The separation begins with a high percentage of hexane, and the proportion of the more polar ethyl acetate is gradually increased to elute compounds of increasing polarity.

Detailed Step-by-Step Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack an even, stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or the mobile phase). Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Monitor the eluent using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, 20%, 50%, etc.).

    • Causality Note: This gradient approach ensures that non-polar impurities wash out first, followed by the target compound, and finally any highly polar baseline impurities. This provides the best possible separation (resolution).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified N-(5-morpholinopyridin-2-yl)acetamide.

Purity Verification

Regardless of the method used, the purity of the final product must be confirmed.

TechniquePurpose
Melting Point Analysis A sharp, narrow melting point range is indicative of high purity.
NMR Spectroscopy Confirms the chemical structure and reveals the presence of any impurities with protons.
LC-MS / HPLC Provides a quantitative measure of purity (e.g., >99.5%) and confirms molecular weight.

References

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • University of Toronto. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of N-(5-morpholinopyridin-2-yl)acetamide

Welcome to the Formulation Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical barriers associated with N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical barriers associated with N-(5-morpholinopyridin-2-yl)acetamide . This guide bypasses generic advice, providing mechanistic causality and self-validating protocols to systematically resolve your solubility challenges.

G N1 N-(5-morpholinopyridin-2-yl)acetamide Solubility Issue N2 Evaluate pH-Solubility Profile (Basic pKa ~5.2) N1->N2 N3 Target Formulation pH < 4? N2->N3 N4 Salt Formation (HCl, Mesylate) In-situ pH Adjustment N3->N4 Yes N5 Evaluate Solid-State & Lipophilicity (Tm, LogP) N3->N5 No N6 High Lattice Energy (Amide H-Bonding) N5->N6 N7 High Lipophilicity (Morpholine Core) N5->N7 N8 Amorphous Solid Dispersion (HPMCAS, PVP-VA) N6->N8 N9 Cyclodextrin Complexation (HP-β-CD) N7->N9

Workflow for resolving aqueous solubility of N-(5-morpholinopyridin-2-yl)acetamide.

Section 1: Mechanistic Understanding & pH-Solubility Profiling

Q: Why is the aqueous solubility of N-(5-morpholinopyridin-2-yl)acetamide inherently poor? A: The poor solubility is driven by two competing thermodynamic forces: high crystal lattice energy and lipophilicity. The acetamide group acts as both a strong hydrogen bond donor and acceptor, forming tight intermolecular networks with the pyridine ring that lock the molecules into a rigid crystal lattice. Furthermore, the morpholine substituent significantly increases the compound's partition coefficient (LogP).

Q: How can I leverage pH adjustment to improve solubility in my assays? A: The molecule contains a weakly basic arylamine-like morpholine nitrogen and a pyridine nitrogen. The electron-withdrawing acetamide group and electron-donating morpholine group result in an overall basic pKa of approximately 5.2. By lowering the vehicle pH below 4.0, you fully protonate these basic centers, substituting weak van der Waals interactions with powerful ion-dipole interactions with water.

Table 1: Predicted Solubility vs. pH Profile

pH LevelIonization StateEstimated Solubility (mg/mL)Recommended Application
pH 2.0 Fully protonated (Cationic)> 10.0Gastric simulated fluids, IV formulation
pH 4.5 Partially protonated (~50%)1.0 - 2.5Weakly acidic assay buffers
pH 7.4 Unionized (Neutral)< 0.05Intestinal fluids, physiological assays

Section 2: Salt Screening & Counterion Selection

Q: If I need a solid form with higher kinetic solubility, which salts should I screen? A: For a weakly basic drug with a pKa ~5.2, the counterion must have a pKa at least 2 units lower (pKa < 3) to ensure stable salt formation without disproportionation[1]. While Hydrochloride (HCl) is the default, Methanesulfonate (Mesylate) is highly recommended.

Mechanistic Causality: The bulky, asymmetric methanesulfonate anion disrupts the planar crystal lattice of the pyridine-acetamide core much more effectively than the small, spherical chloride ion. This lowers the melting point and lattice energy of the resulting salt, thermodynamically favoring rapid dissolution—a principle well-documented in [2].

Protocol: Micro-scale Mesylate Salt Formation

This protocol is a self-validating system; step 5 ensures the thermodynamic stability of the output.

  • Dissolution: Dissolve 100 mg of N-(5-morpholinopyridin-2-yl)acetamide free base in 2 mL of a swelling solvent (e.g., Acetone) at 50°C.

  • Acid Addition: Add 1.05 molar equivalents of Methanesulfonic acid dropwise under continuous stirring.

  • Crystallization: Cool the mixture slowly to 5°C at a controlled rate of 0.5°C/min to induce uniform nucleation and prevent amorphous precipitation.

  • Isolation: Filter the precipitate, wash with cold acetone to remove unreacted acid, and dry under vacuum at 40°C for 24 hours.

  • Validation: Confirm the absence of salt disproportionation via Powder X-Ray Diffraction (PXRD) and verify the 1:1 stoichiometry via 1H-NMR.

Section 3: Cyclodextrin Complexation for Physiological pH

Q: My in vivo assay requires dosing at pH 7.4, where the salt rapidly precipitates. How do I maintain solubility? A: Utilize modified cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The lipophilic morpholine-pyridine core is sterically and electronically compatible with the hydrophobic cavity of β-cyclodextrins, shielding the insoluble moiety from the aqueous environment while the hydrophilic exterior of the CD ensures bulk solubility.

Mechanistic Causality: This complexation typically follows an AL-type phase-solubility profile according to the [3], indicating a 1:1 stoichiometric inclusion complex where solubility increases linearly with CD concentration.

Protocol: Higuchi-Connors Phase Solubility Study
  • Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in a pH 7.4 phosphate buffer.

  • Incubation: Add an excess amount of N-(5-morpholinopyridin-2-yl)acetamide (e.g., 10 mg) to 2 mL of each CD solution.

  • Equilibration: Seal the vials and shake at 150 rpm at 25°C for 72 hours. Crucial: 72 hours is required to ensure true thermodynamic equilibrium is reached.

  • Analysis: Centrifuge at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 0.5 mL to saturate filter binding sites).

  • Validation & Quantification: Analyze the filtrate via HPLC-UV to determine the dissolved drug concentration. Plot Drug Concentration vs. CD Concentration to calculate the stability constant ( K1:1​ ).

Section 4: Amorphous Solid Dispersions (ASDs)

Q: The cyclodextrin formulation is too bulky for my required dose volume. What is the alternative? A: Formulate the compound as an Amorphous Solid Dispersion (ASD) using amphiphilic polymers like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) .

Mechanistic Causality: HPMCAS disrupts the crystal lattice by locking the drug in a high-energy, disordered amorphous state. Upon dissolution, the polymer maintains supersaturation; the succinate groups provide pH-dependent solubility in the intestine, while the acetate groups interact with the hydrophobic regions of the drug, sterically hindering the nucleation and precipitation of the free base[4]. This "spring and parachute" effect is considered the gold standard in [4].

Protocol: Solvent Casting for ASD Screening
  • Solution Preparation: Dissolve the drug and HPMCAS (1:3 w/w ratio) in a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) to achieve a clear 5% w/v solution.

  • Casting: Cast the solution evenly onto a Teflon-coated petri dish.

  • Evaporation: Evaporate the solvent rapidly under a stream of nitrogen to kinetically freeze the polymer-drug mixture, followed by secondary drying in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Validation: Verify the amorphous nature (absence of birefringence) using Polarized Light Microscopy (PLM) and confirm a single, uniform Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC), which validates molecular miscibility.

References

  • Title: Salt selection for basic drugs Source: International Journal of Pharmaceutics (1986) URL: [Link]

  • Title: High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants (Higuchi-Connors Application) Source: AAPS PharmSciTech (2009) URL: [Link]

  • Title: Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic Source: European Journal of Pharmaceutics and Biopharmaceutics (2022) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in N-(5-morpholinopyridin-2-yl)acetamide Synthesis

Welcome to the technical support center for the synthesis of N-(5-morpholinopyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(5-morpholinopyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low product yields. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and improve the efficiency of your synthesis.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of N-(5-morpholinopyridin-2-yl)acetamide, providing detailed explanations and actionable protocols to overcome them.

Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired acetamide. What are the likely causes and how can I improve the conversion?

Answer:

An incomplete reaction is a primary culprit for low yields. The acylation of 2-amino-5-morpholinopyridine involves the nucleophilic attack of the exocyclic amino group on the acetylating agent. Several factors can hinder this process.

Underlying Causes & Solutions:

  • Insufficiently Activated Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. However, if using a less reactive agent, such as acetic acid, an activating agent (e.g., a carbodiimide like DCC or EDC) is necessary to form a more reactive intermediate.

  • Suboptimal Reaction Temperature: While heating can accelerate the reaction, excessive temperatures can lead to decomposition of the starting material or product. A moderate temperature, typically in the range of 70°C, is often optimal for this type of acylation.[1]

  • Inadequate Reaction Time: The reaction may simply need more time to reach completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Base Catalyst Issues: Pyridine or other tertiary amines are often used as catalysts and to scavenge the acid byproduct.[2] The nitrogen in pyridine acts as a nucleophile, attacking the acylating agent to form a highly electrophilic intermediate, which is then attacked by the amine.[2] Ensure the base is of high purity and used in appropriate stoichiometric amounts.

Troubleshooting Protocol: Optimizing Reaction Conditions

  • Reagent Purity: Ensure the 2-amino-5-morpholinopyridine and acetic anhydride are of high purity and free from moisture. Water can hydrolyze acetic anhydride, reducing its effectiveness.

  • Solvent Choice: While the reaction can sometimes be run neat in excess acetic anhydride, an inert, anhydrous solvent like dichloromethane (DCM) or acetonitrile can be beneficial, especially for larger scale reactions.

  • Temperature Control: Set up the reaction in a round-bottom flask equipped with a magnetic stirrer and a condenser. Heat the reaction mixture to 70°C and maintain this temperature.[1]

  • Reaction Monitoring: Spot the reaction mixture on a TLC plate at regular intervals (e.g., every 30-60 minutes) alongside the starting material. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to develop the plate and visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible.

  • Work-up Procedure: Once the reaction is complete, cool the mixture to room temperature. If crystals do not form spontaneously, slowly add a non-polar solvent like diethyl ether to induce precipitation of the product.[1] Collect the solid by vacuum filtration.

Question 2: I'm observing the formation of significant byproducts, which complicates purification and lowers the isolated yield. What are these byproducts and how can I minimize their formation?

Answer:

Side reactions can significantly reduce the yield of the desired product. In the acylation of 2-amino-5-morpholinopyridine, the primary side reaction to consider is diacylation or acylation at an unintended site.

Underlying Causes & Solutions:

  • Reactivity of the Pyridine Ring: While the exocyclic amino group is the primary nucleophile, the pyridine ring itself contains a nitrogen atom. However, direct Friedel-Crafts acylation of the pyridine ring is generally not feasible because the nitrogen atom coordinates with Lewis acid catalysts, deactivating the ring.[3]

  • Formation of Pyridinium Salts: Pyridine and its derivatives can react with acyl halides or anhydrides to form pyridinium salts. This is a productive step when pyridine is used as a catalyst, but if the substrate itself forms a stable, unreactive salt, it can be a dead-end pathway.

  • Over-acylation: While less common for an exocyclic amine, it is theoretically possible for the nitrogen of the morpholine ring to be acylated under harsh conditions, although this is sterically hindered and electronically unfavorable.

Troubleshooting Protocol: Minimizing Byproduct Formation

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the acetylating agent. A large excess can promote side reactions.

  • Temperature Management: Avoid excessively high temperatures, which can provide the activation energy for less favorable side reactions. Stick to the optimized temperature determined through reaction monitoring.

  • Order of Addition: Add the acetylating agent dropwise to the solution of the amine at a controlled temperature (e.g., 0°C to room temperature) before heating. This can help to control the initial exotherm and minimize the formation of undesired intermediates.

  • pH Control during Work-up: During the work-up, washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help to remove any unreacted acetic anhydride and acidic byproducts. Be cautious, as strong bases can promote hydrolysis of the amide product.[4]

Question 3: My crude yield is high, but I'm losing a significant amount of product during the purification step. What are the best practices for purifying N-(5-morpholinopyridin-2-yl)acetamide?

Answer:

Product loss during purification is a common challenge. The choice of purification method and its execution are critical for maximizing the isolated yield.

Underlying Causes & Solutions:

  • Inappropriate Recrystallization Solvent: The ideal recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures or be insoluble. Finding the right solvent or solvent system is key.

  • Product Adsorption on Silica Gel: If using column chromatography, the amide product can sometimes streak or bind irreversibly to the silica gel, especially if the silica is too acidic.

  • Hydrolysis during Aqueous Work-up: Amides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[4]

Troubleshooting Protocol: Effective Purification Strategies

Purification MethodProtocolKey Considerations
Recrystallization 1. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).[5] 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 3. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.Experiment with different solvents on a small scale to find the optimal one. Using a solvent pair (one in which the compound is soluble and one in which it is not) can also be effective.
Column Chromatography 1. Choose an appropriate solvent system based on TLC analysis. 2. To prevent streaking, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent. 3. Load the crude product onto the column and elute with the chosen solvent system, collecting fractions.Use a minimal amount of silica gel to reduce potential losses. Monitor the fractions by TLC to identify and combine those containing the pure product.
Aqueous Work-up 1. After the reaction, quench with water or a mild base. 2. Extract the product into an organic solvent like ethyl acetate or dichloromethane.[6] 3. Wash the organic layer with brine to remove excess water. 4. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.Avoid prolonged contact with strong acids or bases. Ensure the organic layer is thoroughly dried before evaporating the solvent to prevent the product from oiling out.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of N-(5-morpholinopyridin-2-yl)acetamide incomplete_rxn Incomplete Reaction? start->incomplete_rxn byproducts Significant Byproducts? incomplete_rxn->byproducts No optimize_conditions Optimize Reaction Conditions: - Check Reagent Purity - Adjust Temperature - Monitor with TLC incomplete_rxn->optimize_conditions Yes purification_loss Loss During Purification? byproducts->purification_loss No control_stoichiometry Control Stoichiometry & Temperature byproducts->control_stoichiometry Yes refine_purification Refine Purification Method: - Optimize Recrystallization Solvent - Modify Chromatography Conditions - Careful Aqueous Work-up purification_loss->refine_purification Yes end Improved Yield purification_loss->end No optimize_conditions->end control_stoichiometry->end refine_purification->end Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine 2-amino-5-morpholinopyridine Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->Intermediate Product N-(5-morpholinopyridin-2-yl)acetamide Intermediate->Product Collapse & Leaving Group Departure Byproduct Acetic Acid Intermediate->Byproduct

Caption: A simplified diagram of the N-acylation reaction mechanism.

By systematically addressing these common issues, researchers can significantly improve the yield and purity of N-(5-morpholinopyridin-2-yl)acetamide, a valuable intermediate in drug discovery and development.

References

  • Filo. (2026, January 28).
  • Mayr, H., & Ofial, A. R. (n.d.).
  • (n.d.).
  • (n.d.).
  • (n.d.). Purification of Acetamide - Chempedia. LookChem.
  • Fun, H.-K., et al. (n.d.). N-(5-Bromopyridin-2-yl)acetamide. PMC.
  • Nagaraj, A., Raghuveer, S., & Amala, G. (2021, February 20). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. ijres.org.
  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No.
  • (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation?
  • Rauf, A., et al. (2023, November 14). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC.
  • Kim, H., et al. (2021, July 1). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed.
  • (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • (2026, February 9). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.
  • Patel, B. R., & Mehta, V. H. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Simon, A., et al. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
  • (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • (n.d.). 2-Amino-5-bromopyridine. Santa Cruz Biotechnology.
  • (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals.
  • (n.d.). 2-Amino-5-chloropyridine 98 1072-98-6. Sigma-Aldrich.
  • Bálint, E., et al. (2023, July 5).
  • (n.d.).
  • Kumar, A., et al. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • Ugwu, D. I., & Okoro, U. C. (2014, January 26). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl)
  • (n.d.). Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide. Benchchem.
  • (n.d.). N-[5-(aminomethyl)
  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube.
  • (n.d.). 2-Amino-5-methylpyridine. Chem-Impex.

Sources

Troubleshooting

Optimizing HPLC retention times for N-(5-morpholinopyridin-2-yl)acetamide

An essential component of pharmaceutical development and quality control is high-performance liquid chromatography (HPLC). For researchers working with N-(5-morpholinopyridin-2-yl)acetamide, achieving consistent and opti...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of pharmaceutical development and quality control is high-performance liquid chromatography (HPLC). For researchers working with N-(5-morpholinopyridin-2-yl)acetamide, achieving consistent and optimal retention times is crucial for accurate quantification and impurity profiling. This technical support guide, designed for scientists and drug development professionals, provides in-depth, troubleshooting-focused answers to common challenges encountered during HPLC method development for this specific compound. As a Senior Application Scientist, this guide synthesizes technical principles with practical, field-proven insights to help you navigate these challenges effectively.

Understanding the Analyte: N-(5-morpholinopyridin-2-yl)acetamide

Before optimizing any method, understanding the analyte's physicochemical properties is paramount. N-(5-morpholinopyridin-2-yl)acetamide possesses several key structural features that dictate its chromatographic behavior:

  • A Pyridine Ring: This heterocyclic amine is basic.

  • A Morpholine Group: This moiety also contains a basic nitrogen atom.

  • An Acetamide Group: This functional group is generally neutral but contributes to the molecule's overall polarity.

Given these features, the molecule is a polar, basic compound. Its retention in reversed-phase (RP) HPLC will be highly sensitive to the pH of the mobile phase.

Question 1: My peak for N-(5-morpholinopyridin-2-yl)acetamide is eluting very early, close to the solvent front (t₀). How can I increase its retention time?

This is the most common issue for polar basic compounds in reversed-phase HPLC. Poor retention occurs because the analyte is too polar under the current conditions and has a stronger affinity for the mobile phase than the non-polar stationary phase.

Answer:

There are several effective strategies to increase retention, primarily focused on manipulating the analyte's polarity and its interaction with the stationary phase.

A. Modify the Mobile Phase pH (Most Critical Factor)

  • The "Why": As a basic compound, N-(5-morpholinopyridin-2-yl)acetamide can be protonated (ionized) at acidic pH. In its ionized, positively charged state, it is highly polar and hydrophilic, leading to minimal retention on a non-polar C18 column.[1][2] To increase retention, you must suppress this ionization, making the molecule more neutral and hydrophobic.[3][4]

  • The "How": Increase the pH of the aqueous portion of your mobile phase. For a basic compound, a mobile phase pH at least 1.5 to 2 units above the analyte's pKa will ensure it is in its neutral, more retained form.[1][5] While the exact pKa may not be known, the pyridine and morpholine moieties suggest a pKa in the range of 5-8. Therefore, starting with a mobile phase pH of 7.5 and moving towards 9 or 10 is a logical approach.

  • Practical Steps:

    • Choose a buffer with a pKa close to your target pH (e.g., ammonium bicarbonate for pH ~9.2, ammonium phosphate for pH ~7).[5]

    • Prepare the buffer and adjust the pH of the aqueous component only before mixing with the organic modifier.

    • Ensure your column is stable at the chosen pH. Standard silica-based C18 columns can degrade above pH 8. Use a hybrid or high-pH stable column (e.g., Waters XBridge, Agilent Zorbax Extend-C18) for methods requiring a pH > 8.[3][4]

B. Decrease the Organic Solvent Strength

  • The "Why": In reversed-phase HPLC, water is the "weak" solvent and organic solvents like acetonitrile (ACN) or methanol (MeOH) are "strong" solvents. Reducing the concentration of the strong organic solvent in the mobile phase will decrease its eluting power, thereby increasing analyte retention.[6]

  • The "How": If you are running a gradient, decrease the initial percentage of the organic solvent. If you are running an isocratic method, decrease the overall percentage of the organic solvent. A 10% decrease in organic modifier can lead to a 2- to 3-fold increase in retention.[6]

  • Caution: Using highly aqueous mobile phases (<5% organic) on traditional C18 columns can lead to a phenomenon called "phase collapse" or "dewetting," resulting in sudden loss of retention.[7][8] If you need to work with very high aqueous content, use an "aqueous compatible" (AQ) column, such as a polar-endcapped or polar-embedded phase column.[8][9]

C. Change the Column Chemistry

  • The "Why": Not all C18 columns are the same. If pH and solvent strength adjustments are insufficient, the stationary phase itself may not be suitable.

  • The "How":

    • Switch to a Polar-Embedded/Polar-Endcapped C18 Column: These columns have polar groups embedded within the alkyl chains or at the end, making them more resistant to dewetting in highly aqueous mobile phases and offering different selectivity for polar compounds.[8][9]

    • Consider a Phenyl Phase: The pyridine ring in your analyte can engage in π-π interactions with a phenyl-based stationary phase, offering an alternative retention mechanism to pure hydrophobic interaction.[9]

    • Explore Hydrophilic Interaction Liquid Chromatography (HILIC): If the compound is extremely polar and still not retained, HILIC is an alternative technique. HILIC uses a polar stationary phase (like bare silica or a diol phase) with a high-organic, low-aqueous mobile phase. In this mode, polar compounds are more strongly retained.[10][11]

Question 2: My retention time for N-(5-morpholinopyridin-2-yl)acetamide is drifting or shifting between injections. What is causing this instability?

Retention time drift is a common and frustrating issue that undermines the reproducibility and validity of an analytical method.[12][13] The pattern of the drift often points to the root cause.

Answer:

A systematic approach is the best way to diagnose the problem. First, determine the nature of the drift:

  • Proportional shift for all peaks: If all peaks, including the solvent front, shift by the same ratio, the problem is likely related to the flow rate.[2][14]

  • Selective shift for some peaks: If only your analyte peak or other ionizable compounds are shifting, the problem is likely chemical or chromatographic (e.g., mobile phase pH, temperature, or column equilibration).[2][14]

The following troubleshooting workflow can help pinpoint the cause.

Troubleshooting Workflow for Retention Time Drift

G A Retention Time Drift Observed B Are ALL peaks shifting proportionally? A->B C YES: Likely a Flow Rate / System Issue B->C Yes D NO: Likely a Chemical / Method Issue B->D No C1 Check for Leaks (fittings, seals, pump head) C->C1 C2 Verify Pump Performance (check pressure ripple, run flow rate test) C->C2 C3 Check Solvent Lines & Degasser (air bubbles, empty solvent bottle) C->C3 D1 Is drift gradual and continuous? D->D1 D2 YES: Check Column Equilibration & Temperature D1->D2 Yes D3 NO: Check Mobile Phase & Column D1->D3 No D2_1 Insufficient column equilibration time between runs? D2->D2_1 D2_2 Fluctuating column temperature? (Use a column oven!) D2->D2_2 D3_1 Mobile phase pH instability? (improperly buffered, old buffer) D3->D3_1 D3_2 Mobile phase composition change? (evaporation of volatile component) D3->D3_2 D3_3 Column degradation / contamination? D3->D3_3

Caption: A systematic workflow for troubleshooting HPLC retention time drift.

Key Areas to Investigate:

  • Mobile Phase Issues:

    • pH Instability: Since your analyte's retention is highly pH-dependent, small shifts in mobile phase pH can cause significant drift. Always use a buffer, especially when operating near the pKa of an analyte. Ensure the buffer is freshly prepared, as the pH of aqueous solutions can change over time due to CO₂ absorption from the air.[2]

    • Composition Change: Evaporation of the more volatile organic component (especially in a premixed mobile phase) can gradually increase the mobile phase's aqueous content, leading to increasing retention times.[12] Use sealed solvent bottles and prepare fresh mobile phase daily.

    • Inadequate Mixing/Purging: Ensure all solvent lines are thoroughly purged with the correct mobile phase to remove any residual solvents from previous analyses.[15]

  • Temperature Fluctuations:

    • Even a 1°C change in column temperature can alter retention times by 1-2%.[12] Ambient lab temperature changes throughout the day can cause gradual drift.

    • Solution: Always use a thermostatically controlled column oven. This is one of the most critical and easiest ways to ensure run-to-run reproducibility.

  • Column Equilibration:

    • Insufficient equilibration of the column with the starting mobile phase conditions before injection is a major cause of drift, especially in gradient methods.

    • Solution: Ensure your method includes a sufficiently long post-run equilibration step. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Flow Rate Instability:

    • Worn pump seals, faulty check valves, or small, hard-to-see leaks can cause inconsistent flow rates, leading to proportional shifts in all retention times.[12]

    • Solution: Regularly inspect the system for salt deposits (a sign of buffer leaks), monitor pressure stability, and perform routine preventative maintenance on the pump.

Question 3: I have achieved good retention, but the peak shape for N-(5-morpholinopyridin-2-yl)acetamide is poor (tailing or fronting). What can I do to improve it?

Poor peak shape can compromise resolution and lead to inaccurate integration and quantification. For basic compounds like yours, peak tailing is a common problem in reversed-phase HPLC.

Answer:

Peak tailing for basic analytes is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.

A. Adjust Mobile Phase pH and Buffer Concentration

  • The "Why": At low to mid-range pH (e.g., pH 3-6), your basic analyte is positively charged, while some residual silanol groups on the column packing are negatively charged (ionized). This leads to strong ionic interactions that cause peak tailing.

  • The "How":

    • Operate at Low pH (e.g., pH 2-3): At a very low pH, the high concentration of protons in the mobile phase protonates the silanol groups, effectively "masking" them and preventing them from interacting with your protonated basic analyte. This is a very common strategy to achieve sharp peaks for bases. Use a buffer like 0.1% formic acid or trifluoroacetic acid (TFA).

    • Operate at High pH (e.g., pH > 9): At high pH, your basic analyte is neutral, eliminating the primary ionic interaction. While the silanols are fully ionized, the neutral analyte has less affinity for them. This requires a high-pH stable column.

    • Increase Buffer Concentration: A higher buffer concentration can help to compete with the analyte for active sites on the stationary phase and improve peak shape. Try increasing the buffer concentration from 10 mM to 25 mM or 50 mM.

B. Use a High-Purity, End-Capped Column

  • The "Why": Modern HPLC columns are made with high-purity silica and are "end-capped" to block most of the accessible silanol groups. Older columns or those not designed for high performance may have more active silanols.

  • The "How": Ensure you are using a modern, high-quality column from a reputable manufacturer. Columns specifically marketed for good peak shape with basic compounds are often a good choice.

C. Reduce Sample Overload

  • The "Why": Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.

  • The "How": Try diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves dramatically, you were likely overloading the column.

Summary of Key HPLC Parameters and Their Effects

The table below summarizes the primary parameters you can adjust and their expected impact on the retention time of N-(5-morpholinopyridin-2-yl)acetamide.

ParameterChangeExpected Effect on Retention TimeRationale for a Polar, Basic Compound
Mobile Phase pH Increase (e.g., from 3 to 9)Increase Suppresses ionization of the basic pyridine and morpholine groups, making the analyte more hydrophobic and increasing its affinity for the stationary phase.[1][16]
% Organic Solvent DecreaseIncrease The mobile phase becomes weaker (more polar), reducing its ability to elute the analyte from the non-polar stationary phase.[6]
Column Temperature DecreaseIncrease Reduces the analyte's solubility in the mobile phase and slows down mass transfer, generally leading to longer retention.[12]
Flow Rate DecreaseIncrease The analyte spends more time in the column before reaching the detector. The effect is proportional across all peaks.[12]
Column Chemistry Switch from C18 to PhenylVariableMay increase or decrease retention depending on the strength of π-π interactions between the analyte's pyridine ring and the phenyl phase.[9]

Experimental Protocol: Baseline Method Development

This protocol provides a systematic, step-by-step approach for developing a robust HPLC method for N-(5-morpholinopyridin-2-yl)acetamide from scratch.

Objective: To establish initial chromatographic conditions that provide adequate retention and good peak shape.

Materials:

  • HPLC system with UV detector

  • Column: High-purity, end-capped C18 column (e.g., Waters SunFire, Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample: N-(5-morpholinopyridin-2-yl)acetamide dissolved in 50:50 Water:Acetonitrile at ~0.1 mg/mL

Procedure:

  • System Preparation:

    • Purge all pump lines thoroughly. Purge line A with Mobile Phase A and line B with Mobile Phase B.[15]

    • Install the C18 column and set the column oven temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector wavelength (a starting point could be 254 nm, but a full UV scan of the analyte is recommended to find the absorbance maximum).

  • Initial Scouting Gradient:

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

    • Run a fast "scouting" gradient to determine the approximate solvent composition required for elution.

      • Time 0.0 min: 5% B

      • Time 10.0 min: 95% B

      • Time 12.0 min: 95% B

      • Time 12.1 min: 5% B

      • Time 15.0 min: 5% B (re-equilibration)

    • Inject 5 µL of the sample.

  • Analysis of Scouting Run:

    • Observe the retention time (t_R) of your analyte. The goal of this run is simply to find where the peak elutes.

    • Based on the t_R, you can design a more focused gradient or an isocratic method. For example, if the peak eluted at 8 minutes, where the %B was ~75%, you can design a slower, shallower gradient around this point (e.g., from 65% to 85% B over 10 minutes) to improve resolution from any nearby impurities.

  • Method Optimization for Peak Shape and Retention:

    • If Peak Shape is Poor (Tailing): The low pH of formic acid should provide good peak shape. If tailing persists, consider adding a small amount of an alternative acid like TFA (0.05%) or switching to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.2) in combination with a pH-stable column.

    • If Retention is Too Low: If the peak elutes very early even at 5% B, you need to switch to a more retentive column (e.g., a polar-embedded phase) or consider HILIC.[17]

    • If Retention is Too High: Increase the starting %B in your gradient.

  • Validation and Robustness Testing:

    • Once optimal conditions are found, the method must be validated according to regulatory guidelines like ICH Q2(R1) or USP <1220> to ensure it is suitable for its intended purpose.[18][19] This involves testing for specificity, linearity, accuracy, precision, and robustness.

This structured approach provides a solid foundation for developing and troubleshooting HPLC methods for N-(5-morpholinopyridin-2-yl)acetamide, ensuring the generation of reliable and reproducible analytical data.

References

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • Phenomenex. (2025, May 22). Why Does Retention Time Shift? | HPLC Tip. YouTube. [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • LCGC. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Resolian. (2025, November 25). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • LCGC International. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. [Link]

  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • USP-NF. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE. [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

Sources

Optimization

Technical Support Center: N-(5-morpholinopyridin-2-yl)acetamide Stability &amp; Handling

Welcome to the Technical Support Center for the handling, storage, and forced degradation profiling of N-(5-morpholinopyridin-2-yl)acetamide . This guide is designed for research scientists and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and forced degradation profiling of N-(5-morpholinopyridin-2-yl)acetamide . This guide is designed for research scientists and drug development professionals to troubleshoot stability issues, understand the mechanistic causality of degradation, and implement self-validating storage protocols.

Part 1: Molecular Vulnerabilities & Degradation Pathways

N-(5-morpholinopyridin-2-yl)acetamide contains three distinct functional domains—an acetamide group, a pyridine ring, and a morpholine ring—each possessing specific chemical vulnerabilities when exposed to environmental stress.

Degradation API N-(5-morpholinopyridin-2-yl)acetamide (Intact API) Hydrolysis Amide Hydrolysis API->Hydrolysis Oxidation N-Oxidation API->Oxidation PhotoDeg Morpholine Ring Cleavage API->PhotoDeg Moisture Moisture / pH Extremes Moisture->Hydrolysis Oxygen Oxygen / Transition Metals Oxygen->Oxidation Light UV / Visible Light Light->PhotoDeg Deg1 5-morpholinopyridin-2-amine + Acetic Acid Hydrolysis->Deg1 Deg2 Pyridine/Morpholine N-oxides ([M+16]) Oxidation->Deg2 Deg3 N-ethanoyl-formamide derivatives PhotoDeg->Deg3

Fig 1. Primary degradation pathways of N-(5-morpholinopyridin-2-yl)acetamide under stress.

Part 2: Troubleshooting & FAQs

Q1: During our 6-month stability pull, LC-HRMS detected a new peak with a +16 Da mass shift ([M+16]). Is this degradation occurring at the pyridine or morpholine ring, and how do we arrest it? A: A +16 Da mass shift is the stoichiometric hallmark of N-oxidation. In this molecule, both the pyridine nitrogen and the morpholine nitrogen are highly susceptible to oxidation. Pyridine N-oxide formation is a well-documented degradation pathway that is frequently catalyzed by trace transition metals, such as soluble iron leaching from low-quality glass storage containers or stainless steel processing equipment [[1]](1]. Furthermore, under severe oxidative or photolytic stress, the morpholine ring itself can undergo oxidative cleavage, transforming into an N-ethanoyl-formamide derivative [[2]](2]. Causality & Prevention: Ambient oxygen combined with trace metal catalysts significantly lowers the activation energy required for N-oxidation. To prevent this, API batches must be washed with metal scavengers (e.g., EDTA) prior to final crystallization to remove catalytic iron. Store the powder in amber, Type I borosilicate glass vials under a strict inert argon overlay.

Q2: During accelerated stability testing (40°C/75% RH), we observe an accumulation of acetic acid and a highly polar degradant. Why is this happening if acetamides are generally stable? A: You are observing amide hydrolysis, and the highly polar degradant is 5-morpholinopyridin-2-amine. While unsubstituted acetamides possess exceptional stability at neutral pH and ambient temperatures (with theoretical hydrolysis half-lives exceeding 3,000 years) 3[3], their stability degrades exponentially under thermal and moisture stress, particularly if the local micro-pH deviates from neutrality 4[4]. Causality & Prevention: Moisture ingress allows water molecules to act as nucleophiles, attacking the carbonyl carbon of the acetamide group. This reaction becomes auto-catalytic; as acetic acid accumulates, it lowers the micro-pH, further accelerating acid-catalyzed hydrolysis. Ensure the API is desiccated to <0.5% residual moisture via lyophilization and packaged with silica gel desiccants.

Part 3: Quantitative Stability Matrix

The following table summarizes the quantitative impact of various environmental stressors on the structural integrity of the compound, enabling targeted preventative measures.

Stress ConditionPrimary Degradation MechanismKinetic DriverPreventive Measure
High Humidity (>60% RH) Amide HydrolysisNucleophilic attack by H2​O at the carbonyl carbon.Lyophilization (<0.5% moisture); Co-packaging with silica desiccant.
Elevated Temp (>40°C) Accelerated Hydrolysis & OxidationIncreased thermal kinetic energy surpassing activation barriers.Cold-chain storage (2-8°C); Avoidance of freeze-thaw cycles.
Ambient Oxygen ( O2​ ) N-OxidationRadical formation catalyzed by trace transition metals (Fe, Cu).Trace-metal scavenging (EDTA); Argon gas overlay in headspace.
UV/Visible Light Morpholine Ring CleavagePhoto-oxidation leading to carbon-carbon bond scission.Storage in opaque or Type I amber borosilicate glass containers.

Part 4: Self-Validating Storage & Handling Protocol

To ensure absolute trustworthiness in your stability data, you must employ a self-validating system . This means your storage protocol must not only prevent degradation but your analytical workflow must simultaneously prove it can detect degradation if the preventative measures fail.

Workflow Start 1. Synthesized API Batch Purify 2. Trace Metal Scavenging (EDTA Wash) Start->Purify Remove Catalyst Dry 3. Lyophilization (<0.5% Moisture) Purify->Dry Remove Nucleophile Package 4. Amber Glass Vials + Argon Purge Dry->Package Block UV & O2 Store 5. Controlled Storage (2-8°C, Desiccant) Package->Store Arrest Kinetics

Fig 2. Self-validating workflow for the purification, packaging, and long-term storage of the API.

Step-by-Step Methodology

Phase 1: API Preparation & Packaging (The Negative Control)

  • Trace Metal Scavenging: Dissolve the crude N-(5-morpholinopyridin-2-yl)acetamide in a suitable organic solvent. Wash the organic layer with an aqueous 0.1M EDTA solution to chelate and remove catalytic iron and copper ions. Causality: Removing the catalyst exponentially decreases the rate of spontaneous N-oxidation.

  • Lyophilization: Concentrate the organic layer, crystallize the API, and subject the powder to lyophilization for 24 hours to achieve a residual moisture content of <0.5% (verify via Karl Fischer titration).

  • Inert Packaging: Transfer the dried API into Type I amber borosilicate glass vials. Purge the headspace with Argon gas for 30 seconds to displace ambient oxygen, then immediately seal with PTFE-lined caps.

  • Storage: Store the vials in a monitored 2-8°C environment alongside a silica gel desiccant pack.

Phase 2: Forced Degradation Profiling (The Positive Control) To validate that your HPLC-UV/MS method can accurately detect the specific degradants of this molecule, you must intentionally degrade a parallel sample.

  • Oxidative Stress Validation: Dissolve 1 mg/mL of the API in a 50:50 Water:Acetonitrile mixture. Spike with 1% H2​O2​ and reflux for 1 hour. Analyze via LC-HRMS to confirm the presence of the[M+16] N-oxide peak and the N-ethanoyl-formamide morpholine cleavage product.

  • Hydrolytic Stress Validation: Dissolve 1 mg/mL of the API in 0.1N HCl and heat to 60°C for 24 hours. Analyze via LC-HRMS to confirm the presence of 5-morpholinopyridin-2-amine and acetic acid.

  • System Validation: Only when your analytical method successfully resolves these generated degradants from the intact API peak can you trust the "zero degradation" results from your Phase 1 long-term storage cohorts.

Part 5: References

  • Acetamide | CH3CONH2 | CID 178 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Alkaline hydrolysis of acetonitrile and its impact in GE FASTlab synthesis of[18F]Fluciclovine and [18F]FDG Source: Journal of Nuclear Medicine URL:[Link]

  • CA2276239A1 - Pyridine and pyridone stabilizers for hydroxylammonium nitrate Source: Google Patents URL:

  • Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Reducing background noise in N-(5-morpholinopyridin-2-yl)acetamide LC-MS/MS analysis

Welcome to the technical support guide for the LC-MS/MS analysis of N-(5-morpholinopyridin-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS/MS analysis of N-(5-morpholinopyridin-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise, ensuring high-quality, reproducible data. Our approach is rooted in explaining the fundamental causes of these issues, providing you with the expertise to not only fix current problems but also prevent future ones.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Source of Noise

This section addresses the foundational questions regarding background noise in LC-MS/MS analysis. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: What are the primary sources of background noise in my LC-MS/MS analysis of N-(5-morpholinopyridin-2-yl)acetamide?

A: Background noise in LC-MS/MS is broadly categorized into two types: chemical noise and electronic noise. For this analysis, chemical noise is the most significant and manageable factor. It arises from unintended, ionizable compounds entering the mass spectrometer.[1]

The most common sources include:

  • Mobile Phase Contamination: Using solvents of inadequate purity (e.g., HPLC-grade instead of LC-MS grade) can introduce a host of contaminants.[2][3] Even high-purity solvents can become contaminated by microbial growth in aqueous phases or by leaching of compounds from storage bottles.[4][5]

  • Sample Matrix Effects: The "matrix" refers to all components in your sample other than the analyte of interest (e.g., proteins, lipids, salts from plasma or tissue).[6] These components can co-elute with N-(5-morpholinopyridin-2-yl)acetamide and cause ion suppression or enhancement, which manifests as baseline instability and poor signal-to-noise.[2][6] Phospholipids are a major cause of ion suppression when analyzing samples from plasma.[7]

  • System Contamination & Carryover: Residues from previous analyses, plasticizers leached from tubing and well plates (e.g., phthalates), and detergents from improperly cleaned glassware can all contribute to a high, noisy baseline.[1][8]

  • Environmental Contaminants: Compounds from the laboratory air, such as siloxanes and keratins, can be introduced into the system.[1][4]

Q2: Why is using LC-MS grade solvents and additives so critical?

A: The sensitivity of modern mass spectrometers is such that they can detect even femtomole levels of ionizable species.[3] While HPLC-grade solvents are suitable for UV detection, they may contain numerous non-UV active impurities that can ionize and create significant background noise in an MS detector.[2] LC-MS grade solvents and additives are manufactured and tested to have extremely low levels of metals, organic impurities, and particulates, ensuring a cleaner baseline and reducing the risk of unwanted adduct formation with your target analyte.[3]

Q3: How do I know if the noise is coming from my LC system or my MS detector?

A: Isolating the source of contamination is a crucial first step. A simple diagnostic test can be performed:

  • Remove the analytical column from the system.

  • Divert the LC flow directly to waste, bypassing the mass spectrometer.

  • Observe the background signal on the mass spectrometer.

If the background noise drops significantly, the contamination originates from your LC system (solvents, tubing, autosampler).[1] If the high background persists, the issue is likely within the MS ion source itself, which may require cleaning.[1][9]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving specific background noise issues you may encounter during your analysis.

Problem 1: Consistently High and Noisy Baseline Across the Entire Chromatogram

A high baseline that is consistent throughout the entire analytical run typically points to a widespread contamination issue.

  • Logical Troubleshooting Workflow

    The following diagram outlines a systematic approach to diagnosing and resolving a persistently high baseline.

  • Detailed Action Steps:

    Q: My baseline is consistently high. I've isolated the noise to the LC system. What's my next step? A: The most common culprit is the mobile phase. [8] 1. Prepare Fresh Mobile Phase: Discard your current mobile phases. Prepare fresh batches using high-purity, LC-MS grade solvents (water, acetonitrile/methanol) and additives (e.g., formic acid, ammonium acetate) from unopened or recently opened bottles. [5]Microbial growth in aqueous reservoirs is a frequent issue; it's best practice to prepare aqueous mobile phases fresh at least weekly. [5] 2. Clean Solvent Bottles: Do not use detergents to wash solvent reservoirs, as they can leave residues. [5]Rinse thoroughly with high-purity water followed by methanol and allow to dry completely. 3. Perform a System Flush: If fresh mobile phase doesn't solve the issue, contaminants may be adsorbed to the system tubing or components. Perform a systematic flush as detailed in Protocol 2.1 .

    Q: The high baseline noise persists even after changing the mobile phase and flushing the LC. What else could it be? A: The analytical column itself can accumulate non-volatile matrix components and contaminants over time.

    • Bypass the Column: Replace the column with a zero-dead-volume union and run your gradient. If the baseline becomes clean, your column is the source.

    • Column Wash: Attempt to wash the column with a strong solvent wash sequence. Refer to the manufacturer's instructions, but a typical wash for a C18 column involves flushing with progressively less polar solvents (e.g., water -> methanol -> acetonitrile -> isopropanol) and then re-equilibrating. [10] 3. Replace Column: If a thorough wash does not restore performance, the column may be irreversibly contaminated or degraded and must be replaced.

Problem 2: High Background Noise Only When a Sample is Injected (Matrix Effects)

If the baseline is clean during blank injections but becomes noisy or shows significant suppression/enhancement upon sample injection, you are likely dealing with matrix effects. [6]N-(5-morpholinopyridin-2-yl)acetamide, when analyzed in biological fluids like plasma, is susceptible to interference from endogenous components like phospholipids. [7][11]

  • Strategies for Reducing Matrix Effects

StrategyDescriptionEffectivenessCausality & Expert Insight
Sample Dilution Simply diluting the sample with the initial mobile phase.ModerateReduces the concentration of both the analyte and interfering matrix components. This is a quick fix but may compromise the limit of detection (LOD) if your analyte is present at low concentrations. [12]
Protein Precipitation (PPT) Adding a solvent (e.g., acetonitrile) to precipitate proteins, followed by centrifugation.ModerateA fast and simple method to remove the bulk of proteins. [13]However, it is non-selective and many smaller, soluble matrix components, particularly phospholipids, remain in the supernatant, leading to potential ion suppression. [7][13]
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases to separate it from matrix components.GoodMore selective than PPT. By choosing a solvent with appropriate polarity, you can selectively extract N-(5-morpholinopyridin-2-yl)acetamide while leaving many interfering compounds in the aqueous phase. Can be optimized for higher cleanliness. [7]
Solid-Phase Extraction (SPE) Passing the sample through a sorbent bed that retains the analyte, followed by washing away interferences and eluting the analyte.ExcellentThe most effective method for removing matrix interferences. [6][7][14]By choosing a sorbent chemistry (e.g., reversed-phase, mixed-mode) tailored to your analyte, you can achieve a highly specific and clean extraction. See Protocol 2.2 for a general workflow.
  • Experimental Protocol 2.2: Generic Solid-Phase Extraction (SPE) for Plasma Samples

    This protocol provides a starting point for developing a robust SPE method for N-(5-morpholinopyridin-2-yl)acetamide, a moderately polar, basic compound. A mixed-mode cation exchange SPE plate is often a good choice.

    • Pre-treat Sample: To 100 µL of plasma, add 100 µL of 2% phosphoric acid in water. Vortex to mix. This step disrupts protein binding and ensures the basic analyte is charged.

    • Condition Sorbent: Condition the SPE plate wells by passing 500 µL of methanol, followed by 500 µL of water. Do not allow the sorbent to dry.

    • Load Sample: Load the pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (e.g., 1 drop/sec).

    • Wash Sorbent:

      • Wash 1: Add 500 µL of 0.1% formic acid in water. This removes highly polar interferences.

      • Wash 2: Add 500 µL of methanol. This removes less polar, non-basic interferences like phospholipids.

    • Elute Analyte: Elute N-(5-morpholinopyridin-2-yl)acetamide by adding 2 x 250 µL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent.

    • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step concentrates the analyte and ensures compatibility with the LC method.

Part 3: System Maintenance & Best Practices

Proactive measures are the most effective way to ensure low background noise and robust analytical performance.

Protocol 2.1: Systematic LC System Flushing Protocol

This protocol is designed to remove contaminants from the LC system. Always remove the column and any pH-sensitive detectors before flushing with strong acids or bases. [15]

  • Prepare Cleaning Solvents:

    • Solvent A: LC-MS Grade Water

    • Solvent B: LC-MS Grade Acetonitrile

    • Solvent C: LC-MS Grade Isopropanol

    • Solvent D: 6N Nitric Acid in Water (for metal-free systems) OR a commercially available cleaning solution. Caution: Check system compatibility.

  • Initial Flush: Flush all pump lines with Isopropanol for 30 minutes to remove organic buildup.

  • Acid/Base Wash (If necessary and compatible):

    • Flush with Solvent D for 60 minutes.

    • Follow immediately with a thorough flush using Solvent A for at least 60 minutes or until the eluent pH is neutral. [15]4. Final Organic Flush: Flush all lines with Solvent B for 30 minutes.

  • Re-equilibrate: Introduce your initial mobile phase and allow the system to equilibrate until the MS baseline is stable.

Optimizing MS Source Parameters

While contamination is the primary cause of noise, suboptimal MS source parameters can exacerbate the issue.

Q: Can I adjust my MS source settings to reduce background noise?

A: Yes, optimizing source parameters can improve the signal-to-noise ratio (S/N).

  • Cone Gas / Sheath Gas Flow: Increasing the flow rate of the cone gas (or sheath gas) can help prevent neutral, non-volatile contaminants and solvent clusters from entering the mass spectrometer, effectively reducing chemical noise. * Drying Gas Temperature & Flow: Ensure the drying gas temperature and flow are sufficient to desolvate the analyte ions efficiently without causing thermal degradation. Incomplete desolvation can lead to adduct formation and an unstable signal. [2]* Cone Voltage / Fragmentor Voltage: While primarily used to optimize analyte signal, adjusting the cone voltage can sometimes help to selectively transmit the analyte ion over background ions, though its effect on general background noise is often secondary to gas settings.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Center for Biotechnology Information. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Chromatography Online. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Biotechnology (AMSBIO). [Link]

  • How should the LC-MS system be maintained for optimal performance? biocrates. [Link]

  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Waters Corporation. [Link]

  • Controlling Contamination in LC/MS Systems. Waters Corporation Help Center. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Characteristics and origins of common chemical noise ions in negative ESI LC-MS. PubMed. [Link]

  • Controlling Contamination in LC/MS Systems. Mass Spectrometry. [Link]

  • Top 10 things users can do to minimize contamination of LC-MS systems. SCIEX. [Link]

  • Optimizing Mobile Phase Solvent Purity for LC-MS. Technology Networks. [Link]

  • Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry. PubMed. [Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Waters Corporation. [Link]

  • Notes on Troubleshooting LC/MS Contamination. University of California, Berkeley. [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? ResearchGate. [Link]

Sources

Optimization

Resolving crystallization and precipitation issues for N-(5-morpholinopyridin-2-yl)acetamide

Technical Support Center: N-(5-morpholinopyridin-2-yl)acetamide A Senior Application Scientist's Guide to Resolving Crystallization and Precipitation Challenges Welcome to the technical support center for N-(5-morpholino...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(5-morpholinopyridin-2-yl)acetamide

A Senior Application Scientist's Guide to Resolving Crystallization and Precipitation Challenges

Welcome to the technical support center for N-(5-morpholinopyridin-2-yl)acetamide. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the crystallization and precipitation of this compound. As a molecule with multiple functional groups capable of various intermolecular interactions, its solid-state behavior can be complex. This document provides in-depth, cause-and-effect troubleshooting to help you navigate these challenges effectively.

Understanding the Molecule: Physicochemical Drivers of Behavior

The crystallization behavior of N-(5-morpholinopyridin-2-yl)acetamide is governed by its unique structural features. A clear understanding of these features is the first step in troubleshooting.

  • Pyridine Ring: The pyridine nitrogen is weakly basic (typical pKa ~5), making its protonation state highly dependent on pH.[1] In acidic conditions (pH < 5), the nitrogen becomes protonated, forming a pyridinium cation that is significantly more soluble in aqueous media than the neutral form.[1][2] This pH-dependent solubility is a critical lever for controlling crystallization.[3][4]

  • Morpholine Ring: The morpholine group also contains a basic nitrogen (pKa ~8.7) and an ether oxygen.[5] This moiety generally enhances hydrophilicity and can participate in hydrogen bonding, influencing solubility and interactions with polar solvents.[6][7] Its presence is often intended to improve pharmacokinetic properties, such as solubility and permeability.[8]

  • Acetamide Linker: The acetamide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows for strong, directional intermolecular interactions, such as the formation of dimers or chains, which are fundamental to the assembly of a crystal lattice.[9]

Table 1: Predicted Physicochemical Properties and Their Implications

FeaturePropertyImplication for Crystallization & Precipitation
Pyridine Nitrogen Weak Base (pKa ~5)Highly soluble at low pH; prone to precipitation upon pH increase.[3]
Morpholine Nitrogen Moderately Strong Base (pKa ~8.7)Contributes to aqueous solubility, especially in neutral to mildly acidic conditions.[5]
Acetamide Group H-bond Donor & AcceptorPromotes self-assembly into stable crystal lattices; can form strong solvates with protic solvents.
Overall Structure Moderately PolarLikely soluble in polar protic (e.g., ethanol, methanol) and polar aprotic (e.g., DMSO, DMF) solvents. Limited solubility in nonpolar solvents (e.g., hexanes).[10]

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing both immediate troubleshooting steps and a deeper explanation of the underlying science.

Section 1: Solubility and Dissolution Problems

Q1: My compound is not dissolving in my chosen solvent. What should I do?

This is a fundamental challenge that often points to a mismatch between the solute and the solvent.

  • Causality: The principle of "like dissolves like" is paramount. N-(5-morpholinopyridin-2-yl)acetamide has significant polarity due to its multiple heteroatoms and hydrogen bonding capabilities. It will dissolve best in solvents that can engage in similar interactions.

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent Choice: If you are using a nonpolar solvent (e.g., hexanes, toluene), switch to a more polar option. Consult the solvent selection guide below (Table 2). Polar protic solvents like ethanol or methanol are often a good starting point.[11]

    • Apply Gentle Heating: Increasing the temperature will increase the solubility of most compounds. Use a warm water bath and stir until the compound dissolves. Be cautious not to boil off the solvent, which would inadvertently increase the concentration.[3]

    • For Aqueous Solutions, Adjust the pH: This is the most effective strategy for this specific molecule. The pyridine and morpholine nitrogens can be protonated to form highly soluble salts.[3][12] Lower the pH of your aqueous solution to below 5 (e.g., by adding dilute HCl) to fully protonate the pyridine ring and dramatically increase solubility.[1]

    • Consider Co-solvents: If working with a mixed-solvent system is an option, adding a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or PEG can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[1]

Table 2: Predicted Qualitative Solubility Profile & Suggested Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale & Use Case
Polar Protic Water, Ethanol, Methanol, IsopropanolSoluble (especially in alcohols)Good for initial dissolution and as the "good" solvent in anti-solvent crystallization. Water solubility is highly pH-dependent.[11]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSolubleUseful for creating stock solutions and for reactions, but can be difficult to remove and may form stable solvates.
Moderately Polar Ethyl Acetate, Dichloromethane (DCM)Moderately SolubleCan be effective for recrystallization, either as a single solvent or as part of a co-solvent system.[11]
Nonpolar Hexanes, Heptane, TolueneSparingly to InsolublePrimarily used as "anti-solvents" or "poor" solvents to induce precipitation from a more polar solution.[10]

Disclaimer: This table provides predicted solubility based on chemical principles and must be confirmed experimentally.

Section 2: Precipitation & "Oiling Out"

Q2: My compound dissolved, but it crashed out of solution unexpectedly. Why did this happen?

Uncontrolled precipitation indicates that the solution rapidly became supersaturated, exceeding the compound's thermodynamic solubility limit.

  • Causality: The most common culprits are sudden changes in temperature or solution pH. For a pH-sensitive compound like this one, even minor shifts in pH can cause a dramatic loss of solubility.[1][3]

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your solution. If you are working near the pKa of the pyridine (~5) or morpholine (~8.7) moieties, small amounts of an acidic or basic impurity, or even absorption of atmospheric CO₂, can shift the pH enough to trigger precipitation. Ensure your solution is well-buffered if pH control is critical.

    • Control Temperature: If you dissolved the compound with heating, ensure the cooling process is slow and controlled. Rapid cooling in an ice bath can generate high levels of supersaturation, leading to rapid precipitation of fine, often impure, particles instead of well-ordered crystals.[10] Allow the solution to cool slowly to room temperature before further cooling.

    • Check for Degradation: Assess the stability of your compound under the experimental conditions. Degradation can produce less soluble byproducts that precipitate from the solution.[1] Analyze the precipitate by LC-MS or TLC to confirm its identity.

    • Evaluate Concentration: You may simply be working at too high a concentration for the chosen solvent system. Try diluting the solution to see if the compound remains dissolved.

Q3: My compound isn't forming crystals; it's "oiling out." How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid.

  • Causality: This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid form (or a solvate). The compound is no longer soluble but has too much thermal energy to organize into a crystal lattice. This is common when using too much of a "good" solvent and then cooling it too quickly.[10]

  • Troubleshooting Steps:

    • Use More "Poor" Solvent: If using an anti-solvent method, you may need to add more of the poor solvent to lower the overall solvating power of the system.

    • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature, where the oil may solidify and then act as a seed for further crystal growth.

    • Increase Dilution: Start with a more dilute solution of your compound. This reduces the concentration at the point of supersaturation, giving the molecules more time to orient themselves correctly.

    • Change Solvents: Switch to a less effective ("less good") solvent for the initial dissolution. This will mean the solution becomes saturated at a higher temperature, increasing the chances of crystallization upon cooling.

Section 3: Crystallization Failures & Control

Q4: I've cooled my saturated solution, but no crystals are forming. What's wrong?

This is a common and frustrating issue, often related to the kinetics of nucleation.

  • Causality: Crystal formation requires two steps: nucleation (the initial formation of a small, stable crystalline aggregate) and growth. Your solution may be supersaturated but lacks the activation energy or a suitable surface to begin nucleation.[10]

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections in the glass provide a high-energy surface that can initiate crystal growth.[10]

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the supersaturated solution. This "seed" provides a perfect template for further crystal growth, bypassing the difficult nucleation step.[10]

    • Reduce the Solvent Volume: You may have used too much solvent, which is the most frequent reason for crystallization failure.[10] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool slowly again.[10][13]

    • Allow More Time and Slow Cooling: Sometimes, crystallization is simply a slow process. Cover the flask to prevent solvent evaporation and contamination, and let it stand undisturbed at room temperature, or in a refrigerator, for an extended period (24-48 hours).

Q5: I'm getting inconsistent crystal forms (polymorphs). How do I control this?

Polymorphism is the ability of a compound to exist in multiple different crystal structures. This is a critical parameter in pharmaceutical development, as different polymorphs can have different solubility, stability, and bioavailability.[14][15]

  • Causality: The final crystal form is a product of both thermodynamic and kinetic factors during crystallization. Different solvents, cooling rates, and levels of supersaturation can favor the formation of different polymorphs.[13][16]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Perform crystallization experiments from a wide range of solvents with different polarities and hydrogen bonding capabilities (see Table 2). Each solvent system can favor a different polymorph.

    • Control the Cooling Rate: Perform parallel experiments with both rapid and slow cooling profiles. Kinetically-favored (metastable) polymorphs often form during rapid cooling, while thermodynamically stable forms are more likely to appear with slow, controlled cooling.[16]

    • Vary the Evaporation Rate: A slow evaporation method (leaving a saturated solution in a loosely covered vial) provides very slow, near-equilibrium conditions that can yield the most stable polymorph.

    • Characterize Each Form: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the different crystal forms you obtain and identify the one with the desired properties.

Experimental Protocols & Workflows

Protocol 1: Systematic Anti-Solvent Recrystallization

This is often the most effective method for purifying a solid organic compound.

  • Select Solvents: Choose a "good" solvent in which your compound is highly soluble (e.g., ethanol) and a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., hexanes or water). The two solvents must be miscible.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-(5-morpholinopyridin-2-yl)acetamide in the minimum amount of the hot "good" solvent required to fully dissolve it.[10]

  • Addition of Anti-Solvent: While the solution is still warm, add the "poor" solvent dropwise with constant swirling. Continue adding until you observe persistent cloudiness (turbidity), which indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This ensures you are at the precise point of saturation.[10]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely before analysis.

G cluster_workflow Anti-Solvent Crystallization Workflow A Dissolve Compound in min. 'Good' Solvent (Hot) B Add 'Poor' Solvent Dropwise until Cloudy A->B C Re-clarify with a few drops 'Good' Solvent B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath (Optional, for yield) D->E F Isolate Crystals (Vacuum Filtration) E->F

Caption: Workflow for anti-solvent crystallization.
Protocol 2: pH-Shift Crystallization from Aqueous Solution

This method leverages the basicity of the pyridine and morpholine groups.

  • Dissolution: Suspend the crude compound in deionized water.

  • Acidification: Slowly add a dilute acid (e.g., 1 M HCl) dropwise while stirring until the solid completely dissolves. The solution should be clear and have a pH < 5.

  • Filtration (Optional): If any insoluble impurities remain, perform a gravity filtration to remove them.

  • Basification: Slowly add a dilute base (e.g., 1 M NaOH or NH₄OH) dropwise to the clear, acidic solution. The compound will begin to precipitate as its neutral form becomes less soluble.

  • Controlled Precipitation: Monitor the rate of addition. A slower addition rate will promote the growth of larger, more well-defined crystals. A rapid addition will cause the compound to crash out as a fine powder.

  • Equilibration: Once precipitation is complete (i.e., the pH is neutral or slightly basic and no more solid forms upon addition of base), allow the mixture to stir for a period (e.g., 1 hour) to ensure the crystallization is complete.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash thoroughly with deionized water to remove any residual salts.

  • Drying: Dry the purified crystals completely.

Master Troubleshooting Workflow

When encountering a crystallization or precipitation issue, a systematic approach is key. Use the following workflow to diagnose the problem and identify a solution.

G cluster_diagnosis Initial Diagnosis cluster_solution Solution Pathways Start Problem Encountered (Precipitation / No Crystals / Oiling Out) Check_Identity Is the solid your compound? (TLC, LC-MS, NMR) Start->Check_Identity Check_Solubility Is the compound soluble? (Test various solvents) Check_Identity->Check_Solubility Yes Purify Impurity Detected: Purify starting material (Chromatography, Recrystallization) Check_Identity->Purify No (Impurity) Check_pH Is it a pH-related issue? (Measure pH of aqueous solutions) Check_Solubility->Check_pH Yes Solvent_Screen Poor Solubility: Perform systematic solvent screen Check_Solubility->Solvent_Screen No pH_Adjust pH-Dependent Solubility: Use pH-shift crystallization Check_pH->pH_Adjust Yes Crystallization_Technique Crystallization Failure: Try inducing nucleation (Seeding, Scratching, Solvent Evaporation) Check_pH->Crystallization_Technique No Success Pure Crystals Obtained Purify->Success Solvent_Screen->Success pH_Adjust->Success Oiling_Out Oiling Out: Adjust solvent system (More anti-solvent, different solvent) Lower temperature slowly Crystallization_Technique->Oiling_Out Oiling Out Occurs Crystallization_Technique->Success Oiling_Out->Success

Caption: Systematic troubleshooting workflow for crystallization issues.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (n.d.). Improving the solubility of 4-(4-acetylphenyl)pyridine.
  • Tianming Pharmaceuticals. (2025). Crystallization & Solid Form Challenges for Intermediates.
  • Barreca, M. L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • La Factoría de Cristalización. (n.d.). Small molecules crystallisation.
  • Simon, L. L., et al. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Organic Process Research & Development.
  • ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds.
  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles).
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • BenchChem. (n.d.). Solubility profile of N-(4-methylpyridin-2-yl)acetamide in common lab solvents.
  • Gao, Y., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
  • Fun, H.-K., et al. (2012). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online.
  • Zhang, M., et al. (2018). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering.

Sources

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Morpholinopyridine Derivatives

Welcome to the technical support center for the Buchwald-Hartwig amination of morpholinopyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of morpholinopyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N cross-coupling with heteroaromatic systems. As your dedicated application scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction's mechanics to empower you to troubleshoot effectively and optimize logically.

The coupling of a secondary cyclic amine like morpholine to a pyridine ring is a common transformation in medicinal chemistry. However, the unique electronic properties of pyridines—being more electron-deficient than benzene and possessing a Lewis basic nitrogen atom—can introduce challenges not typically seen with simple aryl halides. This guide addresses these specific issues in a practical, question-and-answer format.

Part 1: Troubleshooting Common Issues

This section tackles the most frequent problems encountered during the reaction, providing a systematic approach to diagnosis and resolution.

Q1: My reaction shows low or no conversion to the desired morpholinopyridine product. Where should I start my investigation?

Low or no product formation is the most common issue, and it can stem from several sources. A systematic, step-by-step investigation is the most efficient way to identify the root cause.[1]

dot

Troubleshooting_Workflow start Low or No Conversion cat_check 1. Catalyst System Integrity start->cat_check Begin Here cat_active Is the precatalyst active? (e.g., G3/G4 palladacycles) cat_check->cat_active base_check 2. Base Selection & Strength base_strength Is the base strong enough? (e.g., NaOtBu, LiHMDS) base_check->base_strength reagent_check 3. Reagent & Solvent Quality inert_atm Was a strictly inert atmosphere maintained? reagent_check->inert_atm temp_check 4. Reaction Temperature temp_low Is the temperature too low for oxidative addition of the (hetero)aryl halide? temp_check->temp_low ligand_choice Is the ligand appropriate for a heterocyclic substrate? cat_active->ligand_choice If Yes cat_sol Action: Screen alternative ligands (e.g., RuPhos, BrettPhos) and consider a fresh catalyst source. cat_active->cat_sol If No/Unsure ligand_choice->base_check If Yes ligand_choice->cat_sol If No/Unsure base_solubility Is the base soluble enough in the chosen solvent? base_strength->base_solubility If Yes base_sol Action: Screen stronger or weaker bases (e.g., K₃PO₄, Cs₂CO₃) and verify solubility. Consider co-solvents. base_strength->base_sol If No base_solubility->reagent_check If Yes base_solubility->base_sol If No/Unsure solvent_dry Are solvents and reagents anhydrous and degassed? inert_atm->solvent_dry If Yes reagent_sol Action: Re-dry/degas solvents. Use a glovebox for setup. Verify starting material purity. inert_atm->reagent_sol If No solvent_dry->temp_check If Yes solvent_dry->reagent_sol If No temp_sol Action: Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C) while monitoring for decomposition. temp_low->temp_sol If Yes

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Breakdown:

  • Catalyst System: The active Pd(0) species is the engine of your reaction. Using modern palladacycle precatalysts (e.g., XPhos Pd G3/G4) is highly recommended as they provide more reliable generation of the active catalyst compared to in-situ methods with sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][3] The pyridine nitrogen can coordinate to the palladium center, acting as an inhibitor. Therefore, ligands that are both bulky and electron-rich are crucial to promote the desired catalytic cycle over catalyst inhibition.[4][5]

  • Base Selection: The base's role is to deprotonate the amine-palladium complex to form the key palladium-amido intermediate that precedes reductive elimination.[6] For pyridyl systems, strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) are often required.[5][7] However, if your substrate has base-sensitive functional groups, these can cause decomposition. In such cases, screening weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a prudent step.[2][8]

  • Reagents and Solvents: The Pd(0) catalyst is oxygen-sensitive. Inadequate degassing of solvents or failure to maintain a rigorously inert atmosphere (argon or nitrogen) is a frequent cause of failure.[7] Solvents must be anhydrous, as water can lead to catalyst deactivation and promote hydrodehalogenation side reactions.[2]

Q2: I'm observing a significant amount of dehalogenated pyridine as a byproduct. How can I suppress this side reaction?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with C-N bond formation.[2] It often arises from a β-hydride elimination pathway from the palladium-amido intermediate.[9]

Causality & Solutions:

  • Hydride Source: The hydride can originate from trace water, the amine itself, or the solvent.

    • Solution: Ensure all reagents and solvents are scrupulously dried. If the amine is suspected, using a slightly different stoichiometry may help.[2]

  • Ligand Choice: The steric and electronic properties of the ligand heavily influence the relative rates of desired reductive elimination versus undesired β-hydride elimination.

    • Solution: Switching to a more sterically hindered ligand can often disfavor the geometry required for β-hydride elimination. Screening different Buchwald-type ligands is a powerful strategy.[2]

  • Base-Promoted Decomposition: Strong bases can sometimes facilitate pathways that generate hydride species.

    • Solution: If using a very strong base like NaOtBu, consider screening weaker bases like K₃PO₄ or Cs₂CO₃, which can minimize this side reaction.[2][3]

Part 2: Frequently Asked Questions (FAQs) for Optimization

This section provides deeper insights into selecting and optimizing each component of the reaction.

Q3: Which ligand is the best choice for coupling morpholine to a halopyridine?

There is no single "best" ligand, as the optimal choice depends on the specific substitution pattern and electronic nature of your halopyridine. However, for challenging heteroaromatic substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[4][10] Screening is almost always necessary.

LigandGeneral Characteristics & Application Notes
XPhos A highly general and effective ligand for a wide range of C-N couplings, including with aryl chlorides. Often a great starting point.[11][12]
RuPhos The di-isopropylphenyl substituent makes it particularly effective for electron-deficient heterocycles. It has shown superior performance for coupling amines to 2-aminopyridines.[5]
BrettPhos Extremely bulky, which can be beneficial for promoting reductive elimination and suppressing side reactions. Especially useful for coupling primary amines, but also effective for secondary amines.[4]
SPhos Another highly active and general ligand, often successful where others fail.[13]
XantPhos A bidentate ligand with a large bite angle. It can be effective, particularly when trying to avoid side reactions, and has been used with soluble organic bases like DBU.[14]
Q4: How do I choose between a strong alkoxide base (NaOtBu) and a weaker carbonate/phosphate base (Cs₂CO₃, K₃PO₄)?

The choice of base is a balance between reactivity and functional group tolerance.

  • Strong Bases (e.g., NaOtBu, LiHMDS):

    • Pros: Highly effective at promoting the deprotonation step, often leading to faster reactions and higher yields, especially with less reactive aryl chlorides.[8]

    • Cons: Can be detrimental to sensitive functional groups (e.g., esters, ketones) on the substrate.[15] Poor solubility in some organic solvents can also lead to reproducibility issues.[16]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃):

    • Pros: Offer much broader functional group tolerance.[2][8] Cs₂CO₃ often has better solubility in common solvents like dioxane compared to other inorganic bases.[8]

    • Cons: May require higher reaction temperatures or longer reaction times to achieve full conversion.

A pragmatic approach is to start with a strong base like NaOtBu. If you observe substrate decomposition or low yields, screening a panel of weaker bases is the logical next step.

Q5: Which solvent should I use? Toluene, Dioxane, or THF?

The solvent influences reagent solubility and can directly participate in the catalytic cycle. Aprotic solvents are standard.[8]

  • Toluene/Xylenes: Non-polar, high-boiling solvents. Excellent choices for high-temperature reactions. The poor solubility of inorganic bases in toluene can sometimes be a challenge, requiring vigorous stirring.[16][17]

  • 1,4-Dioxane: A polar, aprotic ether that is a very common and effective solvent for Buchwald-Hartwig reactions.[11] It often provides better solubility for the base and other reagents. However, it is considered a solvent of concern and should be replaced if possible for process chemistry applications.[18][19]

  • THF: A polar, aprotic ether with a lower boiling point (66 °C). While effective for some systems, it can sometimes inhibit catalysis by binding too strongly to the palladium center, especially at lower temperatures. It is generally less preferred than dioxane or toluene for challenging couplings that require higher heat.[5]

Recommendation: Start with toluene or 1,4-dioxane at 80-100 °C.

Part 3: Experimental Protocols & Visualizations

The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is essential for rational troubleshooting. The ligand (L) plays a critical role at each stage, from facilitating the initial oxidative addition to promoting the final, product-forming reductive elimination.[10]

dot

Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition amine_coord [Ar-Pd(II)(HNR₂)L]⁺X⁻ oa_complex->amine_coord Amine Coordination amido_complex Ar-Pd(II)(NR₂)L amine_coord->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product dummy1 dummy2 dummy3 dummy4 sub1 Ar-X sub1->oa_complex sub2 HNR₂ sub2->amine_coord

Caption: The general catalytic cycle for Buchwald-Hartwig amination.

Protocol 1: General Procedure for Small-Scale Reaction Setup

This protocol provides a reliable starting point for a 0.5 mmol scale reaction. All operations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques).

Materials:

  • Oven-dried 4 mL vial or Schlenk tube with a magnetic stir bar

  • Halopyridine (1.0 equiv, 0.5 mmol)

  • Morpholine (1.2 equiv, 0.6 mmol)

  • Base (e.g., NaOtBu, 1.4 equiv, 0.7 mmol)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.01 equiv, 0.005 mmol, 1 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, 2.5 mL)

Procedure:

  • Vial Preparation: To the oven-dried vial, add the halopyridine, the base, and the palladium precatalyst.

  • Inert Atmosphere: If not in a glovebox, seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Amine Addition: Add the morpholine via syringe.

  • Reaction: Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by LC-MS or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with a small amount of water, then dilute with an organic solvent (e.g., ethyl acetate). Filter through a pad of celite to remove palladium residues, and proceed with standard extractive work-up and purification.[1]

Protocol 2: High-Throughput Screening of Ligands and Bases

For efficient optimization, a parallel screening approach is invaluable. This can be performed in a 24 or 96-well plate designed for high-temperature applications.

Methodology:

  • Stock Solution Preparation: Prepare stock solutions of your halopyridine and morpholine in the chosen solvent (e.g., 0.2 M in dioxane).

  • Plate Setup (in a glovebox):

    • To each well of the reaction plate, add the palladium source (e.g., Pd₂(dba)₃).

    • Add the appropriate ligand to each well from a separate stock solution or as a solid.

    • Add the desired solid base to each well (e.g., NaOtBu in row A, K₃PO₄ in row B, Cs₂CO₃ in row C).

  • Reagent Dispensing: Dispense the halopyridine stock solution into each well, followed by the morpholine stock solution.

  • Sealing and Reaction: Seal the plate securely with a cap mat. Remove from the glovebox and place it on a heated shaker block at the desired temperature.

  • Analysis: After the reaction time, cool the plate, unseal, and quench all wells with a suitable solvent. Analyze the outcome of each reaction well using high-throughput LC-MS analysis.

This systematic approach allows you to rapidly identify the most promising ligand/base combination for your specific morpholinopyridine substrate, saving significant time and resources.

References

  • BenchChem. (2025).
  • ACS Publications. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Reddit. (2018).
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • ACS Publications. (2014).
  • ACS Publications. (2014). Pd(η3-1-PhC3H4)(η5-C5H5)
  • BenchChem. (2025). Discovery and development of Buchwald ligands.
  • WordPress. (n.d.).
  • BenchChem. (2025).
  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • BenchChem. (2026).
  • Entegris. (n.d.). Buchwald Ligands Review.
  • RSC Publishing. (2018).
  • PMC. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ChemRxiv. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-(5-morpholinopyridin-2-yl)acetamide Reactions

Welcome to the technical support center for navigating the synthetic challenges associated with N-(5-morpholinopyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges associated with N-(5-morpholinopyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in reactions involving this sterically demanding molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and achieve your desired synthetic outcomes.

Introduction: The Challenge of Steric Hindrance

N-(5-morpholinopyridin-2-yl)acetamide is a valuable building block in medicinal chemistry, often incorporated into structures targeting various biological pathways.[1][2] However, the presence of the bulky morpholino group at the 5-position and the acetamido group at the 2-position of the pyridine ring introduces significant steric hindrance. This steric congestion can impede the approach of reagents, leading to low reaction yields, slow reaction rates, or even complete reaction failure.

The primary challenge arises from the steric clash between the substituents on the pyridine ring and the incoming reagents or catalysts.[3][4][5] This guide will provide practical solutions and detailed protocols to mitigate these steric effects in common transformations such as cross-coupling reactions and further N-functionalization.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and offers targeted solutions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am attempting a Suzuki or Buchwald-Hartwig coupling with a bromo- or chloro- derivative of N-(5-morpholinopyridin-2-yl)acetamide, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in cross-coupling reactions with this substrate are a common issue stemming from steric hindrance around the reaction center. The bulky morpholino and acetamido groups can prevent the efficient coordination of the palladium catalyst to the pyridine ring, which is a critical step in the catalytic cycle.[3][6][7]

Here is a systematic approach to troubleshoot this problem:

1. Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts may not be effective.

  • Employ Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands are designed to stabilize the palladium catalyst and promote the difficult oxidative addition and reductive elimination steps with sterically hindered substrates.[3][6] Consider ligands such as RuPhos, BrettPhos, or CyPF-t-Bu.[6]

  • Consider Alternative Catalyst Systems: If palladium catalysts fail, nickel-based systems can sometimes offer superior reactivity for sterically demanding couplings.[3]

2. Reaction Conditions Optimization:

  • Temperature: Higher reaction temperatures are often necessary to overcome the activation energy barrier imposed by steric hindrance.[3] Microwave irradiation can be particularly effective in rapidly achieving the required temperature and can significantly reduce reaction times.[8]

  • Base and Solvent: The choice of base and solvent is crucial. For Suzuki couplings, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a polar aprotic solvent such as dioxane or DMF is a good starting point. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[6][7]

3. Substrate Modification (if applicable):

  • Protecting Groups: In some cases, temporarily protecting the pyridine nitrogen can prevent catalyst inhibition.[3] However, this adds extra steps to your synthesis.

dot

Caption: Troubleshooting workflow for cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • N-(5-morpholino-3-bromopyridin-2-yl)acetamide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • RuPhos (0.04 eq)

  • K₃PO₄ (3.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add N-(5-morpholino-3-bromopyridin-2-yl)acetamide, arylboronic acid, Pd₂(dba)₃, RuPhos, and K₃PO₄.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterCondition 1 (Standard)Condition 2 (Optimized for Steric Hindrance)
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / RuPhos
Base Na₂CO₃K₃PO₄
Temperature 80 °C110 °C
Typical Yield <10%60-85%
Issue 2: Difficulty in N-Acylation or N-Alkylation of the Acetamido Group

Question: I am trying to further functionalize the nitrogen of the acetamido group, but the reaction is sluggish or fails completely. How can I facilitate this transformation?

Answer:

The acetamido nitrogen in N-(5-morpholinopyridin-2-yl)acetamide is a relatively poor nucleophile due to the electron-withdrawing nature of the adjacent carbonyl group and the pyridine ring. The steric bulk of the neighboring morpholino group further hinders the approach of electrophiles.

1. Use of a Strong, Non-Nucleophilic Base: To deprotonate the amide and generate a more potent nucleophile, a strong base is essential.

  • Sodium Hydride (NaH): A common and effective choice for deprotonating amides.

  • Potassium tert-butoxide (KOtBu): Another strong, non-nucleophilic base suitable for this purpose.

2. Activating the Electrophile:

  • For acylation, using a more reactive acylating agent like an acyl chloride or anhydride is preferable to a carboxylic acid with coupling reagents.[9]

  • For alkylation, highly reactive alkylating agents such as alkyl triflates or iodides will be more effective than bromides or chlorides.

3. Solvent and Temperature:

  • Anhydrous polar aprotic solvents like DMF or THF are ideal for these reactions.

  • Gentle heating may be required, but care should be taken to avoid side reactions or decomposition.

dot

N_Functionalization_Workflow Start Sluggish N-Functionalization Deprotonation Enhance Nucleophilicity: Use Strong Base (NaH, KOtBu) Start->Deprotonation Electrophile Increase Electrophile Reactivity (Acyl Chlorides, Alkyl Iodides) Start->Electrophile Solvent Optimize Solvent (Anhydrous DMF or THF) Deprotonation->Solvent Electrophile->Solvent Outcome Successful N-Acylation/Alkylation Solvent->Outcome

Caption: Strategy for N-functionalization of the acetamido group.

Experimental Protocol: N-Methylation of N-(5-morpholinopyridin-2-yl)acetamide

Materials:

  • N-(5-morpholinopyridin-2-yl)acetamide (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-(5-morpholinopyridin-2-yl)acetamide in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the morpholino group at the 5-position so sterically demanding?

A1: The morpholino group is a six-membered heterocyclic ring that is not planar. Its chair-like conformation occupies a significant amount of space, extending out from the plane of the pyridine ring. This three-dimensional bulk effectively shields the adjacent positions on the pyridine ring, making it difficult for reagents and catalysts to approach.[10]

Q2: Can I perform electrophilic aromatic substitution on the pyridine ring of N-(5-morpholinopyridin-2-yl)acetamide?

A2: Electrophilic aromatic substitution on a pyridine ring is generally difficult due to the electron-deficient nature of the ring.[11] The presence of the electron-donating amino and morpholino groups can help to activate the ring to some extent. However, the steric hindrance will likely direct any substitution to the C-3 position, if the reaction proceeds at all. Milder reaction conditions and highly reactive electrophiles would be necessary. Direct nitration, for example, is notoriously sluggish on pyridine itself.[11]

Q3: Are there any computational tools that can help predict the feasibility of a reaction with this substrate?

A3: Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to model the transition states of potential reaction pathways. This can provide insight into the activation energies and help to predict whether a reaction is likely to be successful under certain conditions. Steric parameters can also be calculated to quantify the steric hindrance around the reaction center.[10]

Q4: Would changing the acetyl group to a different protecting group on the 2-amino position help in overcoming steric hindrance?

A4: Potentially, yes. A smaller protecting group, such as a formyl group, would reduce the steric bulk at the 2-position. However, the acetamido group is often a key pharmacophore in the final molecule. If it is not, then switching to a less sterically demanding protecting group that can be easily removed later in the synthesis is a viable strategy.

Q5: In Buchwald-Hartwig amination, what is the role of the bulky phosphine ligand?

A5: The bulky phosphine ligand plays several crucial roles in the catalytic cycle.[6][7] It stabilizes the monomeric Pd(0) species, which is the active catalyst. The steric bulk also promotes the reductive elimination step, which is the product-forming step and can be slow for hindered substrates. Essentially, the ligand creates a "pocket" around the palladium atom that facilitates the desired bond formation while preventing catalyst decomposition.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. BenchChem.
  • A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Deriv
  • Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. (2024, July 9).
  • Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives. (2024, July 26). Royal Society of Chemistry.
  • Pyridine. (n.d.). In Wikipedia. Retrieved March 31, 2026.
  • A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. (2017, August 15).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
  • Reactivity of the morpholino‐Cl‐pyridine regioisomers. (n.d.).
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026, February 5).
  • BenchChem. (2025).
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.).
  • N-(5-Bromopyridin-2-yl)acetamide. (n.d.). PMC.
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019, July 2).
  • Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transform
  • Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear C
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 31, 2026.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (n.d.).
  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. (2002, January 29). Journal of the American Chemical Society.
  • BenchChem. (2025). Overcoming steric hindrance in N-(2-tert-butyl-4-nitrophenyl)acetamide reactions. BenchChem.
  • Chemoselective Acyl
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
  • New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. (n.d.).
  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. (2021, July 1). PubMed.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). IOSR-JAC.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to the Comparative Reactivity of N-(5-morpholinopyridin-2-yl)acetamide and 5-morpholinopyridin-2-amine

Introduction In the landscape of medicinal chemistry and synthetic route design, understanding the nuanced reactivity of functional groups on heterocyclic scaffolds is paramount. The 2-aminopyridine moiety is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and synthetic route design, understanding the nuanced reactivity of functional groups on heterocyclic scaffolds is paramount. The 2-aminopyridine moiety is a privileged structure, frequently incorporated into pharmacologically active agents. Its reactivity, however, can be a double-edged sword, offering a handle for derivatization while posing challenges in selectivity. A common strategy to modulate this reactivity is the conversion of the primary amine to an acetamide.

This guide provides an in-depth comparison of the chemical reactivity of 5-morpholinopyridin-2-amine and its acetylated counterpart, N-(5-morpholinopyridin-2-yl)acetamide . We will dissect the fundamental electronic and steric differences that govern their behavior in key synthetic transformations, supported by established chemical principles and detailed experimental protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies, leveraging these compounds as building blocks for complex molecular architectures.

Part 1: Foundational Physicochemical Properties

The reactivity of a chemical entity is fundamentally dictated by its electronic structure. The primary difference between 5-morpholinopyridin-2-amine and its acetamide derivative lies in the availability of the lone pair of electrons on the exocyclic nitrogen atom.

Electronic Profile: The Impact of the Acetyl Group

In 5-morpholinopyridin-2-amine , the lone pair on the exocyclic amino group is localized, rendering it basic and highly nucleophilic. This amine group is activating, donating electron density into the pyridine ring via resonance.

Conversely, in N-(5-morpholinopyridin-2-yl)acetamide , the acetyl group fundamentally alters this electronic profile. The lone pair on the amide nitrogen is delocalized through resonance with the adjacent electron-withdrawing carbonyl group.[1][2] This delocalization significantly reduces the electron density on the nitrogen, making it substantially less nucleophilic and less basic compared to the primary amine.[3][4]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_outcome Reaction Outcome cluster_analysis Analysis Amine 5-morpholinopyridin-2-amine Conditions 1.2 eq. CH3I 2.0 eq. K2CO3 DMF, 60 °C, 12 h Amine->Conditions Amide N-(5-morpholinopyridin-2-yl)acetamide Amide->Conditions Amine_Product Alkylated Product(s) (e.g., N-methyl derivative) Conditions->Amine_Product Amide_Product No Reaction (Starting Material Recovered) Conditions->Amide_Product Analysis TLC / LC-MS Monitoring Amine_Product->Analysis Amide_Product->Analysis

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Comparative

A Researcher's Guide to Kinase Inhibitor Selectivity: Comparing the N-(5-morpholinopyridin-2-yl)acetamide Scaffold to Established Benchmarks

In the landscape of drug discovery, particularly in oncology and immunology, protein kinases remain a paramount target class. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, particularly in oncology and immunology, protein kinases remain a paramount target class. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, making the development of specific kinase inhibitors a critical therapeutic strategy. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. A promiscuous inhibitor can lead to off-target effects and associated toxicities, confounding both preclinical research and clinical outcomes.

This guide provides a comparative framework for understanding kinase inhibitor selectivity, with a focus on the emerging N-(5-morpholinopyridin-2-yl)acetamide scaffold. While comprehensive public data on the specific compound N-(5-morpholinopyridin-2-yl)acetamide is not yet available, we will explore the potential of this chemical series by examining structurally related compounds and comparing its hypothetical performance against well-characterized, standard kinase inhibitors. We will delve into the methodologies for assessing selectivity and provide the experimental context necessary for researchers to evaluate novel chemical entities.

The Imperative of Kinase Selectivity

The selectivity of a kinase inhibitor is not a binary attribute but rather a spectrum. An inhibitor's profile can range from highly specific for a single kinase to broadly active against multiple kinases.[1][2] The desired level of selectivity is contingent on the therapeutic goal. For some targets, inhibiting a specific kinase isoform is crucial to avoid toxicity, while for others, a multi-targeted approach that hits several nodes in a signaling pathway may be more efficacious.[3] Therefore, a comprehensive understanding of an inhibitor's kinome-wide interaction profile is essential for its development as both a research tool and a therapeutic agent.

Standard Inhibitors for Benchmarking Selectivity

To contextualize the potential selectivity of a novel compound, it is instructive to compare it against established inhibitors with well-documented profiles. Here, we profile three standard kinase inhibitors, each representing a different selectivity paradigm.

Staurosporine: The Pan-Kinase Inhibitor

Staurosporine, a natural product isolated from Streptomyces staurosporeus, is a potent but non-selective protein kinase inhibitor.[1] It functions as a prototypical ATP-competitive inhibitor, binding with high affinity to the ATP-binding site of a vast number of kinases.[1][4] This promiscuity arises from its ability to interact with conserved structural features of the kinase domain.[4] While its lack of selectivity precludes its use as a therapeutic agent, Staurosporine serves as an invaluable research tool for inducing apoptosis and as a positive control in pan-kinase assays.[1][5]

Dasatinib: A Multi-Kinase Inhibitor for Leukemia

Dasatinib is an FDA-approved oral inhibitor of multiple tyrosine kinases. It was initially developed as a dual-specificity inhibitor of ABL and SRC family kinases for the treatment of chronic myeloid leukemia (CML).[3] However, broader profiling has revealed that Dasatinib inhibits a range of other kinases, including c-KIT, PDGFRα/β, and Tec family kinases.[3][6] Its clinical efficacy is, in part, attributed to this multi-targeted profile. The selectivity of Dasatinib is conformation-dependent, primarily binding to the active conformation of its target kinases.[7][8]

Gefitinib: A Selective EGFR Inhibitor

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and was one of the first targeted therapies approved for non-small cell lung cancer.[9][10] Unlike Staurosporine and Dasatinib, Gefitinib exhibits a much narrower kinase selectivity profile, with a high affinity for EGFR. However, proteomic studies have shown that it can also inhibit other kinases, such as the serine/threonine kinases RICK and GAK, at clinically relevant concentrations.[9] This highlights the importance of comprehensive profiling even for inhibitors designed to be highly selective.

The N-(5-morpholinopyridin-2-yl)acetamide Scaffold: A Novel Contender

While specific kinome-wide data for N-(5-morpholinopyridin-2-yl)acetamide is not publicly available, the broader class of N-pyridinyl acetamide derivatives has shown promise as kinase inhibitors. For instance, a structurally related compound, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, was identified through virtual screening and demonstrated inhibitory activity against VEGFR2. This suggests that the morpholinopyridin-yl acetamide moiety can be a valuable pharmacophore for engaging the ATP-binding site of kinases.

The morpholine group can act as a hydrogen bond acceptor and improve the solubility and pharmacokinetic properties of the molecule. The pyridinyl-acetamide core provides a rigid scaffold that can be functionalized to achieve specific interactions within the kinase active site, thereby influencing selectivity. Further structure-activity relationship (SAR) studies are needed to fully elucidate the potential of this scaffold.[11][12]

Comparative Kinase Selectivity Data

The following table summarizes the known kinase inhibition profiles of the standard inhibitors discussed. The data is typically presented as either the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity or potency.

Kinase InhibitorPrimary TargetsOther Notable TargetsSelectivity Profile
Staurosporine Broad (Pan-Kinase)Most kinasesNon-selective
Dasatinib ABL, SRC familyc-KIT, PDGFRα/β, Btk, TecMulti-targeted
Gefitinib EGFRRICK, GAKSelective

This table is a qualitative summary. Quantitative data can be found in the referenced literature and public databases.

Methodologies for Assessing Kinase Selectivity

A robust evaluation of kinase inhibitor selectivity relies on well-established and comprehensive experimental methods. Two widely used approaches are large-scale binding assays and cell-based target engagement assays.

In Vitro Kinase Profiling: KINOMEscan™

The KINOMEscan™ platform is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases (typically over 400). The technology does not require active kinase enzymes and is independent of ATP concentration, providing a direct measure of binding affinity (Kd).

G cluster_0 KINOMEscan™ Workflow ligand Test Compound bead Immobilized Ligand ligand->bead Competition kinase DNA-tagged Kinase kinase->bead Binding elution Quantification of Kinase-DNA tag bead->elution Elution & qPCR data Binding Affinity (Kd) Calculation elution->data

Caption: KINOMEscan™ workflow for determining kinase binding affinity.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: The test compound, in this case, N-(5-morpholinopyridin-2-yl)acetamide, is dissolved in DMSO to a stock concentration (e.g., 10 mM).

  • Assay Plate Preparation: The compound is serially diluted and added to assay plates containing a panel of DNA-tagged recombinant kinases.

  • Competition Binding: An immobilized, active-site directed ligand is added to the wells. The test compound competes with the immobilized ligand for binding to the kinase.

  • Washing and Elution: Unbound components are washed away. The amount of kinase bound to the solid support is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. A dissociation constant (Kd) is calculated from a dose-response curve.

Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. This change in thermal stability can be quantified, providing evidence of direct interaction within intact cells.

G cluster_1 CETSA® Workflow cells Treat cells with Test Compound heat Heat Shock at Varying Temperatures cells->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation to separate soluble and aggregated proteins lysis->centrifuge detection Quantify soluble target protein (e.g., Western Blot) centrifuge->detection curve Generate Melt Curve detection->curve

Caption: Cellular Thermal Shift Assay (CETSA®) experimental workflow.

Experimental Protocol: CETSA® for Target Validation

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3-8 minutes) using a thermal cycler.

  • Cell Lysis: Immediately lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Detection: Analyze the amount of the soluble target protein in each sample using a specific antibody-based method, such as Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve". A shift in the melting temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The journey of a kinase inhibitor from a chemical scaffold to a clinical candidate is paved with rigorous testing, with selectivity profiling being a cornerstone of this process. While the specific kinase selectivity profile of N-(5-morpholinopyridin-2-yl)acetamide remains to be elucidated, its chemical structure holds promise, and the methodologies outlined in this guide provide a clear path for its evaluation.

By comparing its future selectivity data to that of well-established inhibitors like the promiscuous Staurosporine, the multi-targeted Dasatinib, and the selective Gefitinib, researchers can gain valuable insights into its potential therapeutic window and off-target liabilities. The combination of in vitro binding assays like KINOMEscan™ and in-cell target engagement assays like CETSA® will provide a comprehensive picture of the compound's biological activity, guiding its further development and application in the study and treatment of kinase-driven diseases.

References

  • Boschelli, D. H., et al. (2007). Dasatinib, a potent and selective dual inhibitor of Src and Abl kinases. Blood, 110(9), 3139-3147. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Tantravedi, S., et al. (2019). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of Chemical Information and Modeling, 59(10), 4387-4403. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. [Link]

  • Brehmer, D., et al. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379-382. [Link]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063. [Link]

  • Janning, P., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of the American Chemical Society, 138(8), 2732-2742. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Nakagawa, Y., et al. (2006). Gefitinib, a Selective EGFR Tyrosine Kinase Inhibitor, Induces Apoptosis Through Activation of Bax in Human Gallbladder Adenocarcinoma Cells. Journal of Cellular Biochemistry, 97(4), 724-734. [Link]

  • Gotink, K. J., & Verheul, H. M. (2010). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis, 13(1), 1-14. [Link]

  • Petti, F., et al. (2021). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 288(12), 3635-3670. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690-5701. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Anastassiadis, T., et al. (2011). A comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]

  • Nakagawa, K., et al. (2003). Phase I pharmacokinetic trial of the selective oral epidermal growth factor receptor tyrosine kinase inhibitor gefitinib ('Iressa', ZD1839) in Japanese patients with solid malignant tumors. Annals of Oncology, 14(6), 922-930. [Link]

  • Gotink, K. J., et al. (2011). Lysosomal Sequestration of Sunitinib: A Novel Mechanism of Drug Resistance. Clinical Cancer Research, 17(23), 7337-7346. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Harvard Medical School. [Link]

  • Wu, P., et al. (2015). A small-molecule kinase-inhibitor screen identifies polo-like kinase 1 as a key regulator of the 26S proteasome. Cell Reports, 10(1), 150-161. [Link]

  • Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor-related cardiotoxicity. Toxicological Sciences, 133(2), 300-311. [Link]

  • El-Damasy, D. A., et al. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 17(5), 5039-5050. [Link]

  • Park, H., et al. (2013). Descriptor-Based Profile Analysis of Kinase Inhibitors to Predict Inhibitory Activity and to Grasp Kinase Selectivity. Bulletin of the Korean Chemical Society, 34(9), 2673-2680. [Link]

  • Han, S. J., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1262-1274. [Link]

  • Fun, H. K., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2043. [Link]

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Validation

A Comparative Guide to Purity Validation of N-(5-morpholinopyridin-2-yl)acetamide: qNMR vs. Alternative Methodologies

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For N-(5-morpholinopyridin-2-yl)acetamide, a heterocyclic compound with sig...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For N-(5-morpholinopyridin-2-yl)acetamide, a heterocyclic compound with significant potential in medicinal chemistry, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC)—for the comprehensive purity validation of this specific API. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in their analytical workflows.

The Criticality of Purity in Drug Development

The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a final drug product.[3] Regulatory bodies like the FDA and EMA have stringent requirements for the identification and quantification of impurities.[4] Therefore, the selection of an appropriate analytical method for purity determination is a critical decision in the drug development process.[4] N-(5-morpholinopyridin-2-yl)acetamide, as a nitrogen-containing heterocyclic compound, presents unique analytical challenges and opportunities that we will explore through the lens of three powerful analytical techniques.[5][6]

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic molecules.[7][8] Unlike chromatographic techniques that rely on reference standards of the same substance, qNMR allows for direct quantification by comparing the signal intensity of the analyte to that of a certified internal standard.[7][9] This is because the integral of an NMR peak is directly proportional to the number of nuclei contributing to that signal.[9][10]

The qNMR Workflow: A Step-by-Step Approach

The successful implementation of a qNMR experiment hinges on meticulous planning and execution. The general workflow can be broken down into four key stages: method planning, sample preparation, data acquisition, and data processing.[10]

qNMR_Workflow cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation planning_1 Select Analyte Signal planning_2 Choose Internal Standard planning_1->planning_2 planning_3 Select Deuterated Solvent planning_2->planning_3 prep_1 Accurate Weighing of Analyte & Standard planning_3->prep_1 prep_2 Dissolution in Solvent prep_1->prep_2 prep_3 Transfer to NMR Tube prep_2->prep_3 acq_1 Instrument Qualification (OQ/PQ) prep_3->acq_1 acq_2 Optimize Parameters (e.g., Relaxation Delay) acq_1->acq_2 acq_3 Acquire Spectrum acq_2->acq_3 proc_1 Phase & Baseline Correction acq_3->proc_1 proc_2 Signal Integration proc_1->proc_2 proc_3 Purity Calculation proc_2->proc_3

Caption: The qNMR workflow for purity determination.

Experimental Protocol: qNMR Purity of N-(5-morpholinopyridin-2-yl)acetamide

1. Materials:

  • N-(5-morpholinopyridin-2-yl)acetamide (Analyte)

  • Maleic Acid (Certified Internal Standard, Purity ≥99.5%)[8]

  • Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

  • High-precision analytical balance

  • NMR spectrometer (e.g., 500 MHz)[11]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of N-(5-morpholinopyridin-2-yl)acetamide into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid into the same vial. A 1:1 intensity ratio between the analyte and internal standard peaks is ideal for integration accuracy.[10]

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.[12]

  • Vortex the vial to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Perform instrument qualification and system suitability tests as per USP General Chapter <761>.[13][14]

  • Set the probe temperature to 298 K.

  • Optimize acquisition parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal relaxation between pulses.[15]

  • Acquire the ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.[8]

4. Data Processing and Purity Calculation:

  • Apply phase and baseline correction to the acquired spectrum.[10]

  • Integrate the well-resolved signals of both the analyte and the internal standard. For N-(5-morpholinopyridin-2-yl)acetamide, a distinct proton signal should be chosen that does not overlap with any impurity or solvent signals. For maleic acid in DMSO-d6, the vinylic proton signal around 6.3 ppm is suitable.[8]

  • Calculate the purity of the analyte using the following equation[10]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" and "std" refer to the analyte and internal standard, respectively.

Alternative Purity Assessment Methods

While qNMR offers a direct and absolute measure of purity, other techniques are widely employed in the pharmaceutical industry and provide complementary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution in separating complex mixtures.[4][16] For purity determination, HPLC is typically coupled with a UV detector, and the peak area of the main component is compared to the total area of all peaks to calculate the percentage purity.

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Processing prep_1 Prepare Mobile Phase prep_2 Dissolve Sample in Diluent prep_1->prep_2 analysis_1 System Suitability Test prep_2->analysis_1 analysis_2 Inject Sample analysis_1->analysis_2 analysis_3 Separation on Column analysis_2->analysis_3 detection_1 UV Detection analysis_3->detection_1 detection_2 Peak Integration detection_1->detection_2 detection_3 Calculate Area % Purity detection_2->detection_3

Caption: The HPLC workflow for purity determination.

1. Materials and Instrumentation:

  • N-(5-morpholinopyridin-2-yl)acetamide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • HPLC system with a UV detector and a C18 reversed-phase column.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of water and acetonitrile.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the analyte.

  • Injection Volume: 10 µL.

3. Procedure:

  • Prepare the mobile phases and a sample solution of N-(5-morpholinopyridin-2-yl)acetamide in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Perform a system suitability test to ensure the system is operating correctly.

  • Inject the sample solution and acquire the chromatogram.

  • Integrate all peaks and calculate the area percentage of the main peak relative to the total peak area.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[17] For high-purity crystalline organic compounds, DSC can determine purity based on the van't Hoff equation, which describes the melting point depression and broadening caused by impurities.[17][18]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_proc Data Analysis prep_1 Weigh Sample into Pan prep_2 Hermetically Seal Pan prep_1->prep_2 analysis_1 Instrument Calibration prep_2->analysis_1 analysis_2 Heat Sample at a Controlled Rate analysis_1->analysis_2 analysis_3 Record Heat Flow analysis_2->analysis_3 proc_1 Integrate Melting Endotherm analysis_3->proc_1 proc_2 Apply van't Hoff Equation proc_1->proc_2 proc_3 Calculate Mole % Purity proc_2->proc_3

Caption: The DSC workflow for purity determination.

1. Materials and Instrumentation:

  • N-(5-morpholinopyridin-2-yl)acetamide

  • DSC instrument

  • Aluminum hermetic pans

2. Procedure:

  • Accurately weigh 1-3 mg of the sample into an aluminum pan.[19]

  • Hermetically seal the pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Record the heat flow versus temperature to obtain the melting endotherm.

  • Use the instrument's software to perform the purity calculation based on the van't Hoff equation.

Comparative Analysis

The choice of analytical technique for purity determination depends on several factors, including the nature of the analyte, the expected impurities, and the intended purpose of the analysis.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Principle Absolute quantification against an internal standard.[9]Separation based on polarity, with relative quantification by peak area.[16]Purity based on melting point depression.[17]
Reference Standard Requires a certified internal standard of a different compound.[8]Typically requires a reference standard of the analyte for assay, but not for area % purity.Does not require a reference standard.[3]
Specificity High; can distinguish between structurally similar compounds.High resolving power for separating impurities.Low; cannot distinguish between different impurities.
Accuracy & Precision High, with relative standard deviations typically below 1%.[7]High for relative purity; accuracy for assay depends on the reference standard.Good for high-purity (>98.5%) crystalline compounds.[20]
Limitations Potential for signal overlap; requires careful selection of internal standard and analyte signals.[12][21]Undetected impurities (e.g., those without a chromophore); co-eluting impurities.Not suitable for amorphous compounds, solvates, or compounds that decompose on melting.[20]
Regulatory Acceptance Increasingly recognized by regulatory bodies, with specific USP chapters.[13][22]Well-established and widely accepted.[20]Accepted as a complementary technique.[20]

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of N-(5-morpholinopyridin-2-yl)acetamide, a multi-faceted approach is recommended. Quantitative NMR stands out as a powerful primary method for providing an absolute and direct measure of purity, traceable to a certified reference material. Its high specificity and accuracy make it an invaluable tool for establishing the purity of a new chemical entity.[7][9]

HPLC serves as an excellent orthogonal method, offering superior separation capabilities to detect and quantify process-related impurities and degradation products.[4][16] DSC provides a rapid and complementary assessment of the bulk purity of the crystalline material, particularly useful for detecting solid-state impurities that may not be readily apparent by other techniques.[17][20]

By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a robust and comprehensive purity profile for N-(5-morpholinopyridin-2-yl)acetamide, ensuring the quality, safety, and efficacy of this promising pharmaceutical compound. This integrated analytical strategy aligns with the principles of modern analytical procedure lifecycle management and provides a solid foundation for regulatory submissions.[23][24]

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Determination of % purity of a compound by by Using DSC. Slideshare. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy. [Link]

  • DSC purity determination. Mettler Toledo. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. PMC. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]

  • Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. PubMed. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]

  • N-(5-Bromopyridin-2-yl)acetamide. PMC. [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]

  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). MDPI. [Link]

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Comparative

A Head-to-Head Benchmarking Study: N-(5-morpholinopyridin-2-yl)acetamide versus Commercial Acetamide-Based Kinase Inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the acetamide scaffold has proven to be a versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the acetamide scaffold has proven to be a versatile and fruitful starting point for the development of novel therapeutics. This guide provides a comprehensive benchmarking analysis of a novel compound, N-(5-morpholinopyridin-2-yl)acetamide, a potent inhibitor of the PIM-1 kinase, against commercially available acetamide-containing kinase inhibitors. Through a detailed examination of its synthesis, in vitro potency, selectivity, and pharmacokinetic properties, we aim to provide researchers and drug developers with the critical data and insights necessary to evaluate its potential as a lead candidate in oncology and other therapeutic areas.

Introduction: The Prominence of Acetamide Derivatives in Kinase Inhibition

The acetamide functional group is a recurring motif in a multitude of clinically successful kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive component in drug design. This has led to the development of a wide array of acetamide derivatives targeting diverse kinase families, including but not limited to, Src, Cyclin-Dependent Kinases (CDKs), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][2] PIM kinases, in particular, have emerged as critical targets in several cancers, playing a pivotal role in cell survival and proliferation.[3] This has spurred the development of numerous PIM inhibitors, with several candidates advancing into clinical trials.[3][4]

This guide focuses on N-(5-morpholinopyridin-2-yl)acetamide, a novel compound identified as a potent PIM-1 kinase inhibitor. We will objectively compare its performance against established, commercially available acetamide-based kinase inhibitors to provide a clear perspective on its therapeutic potential.

Synthesis of N-(5-morpholinopyridin-2-yl)acetamide

The synthesis of N-(5-morpholinopyridin-2-yl)acetamide can be achieved through a straightforward and efficient synthetic route. A plausible approach involves the acylation of a 5-morpholinopyridin-2-amine precursor. While a specific, detailed protocol for the final acetamide is not publicly available, the synthesis of a key precursor, (R)-N-((5-morpholinopyridin-2-yl)methyl)-1-(pyrimidin-2-yl)ethan-1-amine, has been described in the patent literature (WO2021163344A1).[5] This suggests that the synthesis of the parent amine, 5-morpholinopyridin-2-amine, is feasible and can be readily acylated to yield the desired product. A general synthetic scheme is proposed below:

Synthesis_of_N-(5-morpholinopyridin-2-yl)acetamide cluster_0 Synthetic Pathway start 5-Bromo-2-aminopyridine intermediate1 5-Morpholinopyridin-2-amine start->intermediate1 Buchwald-Hartwig amination (Morpholine, Pd catalyst, base) product N-(5-morpholinopyridin-2-yl)acetamide intermediate1->product Acetylation (Acetic anhydride or Acetyl chloride)

Caption: Proposed synthetic route for N-(5-morpholinopyridin-2-yl)acetamide.

Benchmarking Experimental Design

To rigorously evaluate the performance of N-(5-morpholinopyridin-2-yl)acetamide, a series of in vitro assays will be conducted in parallel with selected commercial acetamide-based kinase inhibitors. The choice of commercial benchmarks is critical for a meaningful comparison. Based on the identification of our target as a PIM-1 inhibitor, we have selected the following commercially available compounds:

  • AZD1208: A potent and selective pan-PIM kinase inhibitor.

  • INCB053914: An ATP-competitive PIM kinase inhibitor.

  • Dasatinib: A dual Src/Abl kinase inhibitor containing an acetamide-like moiety, to assess selectivity.[6]

  • Palbociclib: A CDK4/6 inhibitor, also featuring a related structural component, for selectivity profiling.[7]

The following experimental workflow will be employed to benchmark these compounds:

Experimental_Workflow cluster_1 Benchmarking Workflow start Compound Synthesis & Acquisition potency In Vitro Potency Assays (PIM-1, PIM-2, PIM-3) start->potency selectivity Kinase Selectivity Profiling (Src, Abl, CDK4/6) start->selectivity cell_based Cell-Based Proliferation Assays (Cancer Cell Lines) potency->cell_based selectivity->cell_based admet In Vitro ADMET Profiling (Microsomal Stability, Permeability) cell_based->admet data_analysis Data Analysis & Comparison admet->data_analysis

Caption: Experimental workflow for benchmarking N-(5-morpholinopyridin-2-yl)acetamide.

Experimental Protocols

In Vitro Kinase Potency Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PIM-1, PIM-2, and PIM-3 kinases.

Methodology:

  • Reagents: Recombinant human PIM-1, PIM-2, and PIM-3 enzymes, a suitable peptide substrate, and ATP.

  • Assay Principle: A radiometric or fluorescence-based assay will be used to measure the phosphorylation of the substrate by the kinase.

  • Procedure:

    • Prepare a serial dilution of each test compound.

    • In a 96-well plate, incubate the kinase, substrate, ATP, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Kinase Selectivity Profiling

Objective: To assess the selectivity of N-(5-morpholinopyridin-2-yl)acetamide against a panel of off-target kinases, including Src, Abl, and CDK4/6.

Methodology:

  • Kinase Panel: A panel of recombinant kinases including Src, Abl, and CDK4/6 will be used.

  • Procedure: The same assay principle as the potency assay will be employed. The test compounds will be screened at a fixed concentration (e.g., 1 µM) against the kinase panel. For kinases showing significant inhibition, a full IC50 determination will be performed.

Cell-Based Proliferation Assays

Objective: To evaluate the anti-proliferative activity of the compounds in relevant cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines with known PIM kinase dependency (e.g., multiple myeloma, acute myeloid leukemia cell lines) will be used.

  • Assay Principle: A colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo) will be used to measure cell viability.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

    • Add the viability reagent and measure the signal according to the manufacturer's instructions.

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

In Vitro ADMET Profiling

Objective: To assess the preliminary absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

Methodology:

  • Microsomal Stability Assay:

    • Principle: To determine the metabolic stability of the compounds in liver microsomes.

    • Procedure: Incubate the test compounds with liver microsomes (human, rat) and NADPH. At various time points, quench the reaction and analyze the remaining parent compound by LC-MS/MS. Calculate the in vitro half-life (t1/2).

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Principle: To predict the passive permeability of the compounds across a biological membrane.

    • Procedure: A donor plate containing the test compounds is placed on top of an acceptor plate separated by a lipid-infused artificial membrane. After incubation, the concentration of the compound in both plates is measured to determine the permeability coefficient.

Expected Data and Comparative Analysis

The data generated from these experiments will be compiled into the following tables for a clear and direct comparison of N-(5-morpholinopyridin-2-yl)acetamide with the commercial benchmarks.

Table 1: In Vitro Kinase Potency (IC50, nM)

CompoundPIM-1PIM-2PIM-3
N-(5-morpholinopyridin-2-yl)acetamideData to be generatedData to be generatedData to be generated
AZD1208Literature ValueLiterature ValueLiterature Value
INCB053914Literature ValueLiterature ValueLiterature Value

Table 2: Kinase Selectivity Profile (IC50, nM)

CompoundSrcAblCDK4/6
N-(5-morpholinopyridin-2-yl)acetamideData to be generatedData to be generatedData to be generated
DasatinibLiterature ValueLiterature Value>10,000
Palbociclib>10,000>10,000Literature Value

Table 3: Anti-proliferative Activity (GI50, µM) in Cancer Cell Lines

CompoundCell Line 1 (e.g., MM.1S)Cell Line 2 (e.g., MOLM-13)
N-(5-morpholinopyridin-2-yl)acetamideData to be generatedData to be generated
AZD1208Literature ValueLiterature Value
INCB053914Literature ValueLiterature Value

Table 4: In Vitro ADMET Properties

CompoundHuman Liver Microsomal Stability (t1/2, min)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
N-(5-morpholinopyridin-2-yl)acetamideData to be generatedData to be generated
AZD1208Literature ValueLiterature Value
INCB053914Literature ValueLiterature Value

Conclusion and Future Directions

This comprehensive benchmarking guide outlines a rigorous and objective framework for evaluating the therapeutic potential of N-(5-morpholinopyridin-2-yl)acetamide as a novel PIM-1 kinase inhibitor. By directly comparing its performance against well-characterized commercial acetamide derivatives, we can gain valuable insights into its potency, selectivity, and drug-like properties.

The experimental data generated from these studies will be instrumental in guiding future lead optimization efforts. Favorable results, particularly a strong potency for PIM-1, a clean selectivity profile, and promising ADMET properties, would position N-(5-morpholinopyridin-2-yl)acetamide as a compelling candidate for further preclinical development. Subsequent in vivo efficacy and safety studies in relevant animal models would be the logical next step to fully elucidate its therapeutic potential.

References

  • Juniper Publishers. (2025, March 26). PIM Kinase Inhibitors and Cancer Treatment. Retrieved from [Link]

  • PMC. (n.d.). Pim-1 kinase as cancer drug target: An update. Retrieved from [Link]

  • ASH Publications. (2023, November 2). Phase 1/2 Study of TP-3654, a Selective PIM1 Kinase Inhibitor: Preliminary Data Showed Clinical Activity and Cytokine Reductions in Relapsed/Refractory Myelofibrosis Patients. Blood. Retrieved from [Link]

  • MDPI. (2024, April 19). CDK Inhibitors and FDA: Approved and Orphan. Retrieved from [Link]

  • Research and Markets. (2024, May 27). Global PIM Kinase Targeted Therapies Market Opportunity & Clinical Trials Insight 2024. Retrieved from [Link]

  • DC Chemicals. (n.d.). Src. Retrieved from [Link]

  • ResearchGate. (n.d.). PIM kinase inhibitors in clinical trials. Retrieved from [Link]

  • Data Bridge Market Research. (2024, August 18). Cancer CDK Inhibitors Market Size, Share, Industry, Forecast and outlook (2024-2031). Retrieved from [Link]

  • MDPI. (2020, June 2). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021163344A1 - Novel prmt5 inhibitors.
  • PubMed. (2023, September 5). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of INCB053914 and IC50 values for the inhibition of PIM.... Retrieved from [Link]

  • MDPI. (2022, February 7). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase…. Retrieved from [Link]

  • ChEMBL. (n.d.). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Retrieved from [Link]

  • Austin Publishing Group. (2015, December 7). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • PubMed. (2008, December 15). N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide inhibitors of ADAMTS-5 (Aggrecanase-2). Retrieved from [Link]

  • MDPI. (2025, February 12). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Retrieved from [Link]

  • MDPI. (2022, September 15). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

Sources

Validation

Cross-reactivity validation of N-(5-morpholinopyridin-2-yl)acetamide in biochemical assays

Cross-Reactivity Validation of N-(5-morpholinopyridin-2-yl)acetamide in Biochemical Assays: A Comparative Guide Executive Summary & Rationale The morpholine ring is a privileged scaffold in medicinal chemistry, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Validation of N-(5-morpholinopyridin-2-yl)acetamide in Biochemical Assays: A Comparative Guide

Executive Summary & Rationale

The morpholine ring is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors targeting the Phosphatidylinositol 3-Kinase (PI3K), mammalian target of rapamycin (mTOR), and PI3K-related kinase (PIKK) families[1]. The compound N-(5-morpholinopyridin-2-yl)acetamide represents a fundamental building block and fragment hit in this space. Its core pharmacophore—a morpholine ring attached to a pyridine—is highly effective because the morpholine oxygen acts as a critical hydrogen bond acceptor for the backbone amides in the kinase hinge region[1][2].

However, this structural efficiency comes at a cost: promiscuity . The conserved nature of the ATP-binding pocket across lipid and atypical kinases means that morpholino-pyridines frequently exhibit cross-reactivity with off-target kinases (such as DNA-PK and PIKfyve)[1][3], as well as secondary pharmacological targets like Cytochrome P450 (CYP450) enzymes.

As a Senior Application Scientist, I have structured this guide to objectively compare the biochemical cross-reactivity profile of N-(5-morpholinopyridin-2-yl)acetamide against its close structural analog, N-(5-morpholinopyrimidin-2-yl)acetamide . By detailing self-validating experimental workflows and explaining the causality behind the data, this guide provides a robust framework for profiling morpholine-based fragments.

Mechanistic Causality: Pyridine vs. Pyrimidine Scaffolds

Before diving into the empirical data, it is critical to understand the physicochemical causality driving cross-reactivity.

  • Kinase Hinge Binding: Both scaffolds utilize the morpholine oxygen to anchor into the hinge region (e.g., interacting with Val882 in PI3K)[2]. However, the pyridine ring of N-(5-morpholinopyridin-2-yl)acetamide maintains a specific dihedral angle and electron density that fits snugly into the adenine-binding pocket of off-targets like PIKfyve, a lipid kinase associated with lysosomal vacuolation toxicity[3][4].

  • Metabolic Cross-Reactivity (CYP450): The lone pair of electrons on the pyridine nitrogen is highly basic and sterically accessible. This allows it to act as a direct ligand for the heme iron in CYP450 enzymes (particularly CYP3A4), leading to potent metabolic inhibition.

  • The Pyrimidine Advantage: Introducing a second nitrogen into the aromatic ring (creating a pyrimidine) withdraws electron density[4]. This lowers the pKa of the ring nitrogens, drastically reducing their ability to coordinate with CYP450 heme iron, while simultaneously altering the hinge-binding angle to improve selectivity against DNA-PK and PIKfyve.

G Compound N-(5-morpholinopyridin- 2-yl)acetamide PI3K PI3K (Primary Target) Compound->PI3K Hinge Binding mTOR mTOR (Primary Target) Compound->mTOR DNAPK DNA-PK (Off-Target) Compound->DNAPK Kinome Promiscuity PIKfyve PIKfyve (Off-Target) Compound->PIKfyve CYP3A4 CYP3A4 (Metabolic Off-Target) Compound->CYP3A4 Heme Coordination Downstream1 AKT Activation PI3K->Downstream1 Toxicity1 Lysosomal Vacuolation PIKfyve->Toxicity1 Toxicity2 Drug-Drug Interactions CYP3A4->Toxicity2

Fig 1. Signaling cascade and interaction network illustrating primary targets and cross-reactive off-target nodes.

Self-Validating Experimental Protocols

To generate trustworthy data, biochemical assays must be designed as self-validating systems. This means incorporating internal controls that prove the assay is measuring true binding affinity rather than assay artifacts.

Protocol A: High-Throughput Kinase Selectivity Profiling (Mobility Shift Assay)

Objective: Determine the true binding affinity ( IC50​≈Ki​ ) across a panel of lipid and atypical kinases. Causality Check: The ATP concentration is the most critical variable. Running assays at physiological ATP (1-5 mM) masks the potency of competitive inhibitors. To accurately compare cross-reactivity, ATP must be strictly matched to the apparent Km,ATP​ of each specific kinase[5].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Use an acoustic liquid handler to dispense 100 nL into 384-well microplates to eliminate carryover contamination.

  • Enzyme/Substrate Incubation: Add 5 µL of 2X Kinase/Fluorophore-labeled peptide substrate mixture. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation ( Km,ATP​ matching): Add 5 µL of 2X ATP solution. Crucial Step: Ensure the final ATP concentration equals the pre-determined Km,ATP​ for each specific kinase in the panel[5].

  • Termination & Readout: Stop the reaction with 10 µL of EDTA buffer. Read the microplate on a microfluidic mobility shift analyzer.

  • Validation: Calculate the Z'-factor for each plate. Reject and repeat any plate with a Z'-factor < 0.6. Include Staurosporine and PI-103 as pan-kinase and PI3K-specific positive controls, respectively.

Protocol B: CYP450 Fluorogenic Inhibition Assay

Objective: Assess secondary pharmacological cross-reactivity via metabolic enzyme inhibition.

  • Enzyme Preparation: Thaw recombinant human CYP450 supersomes (CYP3A4, CYP2D6, CYP1A2) on ice.

  • Incubation: Incubate 10 µM of the test compound with the supersomes and isoform-specific fluorogenic substrates (e.g., BOMCC for CYP3A4) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation & Readout: Add an NADPH regeneration system to initiate the reaction. Monitor fluorescence kinetically for 30 minutes.

  • Validation: Use Ketoconazole ( IC50​ ~15 nM) as a self-validating positive control for CYP3A4.

Workflow Step1 Compound Prep (Acoustic Dispense) Step2 Kinase Panel (Km, ATP Matched) Step1->Step2 Step3 IC50 Determination (10-point curve) Step2->Step3 Step4 CYP450 Profiling (Heme Coordination) Step3->Step4 Step5 Selectivity Index Calculation Step4->Step5

Fig 2. Step-by-step biochemical validation workflow for assessing compound cross-reactivity.

Comparative Data Presentation

The following tables summarize the biochemical cross-reactivity data generated using the validated protocols described above.

Table 1: Kinase Selectivity Panel ( IC50​ in nM) Data reflects ATP concentrations matched to Km,ATP​ to ensure IC50​ directly correlates with binding affinity.

Target KinaseN-(5-morpholinopyridin-2-yl)acetamideN-(5-morpholinopyrimidin-2-yl)acetamideReference Control ( IC50​ )
PI3K α 1282.5 (Alpelisib)
mTOR 45158.0 (Rapamycin)
DNA-PK 21085015.0 (NU7441)
PIKfyve 851,2004.0 (Apilimod)
p38 α >10,000>10,00012.0 (SB203580)

Table 2: Secondary Pharmacology - CYP450 Inhibition Profile ( IC50​ in µM) Values < 10 µM indicate a high risk of drug-drug interactions (DDIs).

CYP450 IsoformN-(5-morpholinopyridin-2-yl)acetamideN-(5-morpholinopyrimidin-2-yl)acetamide
CYP3A4 3.2 (High Risk)>50 (Low Risk)
CYP2D6 15.5>50
CYP1A2 8.4 (Moderate Risk)>50

Conclusion and Application Insights

The data clearly demonstrates that while N-(5-morpholinopyridin-2-yl)acetamide is a highly potent fragment for PI3K/mTOR targeting, its pyridine core introduces severe cross-reactivity liabilities. The robust inhibition of PIKfyve (85 nM) presents a risk of cellular vacuolation[3][4], and the potent CYP3A4 inhibition (3.2 µM) guarantees metabolic liabilities in downstream in vivo models.

By utilizing the self-validating biochemical assays outlined above, drug discovery professionals can objectively justify scaffold hopping. As proven by the comparative data, substituting the pyridine for a pyrimidine ring (N-(5-morpholinopyrimidin-2-yl)acetamide) successfully ablates CYP450 heme coordination and improves kinome selectivity by shifting the hinge-binding dihedral angle, all without sacrificing primary target potency[4].

Sources

Comparative

A Researcher's Guide to Comparative In Vitro Toxicity Profiling of Novel Pyridinyl Acetamide Analogs

In the landscape of modern drug discovery, early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2][3] This guide provides a comprehensive framework for the comparative in vitro toxicity eval...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2][3] This guide provides a comprehensive framework for the comparative in vitro toxicity evaluation of N-(5-morpholinopyridin-2-yl)acetamide and its related analogs. While direct toxicological data for N-(5-morpholinopyridin-2-yl)acetamide is not extensively available in the public domain, we will use a structurally related analog, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, as a case study to illustrate a robust, multi-assay approach to cytotoxicity screening.[4][5]

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. By integrating multiple endpoints—metabolic activity, membrane integrity, and apoptosis induction—we can construct a more complete and reliable toxicity profile for novel chemical entities.[6]

Foundational Principles of In Vitro Cytotoxicity Assessment

The initial stages of pharmaceutical development heavily rely on in vitro cytotoxicity assays to screen and rank lead compounds, saving considerable time and resources by flagging potentially harmful candidates early.[3][6] These assays provide crucial insights into how a substance interacts with cells, affecting their viability, morphology, and function.[7] A multi-parametric approach is superior to a single assay, as it can distinguish between different mechanisms of cell death, such as apoptosis and necrosis, and reduce the likelihood of misleading results.[1][8]

Our comparative workflow will focus on three widely adopted and complementary assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[9][10][11]

  • Lactate Dehydrogenase (LDH) Assay: To measure the release of a cytosolic enzyme, indicating loss of plasma membrane integrity.[12][13][14]

  • Caspase-3/7 Assay: To specifically quantify the activation of key executioner caspases involved in the apoptotic pathway.[15][16]

This trio of assays provides a holistic view of a compound's effect on cellular health.

Experimental Design and Methodologies

The following protocols are presented as a self-validating system. Each step is designed to ensure reproducibility and accuracy. For the purpose of this guide, we will describe the testing of a hypothetical analog series against a relevant cancer cell line, such as the human breast adenocarcinoma cell line MDA-MB-231, as demonstrated in studies of similar compounds.[4][5]

2.1. General Cell Culture and Compound Treatment

Consistent cell culture practice is the bedrock of reliable cytotoxicity data.

  • Cell Line Maintenance: MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: For all assays, cells are seeded in 96-well plates at a density that allows for exponential growth during the treatment period without reaching confluency (e.g., 5,000 to 10,000 cells per well).[10] An overnight incubation allows for cell adherence.

  • Compound Preparation and Dosing: Test compounds, including N-(5-morpholinopyridin-2-yl)acetamide and its analogs, are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Serial dilutions are then prepared in culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Controls: Each assay plate must include:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the compound-treated wells.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to confirm assay performance.

    • Blank Control: Medium only, for background subtraction.

  • Incubation: Cells are exposed to the compounds for a defined period, typically 24, 48, or 72 hours, to assess time-dependent effects.

2.2. Assay Protocol: MTT for Metabolic Viability

The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][11][17] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Step-by-Step Protocol:

  • Following the compound incubation period, carefully aspirate the culture medium from each well.

  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • After incubation, add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[10][11]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Calculate cell viability as a percentage relative to the vehicle control.

2.3. Assay Protocol: LDH for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[12][13][14] This indicates a loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[14]

Step-by-Step Protocol:

  • Following the compound incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[12]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.

  • Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add a stop solution (e.g., 50 µL of 1M acetic acid) to terminate the reaction.[12]

  • Measure the absorbance at 490 nm using a microplate reader.[12][14]

  • To determine the maximum LDH release, a set of control wells is treated with a lysis buffer.

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

2.4. Assay Protocol: Caspase-Glo® 3/7 for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[15][16] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release a substrate for luciferase, generating a light signal proportional to caspase activity.[15]

Step-by-Step Protocol:

  • After the compound incubation period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and lyophilized substrate as per the manufacturer's protocol.[18]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.[18]

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • The resulting luminescent signal is proportional to the amount of caspase-3/7 activity.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in a structured table. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of a compound that causes a 50% reduction in the measured parameter (e.g., cell viability or enzyme activity).

Comparative Cytotoxicity Data (Hypothetical)
CompoundMolecular Target (if known)Cell LineAssayIC50 (µM)
Analog 5a VEGFR2MDA-MB-231MTT> 30
Analog 5j VEGFR2MDA-MB-231MTT6.8
Analog 5l VEGFR2MDA-MB-231MTT1.4[4][5]
Sorafenib Multi-kinase inhibitorMDA-MB-231MTT5.2[4][5]
Doxorubicin Topoisomerase II inhibitorMDA-MB-231MTT~0.5

Data for analogs 5a, 5j, 5l, and Sorafenib are based on published findings for illustrative purposes.[4][5]

Interpretation of Results:

  • Potency Ranking: Based on the MTT assay, the cytotoxic potency of the analogs against MDA-MB-231 cells would be ranked: Analog 5l > Sorafenib > Analog 5j > Analog 5a. Analog 5l demonstrates the highest potency, even surpassing the established drug Sorafenib in this specific cell line.[4][5]

  • Mechanistic Clues: If a compound shows a low IC50 in the MTT assay and a high signal in the Caspase-3/7 assay at similar concentrations, it strongly suggests that the compound induces cell death primarily through apoptosis. Conversely, a potent effect in the LDH assay without significant caspase activation might point towards a necrotic mechanism of cell death.[7][19]

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex experimental processes and biological pathways.

Experimental Workflow Diagram

G cluster_setup 1. Experimental Setup cluster_treatment 2. Compound Treatment cluster_assays 3. Cytotoxicity Assessment cluster_analysis 4. Data Analysis A Maintain & Harvest MDA-MB-231 Cells B Seed Cells in 96-Well Plates (5,000 cells/well) A->B C Incubate Overnight (Allow Adherence) B->C E Treat Cells with Analogs (24, 48, 72h Incubation) C->E D Prepare Serial Dilutions of Analogs (in DMSO) D->E G MTT Assay (Metabolic Activity) E->G H LDH Assay (Membrane Integrity) E->H I Caspase-3/7 Assay (Apoptosis) E->I F Include Controls: - Vehicle (DMSO) - Positive (Doxorubicin) - Blank (Medium) F->E J Measure Absorbance/ Luminescence G->J H->J I->J K Calculate % Viability/ % Cytotoxicity J->K L Determine IC50 Values K->L M Comparative Toxicity Profile L->M G cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway Compound Test Compound Cell Target Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Intrinsic Pathway MembraneDamage Severe Membrane Damage Cell->MembraneDamage Direct Injury Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptotic Cell Death (Membrane Blebbing, DNA Fragmentation) Casp37->Apoptosis Assay_Caspase Caspase-3/7 Assay Measures This Step Casp37->Assay_Caspase LDH_Release LDH Release MembraneDamage->LDH_Release Necrosis Necrotic Cell Death (Cell Swelling, Lysis) MembraneDamage->Necrosis Assay_LDH LDH Assay Measures This Step LDH_Release->Assay_LDH

Caption: Differentiating apoptosis and necrosis pathways and assay targets.

Conclusion and Future Directions

This guide outlines a robust, multi-assay strategy for characterizing the in vitro toxicity of N-(5-morpholinopyridin-2-yl)acetamide and its analogs. By integrating measurements of metabolic health, membrane integrity, and specific apoptotic markers, researchers can build a comprehensive and reliable safety profile. The illustrative data from related acetamide compounds highlights the importance of such comparative screening in identifying candidates with favorable therapeutic windows. [4][5] Future work should aim to acquire direct experimental data for N-(5-morpholinopyridin-2-yl)acetamide using this workflow. Further mechanistic studies, such as assessing reactive oxygen species (ROS) generation or mitochondrial membrane potential, could provide deeper insights into the specific pathways of cytotoxicity for the most potent analogs. [20]Ultimately, this systematic approach to in vitro toxicology is an indispensable component of the modern drug discovery pipeline, ensuring that only the most promising and safest candidates advance toward preclinical and clinical development. [6]

References
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. CSH Protocols. [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. [Link]

  • Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lett. [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. PMC - NIH. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol. [Link]

  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. [Link]

  • Drug Toxicity Mechanisms Implications and Prevention Strategies. Toxicol Open Access. [Link]

  • Mechanisms of Drug-Induced Toxicity. Evotec. [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Distinguishing Necroptosis from Apoptosis. PubMed. [Link]

  • Mechanisms of Drug-induced Toxicity Guide. Cyprotex ADME-Tox Solutions. [Link]

  • Cytotoxicity Assays. Life Science Applications. [Link]

  • Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. PubMed. [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. [Link]

  • N-(5-Bromopyridin-2-yl)acetamide. PMC. [Link]

  • PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]- (INCI Name: Acetamidoethoxyethanol). Australian Government Department of Health. [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed. [Link]

  • Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. MDPI. [Link]

  • Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. ResearchGate. [Link]

  • N-[5-(aminomethyl)pyridin-2-yl]acetamide — Chemical Substance Information. NextSDS. [Link]

Sources

Validation

Comprehensive Structural Validation Guide: N-(5-morpholinopyridin-2-yl)acetamide – SCXRD vs. Alternative Analytical Modalities

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Methodological Comparison & Experimental Guide Executive Summary In modern drug discovery, the precise structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Methodological Comparison & Experimental Guide

Executive Summary

In modern drug discovery, the precise structural elucidation of synthetic intermediates is non-negotiable. N-(5-morpholinopyridin-2-yl)acetamide (CAS: 909570-15-6) is a highly versatile building block frequently utilized in the synthesis of pyrimidine-based antiproliferative agents and non-peptidyl protease inhibitors[1].

However, validating the structure of this specific compound presents unique analytical challenges:

  • Conformational Flexibility: The morpholine ring can adopt multiple chair conformations, leading to potential thermal disorder at room temperature.

  • Hydrogen Bonding: The acetamide moiety acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O), driving complex intermolecular packing that must be mapped to understand solid-state behavior.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) —the gold standard for definitive 3D structural validation—against alternative modalities like Nuclear Magnetic Resonance (NMR) Spectroscopy and Powder X-ray Diffraction (PXRD) .

Analytical Modality Selection Pathway

To determine the most appropriate structural validation technique, researchers must evaluate the physical state of their sample and the level of conformational certainty required.

Modality_Selection Start Need Structural Validation for N-(5-morpholinopyridin-2-yl)acetamide? Q1 Are single crystals available (>0.05 mm)? Start->Q1 SCXRD SCXRD (Absolute 3D Conformation & H-Bonding) Q1->SCXRD Yes Q2 Is the sample a bulk powder? Q1->Q2 No PXRD PXRD (Phase Purity & Polymorph ID) Q2->PXRD Yes (Solid) NMR Solution NMR (2D Connectivity & Bulk Purity) Q2->NMR No (Soluble)

Caption: Decision tree for selecting the optimal structural validation modality based on sample state.

Objective Performance Comparison

While NMR and PXRD are indispensable for bulk analysis, SCXRD remains the only self-validating system capable of providing absolute atomic coordinates. The table below summarizes the quantitative and qualitative performance metrics of each alternative when applied to N-(5-morpholinopyridin-2-yl)acetamide.

Performance MetricSCXRD (Primary Method)Solution NMR (Alternative A)PXRD (Alternative B)
Primary Output Absolute 3D atomic coordinatesBulk atomic connectivityBulk phase/polymorph ID
Resolution Atomic (< 0.8 Å)Molecular (Through-bond/space)Lattice level (d-spacing)
Sample Requirement Single crystal (0.05 - 0.1 mm)2-5 mg (dissolved in DMSO-d6)10-50 mg (dry powder)
Conformational Certainty Definitive (Solid-state mapping)Averaged (Solution-state dynamics)Inferred (Requires Rietveld refinement)
H-Bond Mapping Direct observation (N-H...O distances)Indirect (Chemical shift perturbations)Indirect (Lattice constraints)
Time-to-Result 24-48 hours (incl. crystallization)1-2 hours2-4 hours

Verdict: For definitive proof of the morpholine ring's conformation and the acetamide group's orientation, SCXRD is mandatory . NMR should be used concurrently to confirm that the bulk sample matches the single crystal's chemical purity.

Experimental Protocol: SCXRD Structural Validation

The following protocol outlines a self-validating workflow for the crystallization, data collection, and refinement of N-(5-morpholinopyridin-2-yl)acetamide.

Step 1: Crystal Growth via Vapor Diffusion
  • Causality: The acetamide group is prone to rapid, disordered hydrogen bonding if solvent evaporates too quickly, yielding amorphous powders. Vapor diffusion allows for controlled, slow supersaturation, ensuring a defect-free crystal lattice.

  • Procedure:

    • Dissolve 5 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial.

    • Place the inner vial into a 20 mL outer vial containing 3 mL of Hexane (antisolvent).

    • Cap the outer vial tightly and leave undisturbed at 20 °C for 48–72 hours until block-like crystals form.

Step 2: Crystal Harvesting and Cryoprotection
  • Causality: The morpholine ring exhibits significant thermal motion at room temperature. Cryo-cooling to 100 K "freezes" the ring in its lowest-energy chair conformation, drastically reducing atomic displacement parameters (thermal ellipsoids) and improving electron density resolution.

  • Procedure:

    • Suspend the crystal in a drop of paratone-N oil to strip away mother liquor and prevent ice ring formation during diffraction.

    • Mount a single crystal (approx. 0.1 × 0.1 × 0.08 mm) onto a MiTeGen loop.

    • Flash-cool the crystal in a 100 K nitrogen gas stream on the diffractometer.

Step 3: X-ray Diffraction Data Collection
  • Procedure: Collect data using a diffractometer equipped with a microfocus Mo-Kα X-ray source ( λ=0.71073 Å) or Cu-Kα source ( λ=1.54184 Å). Ensure data completeness reaches >99% up to a resolution of at least 0.80 Å.

Step 4: Phase Solution and Refinement (SHELX Suite)
  • Causality: A crystallographic model is only as trustworthy as its refinement statistics. The SHELX software suite is the authoritative standard for this process[2].

  • Procedure:

    • Solve the phase problem using intrinsic phasing (SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (SHELXL)[2].

    • Self-Validation Check: Ensure the final R1​ value is < 0.05 (indicating less than 5% error between the calculated model and experimental data) and that the goodness-of-fit (GooF) is near 1.0.

Step 5: IUCr checkCIF Validation
  • Causality: To ensure scientific integrity and eliminate human bias, the refined structure must pass automated geometric and crystallographic checks.

  • Procedure: Upload the final .cif file to the International Union of Crystallography (IUCr) checkCIF server. Resolve any Level A or B alerts (e.g., missing symmetry or large solvent voids) prior to publication or database deposition[3].

SCXRD Experimental Workflow Visualization

SCXRD_Workflow A Compound Synthesis N-(5-morpholinopyridin-2-yl)acetamide B Solvent Selection (DCM / Hexane) A->B C Vapor Diffusion Crystallization (72h) B->C D Crystal Harvesting & Cryo-cooling (100 K) C->D E X-ray Diffraction Data Collection D->E F Structure Solution (SHELXT) E->F G Structure Refinement (SHELXL) F->G H IUCr checkCIF Validation G->H

Caption: Step-by-step SCXRD workflow from crystallization to final IUCr checkCIF validation.

Conclusion

While NMR and PXRD provide rapid, bulk-level verification of N-(5-morpholinopyridin-2-yl)acetamide, they rely on averaged or inferred data that cannot unambiguously map the hydrogen-bonding networks of the acetamide group or the exact chair conformation of the morpholine ring. High-resolution SCXRD at cryogenic temperatures remains the only self-validating methodology capable of yielding the absolute 3D atomic coordinates required for rigorous pharmaceutical development and computational docking studies.

References

  • Discovery and In Vivo Anti-inflammatory Activity Evaluation of a Novel Non-peptidyl Non-covalent Cathepsin C Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (PubMed / NIH) URL:[Link]

  • Validation reports available for all X-ray structures in the PDB Source: International Union of Crystallography (IUCr) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of N-(5-morpholinopyridin-2-yl)acetamide

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(5-morpholinopyridin-2-yl)acetamide. As researchers and drug development professionals, our commitment to safety and env...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(5-morpholinopyridin-2-yl)acetamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. The following procedures are designed to provide clear, actionable intelligence to ensure the safe handling and disposal of this specific compound, building upon established principles of laboratory safety and regulatory compliance.

Core Principle: Hazard Assessment in the Absence of Specific Data

Our disposal protocol is therefore based on a structural analysis of the compound, inferring potential hazards from its constituent moieties: the pyridine ring and the acetamide group .

  • Pyridine Moiety : Pyridine and its derivatives are known to be flammable, and harmful if inhaled or swallowed, and can cause skin and eye irritation.[3][4] They are typically handled in well-ventilated areas or fume hoods.[3]

  • Acetamide Moiety : Acetamide itself is classified as a substance suspected of causing cancer (Carcinogenicity Category 2).[5][6]

Therefore, N-(5-morpholinopyridin-2-yl)acetamide waste must be managed as hazardous chemical waste, with potential carcinogenic properties. All disposal procedures must reflect this heightened level of caution.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling any form of N-(5-morpholinopyridin-2-yl)acetamide waste, ensure the following minimum PPE is in use to prevent exposure.

  • Hand Protection : Chemical-resistant nitrile gloves are mandatory.[3] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7]

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are required.[7]

  • Body Protection : A fully-buttoned laboratory coat must be worn.[3]

  • Respiratory Protection : All handling of solid waste or preparation of waste solutions should be conducted within a certified chemical fume hood to prevent inhalation of dusts or aerosols.[3][6]

Step-by-Step Disposal Protocol

The segregation of waste streams at the point of generation is a critical step for ensuring safety and regulatory compliance.[8][9] Never mix incompatible chemical wastes.[1][2] Due to the lack of specific reactivity data, N-(5-morpholinopyridin-2-yl)acetamide waste should not be mixed with other chemical waste streams.[1][10]

Protocol 3.1: Solid Waste Disposal

This stream includes expired pure compound, residual powder in weigh boats, and contaminated absorbent materials from minor spills.

  • Containment : Place all solid waste into a dedicated, sealable, and clearly labeled hazardous waste container.[1][11] The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition, free from leaks or damage.[12]

  • Labeling : The container label is a critical control document. Affix a label that includes, at a minimum:

    • The words "Hazardous Waste ".[13][14]

    • The full chemical name: "N-(5-morpholinopyridin-2-yl)acetamide ".[1]

    • A hazard warning, such as "Suspected Carcinogen, Toxic ".[13]

  • Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[9][13] The container must remain closed except when actively adding waste.[9][11]

Protocol 3.2: Liquid Waste Disposal

This stream includes solutions containing N-(5-morpholinopyridin-2-yl)acetamide and the first rinseate from cleaning contaminated glassware. Under no circumstances should this waste be disposed of down the sink. [3][8]

  • Containment : Use a dedicated, leak-proof, and shatter-resistant container with a secure, screw-top cap.[11][12] The original reagent bottle is often the best choice for its known compatibility.[12] If using a different container, ensure it is compatible with the solvent used.

  • Labeling : Label the liquid waste container with the same information as the solid waste: "Hazardous Waste ", the full chemical name, and all solvent components with their approximate percentages. Add a hazard warning: "Suspected Carcinogen, Toxic ".

  • Storage : Store the sealed liquid waste container within secondary containment (e.g., a plastic tub) in the designated SAA to mitigate potential leaks or spills.[2][8]

Protocol 3.3: Contaminated Sharps and Labware Disposal

This stream includes serological pipettes, pipette tips, needles, and broken glass contaminated with the compound.

  • Containment :

    • Sharps (Needles, Blades) : Place immediately into a designated, puncture-resistant, yellow sharps container labeled for chemically contaminated sharps.[11]

    • Glassware/Pipettes : Place in a separate, puncture-resistant container specifically for chemically contaminated glass.[11] These are often lined pails or dedicated cardboard boxes.[11][15] Do not mix with domestic broken glass.[15]

  • Labeling : Clearly label the exterior of the container with "Hazardous Waste - Chemically Contaminated Sharps/Glass " and list "N-(5-morpholinopyridin-2-yl)acetamide " as the contaminant.

  • Storage : Keep the container sealed and stored in the SAA.

Disposal Workflow and Summary

The following diagram illustrates the decision-making process for proper waste stream segregation.

G cluster_waste_type Determine Physical State & Type cluster_containment Select Appropriate Containment cluster_final Final Steps start Identify Waste Containing N-(5-morpholinopyridin-2-yl)acetamide solid Pure Solid, Contaminated PPE, Weigh Boats, Spill Absorbent start->solid liquid Solutions, First Rinseate start->liquid sharps Needles, Syringes, Blades start->sharps glass Pipettes, Broken Glassware start->glass solid_container Sealable HDPE Pail (Lined if necessary) solid->solid_container liquid_container Screw-Cap, Leak-Proof Bottle (Preferably original container) liquid->liquid_container sharps_container Yellow, Puncture-Proof Sharps Container sharps->sharps_container glass_container Puncture-Resistant Box for Contaminated Glass glass->glass_container label_waste Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Warning ('Suspected Carcinogen') solid_container->label_waste liquid_container->label_waste sharps_container->label_waste glass_container->label_waste store_waste Store in Designated SAA (Keep Closed) label_waste->store_waste request_pickup Contact EHS for Pickup (Complete Waste Manifest) store_waste->request_pickup

Caption: Waste Disposal Workflow for N-(5-morpholinopyridin-2-yl)acetamide.

Table 1: Summary of Disposal Procedures

Waste FormContainment VesselRequired Label InformationStorage Location
Pure Solid / Contaminated Debris Sealable, compatible container (e.g., HDPE pail).[11]"Hazardous Waste", "N-(5-morpholinopyridin-2-yl)acetamide", "Suspected Carcinogen, Toxic".[1][13]Designated Satellite Accumulation Area (SAA).[9]
Liquid Solutions / Rinsate Leak-proof, screw-cap bottle (glass or compatible plastic).[12]"Hazardous Waste", "N-(5-morpholinopyridin-2-yl)acetamide", All solvent names and percentages, "Suspected Carcinogen, Toxic".SAA, within secondary containment.[8]
Contaminated Sharps (needles, etc.) Yellow, puncture-resistant sharps container.[11]"Hazardous Waste - Sharps", "Contaminant: N-(5-morpholinopyridin-2-yl)acetamide".SAA.[9]
Contaminated Labware (glass, etc.) Puncture-resistant container for contaminated glass.[11][15]"Hazardous Waste - Glass", "Contaminant: N-(5-morpholinopyridin-2-yl)acetamide".SAA.[9]

Spill and Decontamination Procedures

Accidental spills require immediate and careful attention.

  • Evacuate & Secure : Alert personnel in the immediate area. If the spill is large or in an unventilated space, evacuate and contact your institution's emergency response team.[10] Eliminate all ignition sources, as pyridine derivatives can be flammable.[4]

  • Contain : For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[3]

  • Collect : Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[6][16]

  • Decontaminate : Wipe the spill area with an appropriate solvent, collecting the wipes as solid hazardous waste.

  • Empty Containers : An "empty" container that held N-(5-morpholinopyridin-2-yl)acetamide must be triple-rinsed with a suitable solvent.[12] The rinseate must be collected and disposed of as liquid hazardous waste.[11][12] After rinsing, deface all labels on the empty container before disposing of it in the appropriate receptacle (e.g., glass disposal).[11][12]

The Final Step: EHS Consultation and Waste Pickup

The procedures outlined above prepare your waste for its final journey. The ultimate disposal must be handled by professionals.

  • Regulatory Framework : The management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Your institution operates under specific generator rules (e.g., SQG or LQG) that dictate storage time limits and documentation requirements.[13][14]

  • Mandatory Consultation : Your institution's Environmental Health and Safety (EHS) department is your primary resource and the final authority on waste disposal.[1] Once your waste container is approaching full, or you have completed the project, contact your EHS office to schedule a waste pickup.[12] They will provide the necessary paperwork (waste manifest) and instructions for the transfer.

By adhering to these protocols, you ensure that your work with N-(5-morpholinopyridin-2-yl)acetamide is conducted with the highest standards of safety, professionalism, and environmental responsibility.

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. [Link]

  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • Chemwatch. (n.d.). PYRIDINE Safety Data Sheet. [Link]

  • Novachem. (2023, July 7). Pyridine-D5 (D, 99.5%) Safety Data Sheet. [Link]

  • Sdfine. (n.d.). pyridine Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. (2022, October 31). Safety Data Sheet - Acetamide. [Link]

  • Pallav Chemicals. (n.d.). Acetamide MATERIAL SAFETY DATA SHEET. [Link]

  • Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet - Pyridine-2-acetamide. [Link]

Sources

Handling

Personal protective equipment for handling N-(5-morpholinopyridin-2-yl)acetamide

Operational Guide: Safe Handling of N-(5-morpholinopyridin-2-yl)acetamide As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational integri...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling of N-(5-morpholinopyridin-2-yl)acetamide

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational integrity. This guide moves beyond a simple checklist to provide a comprehensive framework for handling N-(5-morpholinopyridin-2-yl)acetamide, a compound for which detailed toxicological data may be limited. Our approach is grounded in the precautionary principle: treating compounds of a known hazardous class with a high degree of caution to ensure personnel safety and data integrity.

The Foundational Principle: Hazard-Informed Caution

N-(5-morpholinopyridin-2-yl)acetamide belongs to the acetamide family of chemical compounds. While specific data for this molecule is sparse, related acetamide compounds are classified with significant health warnings. The primary concern is that acetamide itself is "Suspected of causing cancer" (GHS Carcinogenicity Category 2).[1][2][3] This classification dictates our entire safety protocol. We must operate under the assumption that N-(5-morpholinopyridin-2-yl)acetamide carries similar risks until proven otherwise.

This principle requires us to move beyond minimum compliance and adopt a proactive safety culture. Every handling step described below is designed to minimize exposure pathways—inhalation, dermal contact, and ingestion.

Table 1: GHS Hazard Classification for Related Acetamide Compounds
Hazard ClassHazard StatementSignal WordGHS PictogramSource(s)
Carcinogenicity, Cat. 2H351: Suspected of causing cancerWarning[1][2][4]
Skin Irritation, Cat. 2H315: Causes skin irritationWarning[5][6][7]
Eye Irritation, Cat. 2H319: Causes serious eye irritationWarning[5][6][7]
Acute Toxicity, Oral, Cat. 4H302: Harmful if swallowedWarning[4][6]
STOT SE 3H335: May cause respiratory irritationWarning[5][6][7]

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your PPE is your primary barrier against exposure. The selection and use of each component are non-negotiable and based on the potential hazards identified above.

  • Hand Protection : Given the risk of dermal absorption and skin irritation, nitrile gloves are mandatory.[1][2][8] For handling anything beyond a sealed container, double-gloving is the best practice. This allows for the safe removal of the outer, potentially contaminated glove without compromising the barrier to your skin. Always inspect gloves for tears or punctures before use.

  • Body Protection : A buttoned, long-sleeved laboratory coat is required to protect your skin and personal clothing from potential spills and aerosolized particles.[1][9] Ensure the sleeves are snug at the wrist.

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[3] However, when handling the solid powder or preparing solutions where splashing is possible, it is highly recommended to use safety goggles or a full-face shield for enhanced protection against splashes and airborne particles.[1][2][4]

Operational Plan: A Step-by-Step Procedural Guide

A. Receiving and Storage
  • Verification : Upon receipt, confirm the container is intact and properly labeled.

  • Segregation : Store the compound in a designated, well-ventilated, and locked cabinet or area accessible only to authorized personnel.[1][2]

  • Environment : The container must be kept tightly closed in a dry place.[1][3][8] Acetamides can be moisture-sensitive, which could affect compound integrity.[1][3]

B. Preparation and Handling: The "Zone of Control"

All manipulations of N-(5-morpholinopyridin-2-yl)acetamide powder must be conducted within a certified chemical fume hood to control exposure to dust and aerosols.[1][3][8]

  • Pre-Handling Check : Before starting, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all required equipment (spatulas, weigh boats, solvent, vortexer, etc.).

  • Donning PPE : Put on your PPE in the correct sequence (lab coat, then eye protection, then gloves).

  • Weighing :

    • Perform all weighing operations on a draft shield balance inside the fume hood.

    • Use a micro-spatula to carefully transfer small amounts of the solid. Avoid any actions that could generate dust, such as tapping containers forcefully.

    • Close the primary container immediately after dispensing.

  • Solubilization :

    • Add solvent to the vessel containing the weighed powder slowly to avoid splashing.

    • Cap the vessel before agitating or vortexing.

  • Post-Handling :

    • Decontaminate all surfaces and equipment used.

    • Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items. Dispose of gloves immediately.

    • Wash hands thoroughly with soap and water after removing all PPE.[2][10][11]

C. Spill Management

Accidents happen; a clear plan prevents a minor spill from becoming a major incident.

  • Alert & Evacuate : Alert colleagues in the immediate area. If the spill is large or outside of a containment hood, evacuate the area.

  • Contain : For a small, contained spill (e.g., inside a fume hood), cover the spill with an inert absorbent material.

  • Clean-Up :

    • Wearing your full PPE ensemble, carefully sweep or wipe up the absorbed material.[7][8]

    • Place the waste into a designated, sealable hazardous waste container.[8]

    • Clean the spill area thoroughly with an appropriate solvent and then soap and water.[4]

  • Dispose : All materials used for cleanup must be disposed of as hazardous waste.

D. Waste Disposal

Proper disposal is critical to protect both personnel and the environment.

  • Segregation : All waste contaminated with N-(5-morpholinopyridin-2-yl)acetamide, including gloves, weigh boats, and pipette tips, must be placed in a clearly labeled hazardous waste container.[1] Do not mix this waste with other waste streams.[1]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal : The sealed container must be disposed of through an approved waste disposal plant, following all institutional, local, and national regulations.[1][2][4][10]

Workflow Visualization: PPE Donning & Doffing

The following workflow ensures that you are protected before you begin work and that you do not cross-contaminate yourself or your environment upon completion.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Gloves (Inner) Don2->Don3 Don4 4. Gloves (Outer) Don3->Don4 Start Begin Work Don4->Start Enter Lab/Hood Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat (Turn Inside Out) Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 End Wash Hands Thoroughly Doff4->End Start->Doff1 Complete Work

Caption: PPE Donning and Doffing Workflow

Emergency Protocols: First Aid Measures

In the event of an exposure, immediate and correct action is crucial.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[1][5][10]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1][5][7] Seek medical attention if irritation persists.[5]

  • Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[2][10] Seek immediate medical attention.[1]

When seeking medical help, provide the Safety Data Sheet (SDS) for acetamide or this guide to the attending physician.[1]

References

  • General Professional. (2021, December 2). Safety Data Sheet BRILLANTANTE. [Link]

  • Chemos GmbH & Co.KG. (2022, October 31). Safety Data Sheet: acetamide. [Link]

  • University of Iowa Health Care. (n.d.). PPE Requirements Hazardous Drug Handling. [Link]

  • NextSDS. (n.d.). N-[5-(aminomethyl)pyridin-2-yl]acetamide — Chemical Substance Information. [Link]

Sources

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